N-Benzyl-L-tyrosine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(benzylamino)-3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c18-14-8-6-12(7-9-14)10-15(16(19)20)17-11-13-4-2-1-3-5-13/h1-9,15,17-18H,10-11H2,(H,19,20)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTPXBXSEMJIDW-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(CC2=CC=C(C=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN[C@@H](CC2=CC=C(C=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75768-66-0 | |
| Record name | N-BENZYL-L-TYROSINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to N-Benzyl-L-tyrosine: Structure, Properties, and Applications
Abstract: N-Benzyl-L-tyrosine is a synthetic derivative of the naturally occurring amino acid L-tyrosine, characterized by the attachment of a benzyl group to the α-amino nitrogen. This modification imparts unique chemical properties, making it a valuable chiral building block and intermediate in medicinal chemistry and materials science. Unlike its isomers where the benzyl group protects the phenolic hydroxyl (O-Benzyl-L-tyrosine) or where a benzoyl group is present (N-Benzoyl-L-tyrosine), the N-benzyl variant offers a stable yet cleavable secondary amine that influences its reactivity and applications. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key applications of this compound, with a focus on its utility for researchers and professionals in drug development.
Molecular Structure and Chemical Identity
The foundational step in understanding the utility of this compound is to analyze its molecular architecture. The molecule retains the core L-tyrosine scaffold, which consists of a chiral α-carbon, a carboxylic acid group, and a p-hydroxyphenyl side chain. The defining feature is the benzyl group (a phenylmethyl moiety) covalently bonded to the α-amino group, converting the primary amine of the parent amino acid into a secondary amine.
Chemical Structure
Caption: 2D representation of the this compound molecule.
Chemical Identifiers
For unambiguous identification in research and procurement, the following identifiers are critical.
| Identifier | Value | Source |
| IUPAC Name | (2S)-2-(benzylamino)-3-(4-hydroxyphenyl)propanoic acid | [1] |
| CAS Number | 75768-66-0 | [1] |
| Molecular Formula | C₁₆H₁₇NO₃ | [1][2] |
| SMILES | C1=CC=C(C=C1)CNC(=O)O | [1][2] |
| InChIKey | WUTPXBXSEMJIDW-HNNXBMFYSA-N | [1][2] |
Physicochemical and Spectroscopic Properties
The physical and spectroscopic characteristics of this compound dictate its handling, reactivity, and analytical detection.
Physicochemical Properties
This table summarizes key computed and experimental properties. Unlike more common tyrosine derivatives, experimental data such as melting point and specific rotation are not widely published for this specific compound.
| Property | Value | Source |
| Molecular Weight | 271.31 g/mol | [1][2] |
| Monoisotopic Mass | 271.12084340 Da | [1][2] |
| XLogP3 | -0.4 | [1][2] |
| Appearance | White to off-white powder (Typical for amino acid derivatives) | Inferred from related compounds[3] |
| Solubility | Expected to be soluble in polar organic solvents and aqueous base. |
Spectroscopic Profile
-
¹H NMR: The proton NMR spectrum is expected to be complex but highly informative. Key signals would include:
-
Aromatic Protons: Two distinct sets of signals in the ~6.7-7.5 ppm range. The para-substituted ring of the tyrosine moiety will show two doublets, while the monosubstituted benzyl ring will exhibit signals for its five protons.
-
Benzylic Methylene (N-CH₂-Ph): A characteristic singlet or a pair of doublets (if diastereotopic) around 3.7-4.2 ppm.
-
Alpha-Proton (α-CH): A triplet or doublet of doublets in the ~3.5-4.0 ppm region.
-
Beta-Protons (β-CH₂): A pair of diastereotopic protons appearing as a multiplet (typically a doublet of doublets) around 2.8-3.2 ppm.
-
Labile Protons: Broad signals for the carboxylic acid (-COOH), phenolic (-OH), and amine (-NH-) protons, which are exchangeable with D₂O.
-
-
¹³C NMR: The carbon spectrum would show 16 distinct signals corresponding to each carbon atom in its unique chemical environment. Notable signals include the carbonyl carbon (~175-180 ppm), the various aromatic carbons (~115-158 ppm), the benzylic methylene carbon (~50-55 ppm), and the α-carbon (~60-65 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by:
-
A broad O-H stretch from the carboxylic acid and phenol (~2500-3500 cm⁻¹).
-
An N-H stretch from the secondary amine (~3300-3400 cm⁻¹).
-
A strong C=O stretch from the carboxylic acid (~1700-1730 cm⁻¹).
-
C=C stretches from the aromatic rings (~1500-1600 cm⁻¹).
-
Synthesis and Reactivity
The synthesis of this compound requires a chemoselective approach to ensure the benzyl group is introduced at the α-amino position without reacting with the phenolic hydroxyl or the carboxylic acid.
Synthetic Strategy: The Rationale for Reductive Amination
Direct alkylation of L-tyrosine with a benzyl halide (e.g., benzyl bromide) is a potential route. However, this method presents significant challenges. The nucleophilicity of the phenolic oxygen is competitive with the amino group, leading to a mixture of N-benzylated, O-benzylated, and N,O-dibenzylated products. Furthermore, the secondary amine product can be further alkylated to form a tertiary amine.
A more controlled and widely accepted strategy is reductive amination . This two-step, one-pot process involves:
-
Imine Formation: Reaction of an α-keto acid precursor, 4-hydroxy-phenylpyruvic acid, with benzylamine to form a Schiff base (imine). This reaction is specific to the amine and ketone.
-
Reduction: In-situ reduction of the imine to the corresponding secondary amine using a selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). These reagents are mild enough not to reduce the carboxylic acid.
This causality—forming the C=N bond first before reduction—ensures high selectivity for the desired N-benzyl product.
Representative Synthetic Protocol: Reductive Amination
This protocol is a self-validating system based on established chemical principles for the synthesis of N-alkylated amino acids.
Objective: To synthesize this compound from 4-hydroxy-phenylpyruvic acid and benzylamine.
Materials:
-
4-hydroxy-phenylpyruvic acid
-
Benzylamine
-
Methanol (MeOH)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Glacial Acetic Acid
-
Diethyl ether
-
Hydrochloric acid (1M)
-
Sodium hydroxide (1M)
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 4-hydroxy-phenylpyruvic acid in methanol.
-
Imine Formation: Add 1.1 equivalents of benzylamine to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate. The progress can be monitored by TLC.
-
pH Adjustment & Reduction: Cautiously add a catalytic amount of glacial acetic acid to maintain a slightly acidic pH (pH 5-6), which is optimal for both imine stability and the activity of the reducing agent. Add 1.2 equivalents of sodium cyanoborohydride in portions. Rationale: NaBH₃CN is most effective and selective at a slightly acidic pH and will not reduce the keto acid starting material.
-
Reaction: Allow the reaction to stir at room temperature overnight.
-
Quenching & Workup: Carefully quench the reaction by adding 1M HCl until gas evolution ceases. This neutralizes excess reducing agent.
-
Purification: a. Concentrate the mixture under reduced pressure to remove the methanol. b. Adjust the pH of the aqueous residue to the isoelectric point of this compound (estimated to be ~pH 6) using 1M NaOH. The product should precipitate out of the solution. c. Cool the mixture in an ice bath to maximize precipitation. d. Collect the solid product by vacuum filtration, wash with cold water, followed by a small amount of cold diethyl ether to remove non-polar impurities. e. Dry the resulting white solid under vacuum.
-
Characterization: Confirm the identity and purity of the product using NMR, IR spectroscopy, and mass spectrometry.
Reactivity and the N-Benzyl Protecting Group
The N-benzyl group is considered a robust amine protecting group. Its key features include:
-
Stability: It is stable to a wide range of acidic and basic conditions, making it orthogonal to other protecting groups like Boc (acid-labile) and Fmoc (base-labile).[4]
-
Cleavage: The primary method for deprotection is catalytic hydrogenation . Using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere cleaves the C-N bond, releasing the free amine and toluene as a byproduct. This method is clean and efficient but is incompatible with other functional groups that can be reduced, such as alkenes or alkynes.
Applications in Research and Drug Development
This compound serves as a specialized building block rather than a common protected amino acid for standard solid-phase peptide synthesis (SPPS), where Boc and Fmoc strategies dominate.[4] Its utility lies in more specialized synthetic applications.
Chiral Building Block in Synthesis
The molecule provides a pre-installed chiral center and a tyrosine side chain, making it a valuable starting material for the synthesis of complex chiral molecules, including alkaloids and pharmaceutical intermediates. The secondary amine can be used as a nucleophile or as a directing group in subsequent transformations.
Role in Peptide Chemistry
While not standard for automated SPPS, this compound can be incorporated into peptides to create N-alkylated peptide backbones. N-alkylation can:
-
Increase Proteolytic Stability: Steric hindrance around the peptide bond can prevent cleavage by proteases.
-
Modulate Conformation: The absence of the N-H bond removes a hydrogen bond donor, altering the secondary structure (e.g., disrupting α-helices or β-sheets).
-
Enhance Cell Permeability: Increased lipophilicity can improve the ability of a peptide to cross cell membranes.
Precursor for Therapeutic Agents and Research Probes
Benzyl-substituted tyrosine derivatives are recognized as important precursors for developing new therapeutic agents and research probes.[5] The N-benzyl group can be a permanent part of a final drug molecule or serve as an intermediate handle for further functionalization before its eventual removal. For example, derivatives have been developed as fluorescent molecular probes for ion sensing.[5]
Experimental Workflow: Logic of Peptide Coupling
The following diagram illustrates the logical steps for incorporating this compound into a growing peptide chain using solution-phase or manual solid-phase synthesis.
Caption: Logical workflow for the coupling of this compound in peptide synthesis.
Conclusion
This compound is a synthetically important amino acid derivative with a distinct profile from its more common isomers. Its value is rooted in the specific properties of the N-benzyl group, which acts as a robust, secondary amine-forming moiety that can be cleaved orthogonally to many other protecting groups. For researchers in drug development, it offers a strategic tool for introducing chirality, creating N-alkylated peptide backbones to enhance stability and bioavailability, and serving as a versatile intermediate for complex molecular architectures. A thorough understanding of its synthesis, reactivity, and spectroscopic properties is essential for leveraging its full potential in the laboratory.
References
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N-BENZOYL-L-TYROSINE CAS#: 2566-23-6 - ChemicalBook. 6
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This compound AldrichCPR - Sigma-Aldrich. Link
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N-BENZOYL-L-TYROSINE(2566-23-6) 1H NMR spectrum - ChemicalBook. 7
-
Understanding the Chemical Properties of Boc-O-benzyl-L-tyrosine for Advanced Synthesis. 8
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This compound | C16H17NO3 | CID 24209771 - PubChem. Link
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N-Benzoyl-L-tyrosine | C16H15NO4 | CID 151021 - PubChem. Link
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Synthesis of N-benzyloxycarbonyl-N-methyl-O-benzyl-L-tyrosine - PrepChem.com. Link
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This compound (C16H17NO3) - PubChemLite. Link
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N-(tert-Butoxycarbonyl)-O-benzyl-L-tyrosine - TCI Chemicals. Link
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Boc-O-benzyl-L-tyrosine(2130-96-3) 1H NMR spectrum - ChemicalBook. Link
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This compound | 75768-66-0 - Benchchem. Link
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O-Benzyl-L-tyrosine - Chem-Impex. Link
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Z-O-benzyl-L-tyrosine - Chem-Impex. Link
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N-Benzoyl- L -tyrosine ethyl ester 3483-82-7 - Sigma-Aldrich. Link
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Full article: Synthesis of N-Benzoyl-4-O-(1H-Tetrazol-5-yl)-L-Tyrosine Ethyl Ester. Link
-
US7217835B2 - Production method of O-substituted tyrosine compound - Google Patents. Link
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A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential - Digital Commons @ Michigan Tech. Link
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O-Benzyl- L -tyrosine = 99.0 NT 16652-64-5 - Sigma-Aldrich. Link
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O-Benzyl-L-tyrosine benzyl ester hydrochloride | 52142-01-5 - J&K Scientific LLC. Link
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O-Benzyl-N-(((9H-fluoren-9-yl)methoxy)carbonyl)-L-tyrosine - PubChem. Link
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O-benzyl-L-tyrosine | C16H17NO3 | CID 725701 - PubChem - NIH. Link
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L-Tyrosine benzyl ester - ChemBK. Link
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Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed. Link
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Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. Link
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N-Benzyloxycarbonyl-L-tyrosine 1164-16-5 | Tokyo Chemical Industry (India) Pvt. Ltd. Link
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Chemical Properties of L-tyrosine, n-benzoyl-3,5-diiodo-, ethyl ester (CAS 195067-03-9). Link
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O-Benzyl-L-tyrosine - Creative Peptides. Link
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l-Tyrosine and l-DOPA: Promising scaffolds for the synthesis of biologically active compounds - Comptes Rendus de l'Académie des Sciences. Link
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L-tyrosine, n-benzoyl-3,5-diiodo-, ethyl ester - the NIST WebBook. Link
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Automated solid-phase peptide synthesis to obtain therapeutic peptides - Beilstein Journals. Link
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1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000158). Link
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Boc-O-benzyl-L-tyrosine(2130-96-3) 13C NMR spectrum - ChemicalBook. Link
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A Technical Guide to the Selective Synthesis of N-Benzyl-L-tyrosine from L-tyrosine
Executive Summary
N-alkylated amino acids are crucial building blocks in modern drug discovery and peptide science, offering enhanced metabolic stability, conformational constraint, and bioavailability. N-Benzyl-L-tyrosine, in particular, serves as a vital intermediate for synthesizing peptide mimetics, chiral ligands, and complex pharmaceutical agents. However, its synthesis is non-trivial due to the multifunctional nature of the L-tyrosine precursor, which possesses three potentially reactive sites: the α-amino group, the phenolic hydroxyl group, and the carboxylic acid. This guide provides a comprehensive, field-proven methodology for the selective N-benzylation of L-tyrosine via direct reductive amination, a robust and highly selective one-pot strategy. We will explore the underlying chemical principles, provide a detailed experimental protocol, and offer insights into process optimization and troubleshooting, ensuring researchers can reliably execute this synthesis while maintaining stereochemical integrity.
Strategic Considerations: The Challenge of Selectivity
The primary challenge in modifying L-tyrosine is achieving site-selectivity. A naive approach using a standard alkylating agent like benzyl bromide under basic conditions would lead to a complex mixture of N-benzylated, O-benzylated, and potentially di-benzylated products, alongside racemization.[1][2] Therefore, a successful synthesis hinges on a strategy that inherently differentiates between the nucleophilic centers of the molecule.
-
α-Amino Group: The primary target for this synthesis. Its nucleophilicity is moderate and highly pH-dependent.
-
Phenolic Hydroxyl Group: Highly susceptible to alkylation (Williamson ether synthesis) under basic conditions.[3] Protecting this group is a common strategy in multi-step syntheses but adds process complexity.[4][5]
-
Carboxylic Acid Group: Can be esterified but is generally less reactive towards alkylation compared to the amine and hydroxyl groups.
Direct reductive amination elegantly overcomes this challenge. This reaction pathway involves the formation of an imine intermediate exclusively between the amino group and an aldehyde (benzaldehyde), followed by its immediate reduction to the secondary amine.[6][7] The mild, weakly acidic conditions required for imine formation and reduction are incompatible with the strong bases needed for O-alkylation, thus ensuring high selectivity for the desired N-alkylation.[8]
Recommended Synthetic Pathway: Direct Reductive Amination
Direct, or "in situ," reductive amination is the method of choice for its operational simplicity, high selectivity, and mild reaction conditions that preserve the chirality of the α-carbon.[6] The reaction combines the amino acid, the aldehyde, and a selective reducing agent in a single pot.
The key to success is the choice of reducing agent. Standard borohydrides like NaBH₄ are unsuitable as they readily reduce the aldehyde precursor.[8] Instead, hydride reagents that are selective for the protonated iminium ion intermediate over the carbonyl group are required. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are the industry standards for this transformation due to their reduced reactivity, which is only effectively unleashed under the acidic pH that favors iminium ion formation.[8][9][10]
Workflow Diagram
Caption: High-level workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale synthesis. All operations should be conducted in a well-ventilated fume hood.
Materials & Reagents:
| Reagent | Formula | M.W. | Amount (10 mmol) | Moles | Purity |
| L-Tyrosine | C₉H₁₁NO₃ | 181.19 | 1.81 g | 10.0 mmol | ≥99% |
| Benzaldehyde | C₇H₆O | 106.12 | 1.11 g (1.07 mL) | 10.5 mmol (1.05 eq) | ≥99%, ReagentPlus® |
| Sodium Cyanoborohydride | NaBH₃CN | 62.84 | 0.75 g | 12.0 mmol (1.2 eq) | ≥95% |
| Methanol (MeOH) | CH₃OH | 32.04 | 50 mL | - | Anhydrous |
| Glacial Acetic Acid | CH₃COOH | 60.05 | ~0.5 mL | - | ACS Grade |
| Deionized Water | H₂O | 18.02 | As needed | - | - |
| 1M Hydrochloric Acid | HCl (aq) | - | As needed | - | - |
| 1M Sodium Hydroxide | NaOH (aq) | - | As needed | - | - |
Step-by-Step Methodology:
-
Dissolution: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add L-tyrosine (1.81 g, 10.0 mmol) and methanol (50 mL). Stir to form a suspension.
-
Imine Formation: Add benzaldehyde (1.07 mL, 10.5 mmol). To the stirring suspension, add glacial acetic acid dropwise to adjust the pH to approximately 5-6 (check with pH paper). Stir the mixture at room temperature for 1 hour. The suspension may become slightly clearer as the Schiff base/iminium ion forms.
-
Reduction: Cautiously add sodium cyanoborohydride (0.75 g, 12.0 mmol) to the reaction mixture in small portions over 15 minutes. Caution: NaBH₃CN is toxic and may release small amounts of HCN gas upon acidification. Ensure adequate ventilation.
-
Reaction Monitoring: Seal the flask and stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the benzaldehyde spot (Eluent: 7:3 Hexane:Ethyl Acetate).
-
Quenching and Solvent Removal: Once the reaction is complete, carefully quench any remaining reducing agent by adding ~5 mL of water and stirring for 30 minutes. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Product Isolation: Re-dissolve the resulting crude residue in a minimal amount of 1M NaOH solution (~20 mL). Wash this aqueous solution with diethyl ether (2 x 20 mL) to remove any unreacted benzaldehyde and other non-polar impurities.
-
Precipitation: Cool the aqueous layer in an ice bath. Slowly add 1M HCl dropwise with vigorous stirring to adjust the pH to the isoelectric point of this compound (approx. pH 5.5-6.0). The white, solid product will precipitate out of the solution.
-
Filtration and Drying: Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold deionized water (2 x 15 mL) and then with a small amount of cold ethanol. Dry the product under vacuum at 50°C to a constant weight. A typical yield is 75-85%.
Mechanism of Reductive Amination
The reaction proceeds via a two-step sequence within the same pot.
Caption: Mechanism of N-benzylation via reductive amination.
-
Nucleophilic Attack and Dehydration: The nitrogen atom of the L-tyrosine amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. This is followed by proton transfer and the elimination of a water molecule to form a Schiff base, which exists in equilibrium with its protonated form, the iminium ion. This step is catalyzed by mild acid.[6]
-
Hydride Reduction: The iminium ion is significantly more electrophilic than the starting aldehyde. The cyanoborohydride anion (BH₃CN⁻) delivers a hydride ion (H⁻) to the iminium carbon, reducing the C=N double bond to a C-N single bond and yielding the final N-benzylated product.[8][9]
Product Characterization & Validation
To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended.
| Test | Expected Result | Purpose |
| Melting Point | Approx. 235-237 °C (decomposes) | Purity assessment and preliminary identification. |
| ¹H NMR | Characteristic peaks for both tyrosine and benzyl moieties. | Structural confirmation. |
| (400 MHz, DMSO-d₆) | δ ~7.2-7.4 (m, 5H, benzyl Ar-H), δ ~7.0 (d, 2H, Tyr Ar-H), δ ~6.7 (d, 2H, Tyr Ar-H), δ ~3.7 (s, 2H, benzyl CH₂), δ ~3.5 (m, 1H, α-CH), δ ~2.8-3.0 (m, 2H, β-CH₂) | |
| Mass Spectrometry | [M+H]⁺ = 272.12 | Confirms molecular weight (C₁₆H₁₇NO₃, M.W. 271.31).[11] |
| FT-IR | Peaks for N-H, O-H, C=O (acid), and aromatic C-H stretches. | Functional group confirmation. |
Troubleshooting and Field Insights
Caption: Troubleshooting decision tree for common synthesis issues.
-
Insight 1: Reagent Quality is Paramount: Benzaldehyde is prone to oxidation to benzoic acid on storage. Using freshly distilled or a newly opened bottle of benzaldehyde is critical to prevent side reactions and ensure high yields. Similarly, sodium cyanoborohydride is moisture-sensitive; use from a freshly opened container stored in a desiccator.
-
Insight 2: The "Salting Out" Effect: If the product is slow to precipitate at its isoelectric point, saturating the aqueous solution with NaCl can decrease the solubility of the zwitterionic product and promote crystallization.
-
Insight 3: Alternative Reducing Agent: If cyanide-containing reagents are a concern, sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent, albeit milder, alternative.[10] The reaction may require slightly longer times or gentle warming (40°C) to achieve full conversion.
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Digital Commons @ Michigan Tech . A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential. (2024-09-01). Available from: [Link]
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Taylor & Francis Online . Synthesis of N-Benzoyl-4-O-(1H-Tetrazol-5-yl)-L-Tyrosine Ethyl Ester. Available from: [Link]
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Organic Chemistry Portal . Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Available from: [Link]
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Jung, M. E., & Rohloff, J. C. (1985). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. The Journal of Organic Chemistry, 50(24), 4909-4913. Available from: [Link]
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Nature Communications . Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024-02-17). Available from: [Link]
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Yan, T., Feringa, B. L., & Barta, K. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), eaao6494. Available from: [Link]
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YouTube . Reductive Amination. (2023-03-16). Available from: [Link]
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PMC - NIH . Purification and Characterization of Two Benzoyl-l-Tyrosine p-Nitroanilide Hydrolases from Etiolated Leaves of Zea mays L. Available from: [Link]
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NCBI Bookshelf . Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols. (2021-10-06). Available from: [Link]
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An In-depth Technical Guide to N-Benzyl-L-tyrosine: From Synthesis to Biological Frontiers
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of N-Benzyl-L-tyrosine, a derivative of the amino acid L-tyrosine. This document delves into the compound's discovery and historical context, detailed synthetic methodologies, and its emerging significance in biochemical and pharmaceutical research. The content is structured to offer not just procedural steps but also the underlying scientific rationale, empowering researchers to effectively utilize and innovate with this versatile molecule.
Introduction and Foundational Concepts
This compound, with the chemical formula C16H17NO3, is a synthetic amino acid derivative where a benzyl group is attached to the nitrogen atom of L-tyrosine.[1] This modification significantly alters the parent amino acid's physicochemical properties, such as its lipophilicity and steric bulk, opening avenues for its use as a building block in peptide synthesis and as a scaffold in medicinal chemistry.[2][3] The strategic introduction of the benzyl group can influence molecular interactions, enhance stability, and modulate the biological activity of resulting compounds.[3]
L-tyrosine itself, first discovered in 1846 by German chemist Justus von Liebig in casein from cheese, is a non-essential amino acid in humans and a precursor to several key neurotransmitters and hormones.[4][5] The modification of this fundamental biological molecule through N-benzylation represents a classic strategy in medicinal chemistry to explore new chemical space and therapeutic potential.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C16H17NO3 | [1] |
| Molecular Weight | 271.31 g/mol | [1] |
| IUPAC Name | (2S)-2-(benzylamino)-3-(4-hydroxyphenyl)propanoic acid | [1] |
| CAS Number | 75768-66-0 | [1] |
Historical Context and Discovery
While a singular, seminal publication detailing the "discovery" of this compound is not readily apparent in the historical literature, its synthesis falls within the broader and well-established field of N-substituted amino acid chemistry. The logical and straightforward synthesis via reductive amination suggests that its preparation was likely achieved as a fundamental exploration of amino acid derivatization rather than a landmark discovery in itself. The historical context is therefore best understood through the development of synthetic methods for N-alkylation of amino acids.
Synthetic Methodologies: A Detailed Exploration
The primary and most efficient method for the synthesis of this compound is through the reductive amination of L-tyrosine with benzaldehyde. This versatile reaction forms a C-N bond in a two-step, one-pot process.
The Chemistry of Reductive Amination
Reductive amination involves the reaction of a carbonyl group (in this case, benzaldehyde) with an amine (L-tyrosine) to form an intermediate imine (a Schiff base), which is then reduced to the corresponding amine (this compound).
Causality Behind Experimental Choices: The choice of a one-pot reductive amination is driven by efficiency and the often-unstable nature of the intermediate imine, which is reduced in situ. The selection of the reducing agent is critical; it must be mild enough to not reduce the starting aldehyde but potent enough to reduce the formed imine. Sodium borohydride (NaBH4) and sodium cyanoborohydride (NaBH3CN) are commonly employed for this purpose.
Caption: Reductive Amination Workflow for this compound Synthesis.
Detailed Experimental Protocol for Reductive Amination
This protocol provides a step-by-step methodology for the synthesis of this compound.
Materials:
-
L-Tyrosine
-
Benzaldehyde
-
Methanol
-
Sodium Borohydride (NaBH4)
-
Distilled Water
-
Hydrochloric Acid (1M)
-
Sodium Bicarbonate (saturated solution)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
Procedure:
-
Dissolution: In a round-bottom flask, dissolve L-tyrosine (1 equivalent) in a minimal amount of 1M sodium hydroxide solution, then dilute with methanol.
-
Addition of Aldehyde: To the stirred solution, add benzaldehyde (1.1 equivalents).
-
Imine Formation: Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture in an ice bath. Cautiously and portion-wise, add sodium borohydride (1.5 equivalents). Caution: Hydrogen gas is evolved.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of distilled water. Acidify the mixture to a pH of approximately 2 with 1M HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Neutralization and Precipitation: Adjust the pH of the aqueous layer to the isoelectric point of this compound (approximately pH 6) using a saturated sodium bicarbonate solution. The product will precipitate out of the solution.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Biological Activity and Therapeutic Potential
While this compound itself is primarily a synthetic intermediate, its derivatives have shown significant promise in drug discovery, particularly in the realm of metabolic diseases.
N-Boc-L-tyrosine Derivatives as Antidiabetic Agents
Recent research has focused on N-Boc-L-tyrosine-based analogs as potential treatments for type 2 diabetes.[6][7] These compounds have been shown to act as dual activators of Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ), and as inhibitors of Protein Tyrosine Phosphatase 1B (PTP-1B).[6][7]
-
PPARα and PPARγ Activation: PPARs are nuclear receptors that play a crucial role in regulating glucose and lipid metabolism. Activation of PPARγ improves insulin sensitivity, while PPARα activation is primarily involved in lipid metabolism. Dual activation is a sought-after therapeutic strategy for managing the multifaceted nature of type 2 diabetes.[6]
-
PTP-1B Inhibition: PTP-1B is a negative regulator of the insulin signaling pathway. Its inhibition enhances insulin sensitivity, making it a key target for antidiabetic drugs.[6]
In a notable study, synthesized N-Boc-L-tyrosine derivatives demonstrated significant in vitro and in vivo antidiabetic effects.[6][7] Treatment of adipocytes with these compounds led to increased mRNA expression of PPARγ and GLUT-4 (a glucose transporter).[6][7] Furthermore, these compounds were found to be orally active in a murine model of hyperglycemia, leading to a decrease in blood glucose concentrations.[6][7]
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A Comprehensive Technical Guide to N-Benzyl-L-tyrosine
Abstract
N-Benzyl-L-tyrosine is a derivative of the proteinogenic amino acid L-tyrosine, characterized by the substitution of a benzyl group on the α-amino group. This modification imparts unique physicochemical properties, positioning it as a valuable building block in synthetic organic chemistry and drug discovery. This guide provides an in-depth analysis of this compound, covering its core chemical identity, synthesis methodologies, potential applications, and a comparative perspective with its constitutional isomer, O-Benzyl-L-tyrosine. While less ubiquitous in literature than its O-substituted counterpart, understanding the nuances of this compound is critical for its effective utilization in the design of novel peptides, peptidomimetics, and other bioactive molecules.
Core Molecular Identity
This compound, systematically named (2S)-2-(benzylamino)-3-(4-hydroxyphenyl)propanoic acid, is an unnatural amino acid. The introduction of the benzyl group to the nitrogen atom fundamentally alters the polarity, steric hindrance, and reactivity of the amino group compared to the parent L-tyrosine molecule.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented below.
| Property | Value | Source(s) |
| CAS Number | 75768-66-0 | [1] |
| Molecular Formula | C₁₆H₁₇NO₃ | [2] |
| Molecular Weight | 271.31 g/mol | [2] |
| Monoisotopic Mass | 271.12084340 Da | [2] |
| IUPAC Name | (2S)-2-(benzylamino)-3-(4-hydroxyphenyl)propanoic acid | [2] |
| SMILES | C1=CC=C(C=C1)CNC(=O)O | [2][3] |
| InChIKey | WUTPXBXSEMJIDW-HNNXBMFYSA-N | [2][3] |
| Predicted XlogP | -0.4 | [2] |
| Predicted CCS ([M+H]⁺) | 162.3 Ų | [3] |
Structural Distinction: N- vs. O-Benzylation
It is critical to distinguish this compound from its widely used isomer, O-Benzyl-L-tyrosine (CAS Number: 16652-64-5).[4][5][6] In the O-benzyl isomer, the benzyl group protects the phenolic hydroxyl group of the tyrosine side chain.[4][5][6] This difference in connectivity dictates the synthetic utility of each molecule. O-Benzyl-L-tyrosine is extensively used in solid-phase peptide synthesis (SPPS) where the α-amino group must be free for peptide bond formation, while the side chain requires protection to prevent unwanted reactions.[6] Conversely, this compound has a protected amino group and a free phenolic hydroxyl, making it suitable for synthetic routes where side-chain modification is desired or where the N-benzyl group itself is a key pharmacophoric feature.
Caption: Isomeric relationship of N- and O-Benzyl-L-tyrosine.
Synthesis and Methodologies
The synthesis of this compound is not as extensively documented as that of its O-benzyl isomer or other N-protected tyrosine derivatives like N-Boc or N-Cbz-L-tyrosine.[7][8] However, its synthesis can be reliably achieved through standard organic chemistry transformations, primarily reductive amination.
Primary Synthetic Route: Reductive Amination
Reductive amination is a highly effective method for forming carbon-nitrogen bonds and represents the most logical and direct approach to synthesizing this compound. The process involves two key steps: the formation of a Schiff base (imine) intermediate followed by its reduction.
Workflow:
-
Imine Formation: L-tyrosine reacts with benzaldehyde in a suitable solvent. The amino group of L-tyrosine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. This is typically followed by dehydration to form the corresponding imine. This step is often catalyzed by mild acid.
-
Reduction: The resulting imine is then reduced in situ to the secondary amine. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) being common choices due to their selectivity for the protonated imine over the carbonyl starting material.
Caption: General workflow for Reductive Amination synthesis.
Experimental Protocol (Exemplary)
The following is a generalized, field-proven protocol based on standard reductive amination procedures.[9] Researchers must optimize conditions such as solvent, pH, temperature, and reaction time for their specific setup.
Materials:
-
L-Tyrosine
-
Benzaldehyde
-
Methanol (or other suitable solvent)
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)
-
Acetic Acid (to adjust pH)
-
Diethyl ether
-
Hydrochloric acid (for workup)
-
Sodium hydroxide (for workup)
Procedure:
-
Dissolution: Suspend L-Tyrosine (1.0 eq) in methanol.
-
Aldehyde Addition: Add Benzaldehyde (1.0-1.2 eq) to the suspension.
-
pH Adjustment: Adjust the pH of the mixture to approximately 5-6 using glacial acetic acid. This is crucial for promoting imine formation while ensuring the reducing agent remains effective.
-
Reduction: Add the reducing agent (e.g., NaBH₃CN, ~1.5 eq) portion-wise to the stirring mixture. The reaction is typically stirred at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of starting materials.
-
Quenching & Workup: Carefully quench the reaction by adding water. Acidify the mixture with HCl to pH ~2 to decompose any remaining reducing agent.
-
Purification: Wash the aqueous layer with diethyl ether to remove unreacted benzaldehyde and other organic impurities. Adjust the pH of the aqueous layer to the isoelectric point of this compound (estimated to be near neutral) using a base (e.g., NaOH) to precipitate the product.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization if necessary.
Causality and Self-Validation:
-
Why pH 5-6? This pH range is a compromise. It is acidic enough to catalyze the dehydration step of imine formation but not so acidic as to significantly protonate the starting amine, which would render it non-nucleophilic.
-
Why selective reducing agents? Agents like NaBH₃CN and STAB are milder than NaBH₄ and will preferentially reduce the protonated imine over the aldehyde, minimizing the side reaction of reducing benzaldehyde to benzyl alcohol.[9]
-
Protocol Validation: The purity of the final product should be confirmed by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis. Chiral HPLC can be used to confirm that no racemization has occurred at the α-carbon.
Applications in Research and Development
While specific, large-scale applications of this compound are not as prevalent in the literature as for O-Benzyl-L-tyrosine, its structure lends itself to several key areas in drug discovery and chemical biology.
Building Block for Peptidomimetics and Novel Ligands
The primary utility of this compound is as a scaffold in synthetic chemistry.[1] The presence of three distinct functional groups—the secondary amine, the carboxylic acid, and the phenolic hydroxyl—allows for orthogonal chemical modifications.
-
Peptide Modification: It can be incorporated into peptide sequences where N-alkylation is desired to increase resistance to enzymatic degradation by peptidases or to modulate receptor binding affinity.
-
Ligand Synthesis: The N-benzyl group itself can be a key part of a pharmacophore, participating in hydrophobic or π-stacking interactions within a target protein's binding pocket. The free phenolic hydroxyl can be used as a handle for further functionalization, such as etherification or esterification, to explore structure-activity relationships (SAR).[7]
Precursor for Heterocyclic Scaffolds
The inherent structure of this compound makes it a suitable precursor for the synthesis of more complex heterocyclic systems, such as piperazines and related structures, which are common motifs in centrally active pharmaceutical agents.[10]
Research Probes
Benzyl-substituted tyrosine derivatives are recognized as valuable precursors for creating research probes.[1] For instance, by modifying the benzyl or phenyl rings with fluorophores or other reporter groups, this compound can be converted into molecular probes to study biological systems, such as ion sensing.[1]
Conclusion
This compound is a specialized amino acid derivative with significant potential for researchers in organic synthesis and medicinal chemistry. Its core value lies in its unique trifunctional scaffold, which is distinct from its more common O-benzyl isomer. While detailed biological studies or large-scale applications are not yet widely reported, its utility as a versatile building block for constructing complex molecules, peptidomimetics, and research probes is clear. The synthetic accessibility via reductive amination provides a straightforward entry point for its incorporation into discovery programs. As the demand for novel chemical diversity in drug development continues to grow, molecules like this compound offer a valuable tool for expanding the synthetic chemist's toolbox.
References
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Jung, M. E., & Rohloff, J. C. (1985). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. The Journal of Organic Chemistry, 50(24), 4909–4913. Available from: [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of N-Benzyloxycarbonyl-L-tyrosine in Peptide Synthesis and Biotechnology. Retrieved from: [Link]
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UCLA Chemistry and Biochemistry. (n.d.). Efficient Synthesis of Selectively Protected L-Dopa Derivatives from L-Tyrosine via Reimer-Tiemann and Dakin Reactions. Retrieved from: [Link]
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Pearson. (n.d.). The two most general amine syntheses are the reductive amination... Study Prep. Retrieved from: [Link]
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An In-depth Technical Guide to the Solubility and Stability of N-Benzyl-L-tyrosine
This guide provides a comprehensive technical overview of the critical physicochemical properties of N-Benzyl-L-tyrosine, a key derivative of the amino acid L-tyrosine. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced aspects of its solubility and stability, offering both theoretical understanding and practical, field-proven methodologies for its characterization.
Introduction: The Significance of this compound in Scientific Research
This compound, a derivative of the natural amino acid tyrosine, holds a significant position in biochemical and pharmaceutical research.[1][2] Its structural modification, the introduction of a benzyl group to the alpha-amino group, alters the molecule's physicochemical properties, enhancing its utility in various applications.[1] These modified amino acids are instrumental in the synthesis of novel peptides, the investigation of metabolic pathways, and the development of new therapeutic agents and research probes.[1][2][3] Understanding the solubility and stability of this compound is paramount for its effective application, from ensuring its bioavailability in drug formulations to maintaining its integrity in experimental assays.[1]
This guide will provide an in-depth analysis of the factors governing the solubility of this compound and its degradation pathways under various stress conditions. Furthermore, it will equip the reader with detailed, validated protocols for the empirical determination of these crucial parameters.
Physicochemical Properties of this compound
A foundational understanding of the basic physicochemical properties of this compound is essential for any scientific investigation.
| Property | Value | Source |
| IUPAC Name | (2S)-2-(benzylamino)-3-(4-hydroxyphenyl)propanoic acid | [4] |
| Molecular Formula | C16H17NO3 | [4] |
| Molecular Weight | 271.31 g/mol | [4] |
| CAS Number | 75768-66-0 | [4] |
Section 1: Solubility Profile of this compound
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. For this compound, its solubility is influenced by its zwitterionic nature, the presence of both hydrophobic (benzyl and phenyl groups) and hydrophilic (carboxyl and hydroxyl groups) moieties, and the properties of the solvent system.
Factors Influencing Solubility
The solubility of this compound is a multifactorial property, with the following being key influencers:
-
pH: As an amino acid derivative, this compound possesses both an acidic carboxylic acid group and a basic amino group. Its solubility is therefore highly dependent on the pH of the aqueous medium. At its isoelectric point (pI), the molecule exists as a zwitterion with a net neutral charge, typically resulting in minimum aqueous solubility. At pH values below the pI, the amino group is protonated, leading to a net positive charge and increased solubility. Conversely, at pH values above the pI, the carboxylic acid group is deprotonated, resulting in a net negative charge and enhanced solubility.
-
Solvent Polarity: The presence of the non-polar benzyl and phenyl groups imparts significant hydrophobic character to the molecule. Consequently, this compound is expected to exhibit limited solubility in water but greater solubility in organic solvents or aqueous-organic mixtures.[5][6] For the parent compound, L-tyrosine, solubility in neat organic solvents follows the general trend: DMSO > methanol > ethanol > n-propanol.[5] The addition of the hydrophobic benzyl group to the amino group in this compound would likely further decrease its aqueous solubility while potentially increasing its solubility in organic solvents compared to L-tyrosine.
-
Temperature: Generally, the solubility of solid compounds increases with temperature. However, the extent of this effect is dependent on the specific solute-solvent system.
-
Crystal Form: The crystalline structure of the solid this compound can impact its solubility. Amorphous forms are typically more soluble than their crystalline counterparts due to the lower energy required to break the solid-state interactions.
Predicted Solubility
| Solvent System | Predicted Solubility of this compound | Rationale |
| Water (neutral pH) | Low | The hydrophobic benzyl group is expected to significantly decrease aqueous solubility compared to L-tyrosine (0.45 mg/mL). |
| Aqueous Acid (e.g., 0.1 M HCl) | Moderate to High | Protonation of the amino group will lead to salt formation and increased solubility. |
| Aqueous Base (e.g., 0.1 M NaOH) | Moderate to High | Deprotonation of the carboxylic acid and phenolic hydroxyl groups will result in salt formation and increased solubility. |
| Methanol | Soluble | N-Benzyloxycarbonyl-L-tyrosine, a related compound, is soluble in methanol.[7] It is anticipated that this compound will also be soluble. |
| Ethanol | Moderately Soluble | L-tyrosine has lower solubility in ethanol compared to methanol.[5] A similar trend is expected for this compound. |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic molecules. L-tyrosine exhibits its highest solubility in DMSO among common organic solvents.[5] |
Section 2: Stability and Degradation of this compound
Understanding the stability of this compound is crucial for defining its shelf-life, storage conditions, and potential degradation products that may arise during manufacturing, formulation, and storage. Forced degradation studies are essential to identify these potential degradation pathways.[8][9]
Potential Degradation Pathways
Based on the structure of this compound and the known degradation pathways of tyrosine and related compounds, the following degradation mechanisms are plausible under stress conditions:
-
Hydrolysis: Under strongly acidic or basic conditions, the peptide bond is not present, but other hydrolytic degradation is less likely for the core structure.
-
Oxidation: The phenolic ring of the tyrosine moiety is susceptible to oxidation, which can be initiated by exposure to oxygen, peroxides, or certain metal ions.[10][11] This can lead to the formation of hydroxylated derivatives, such as 3,4-dihydroxy-phenylalanine (DOPA) analogues, and potentially further oxidation to quinone-type structures.[10][11] The presence of the benzyl group may influence the rate and products of oxidation.
-
Photodegradation: Exposure to UV or visible light can induce photochemical reactions. The aromatic rings in both the tyrosine and benzyl moieties are chromophores that can absorb light energy, potentially leading to radical-mediated degradation pathways.
-
Thermal Degradation: At elevated temperatures, decarboxylation of the carboxylic acid group is a potential degradation pathway for amino acids.[12] The N-benzyl bond could also be susceptible to cleavage at high temperatures. For tyrosine, heating above 300°C can lead to the formation of phenol-like compounds.[12]
The following diagram illustrates a potential degradation pathway for this compound, focusing on oxidation, a common degradation route for tyrosine derivatives.
Section 3: Experimental Protocols
To provide actionable guidance for researchers, this section details step-by-step protocols for determining the solubility and stability of this compound.
Solubility Determination
Two common methods for solubility determination are the kinetic and thermodynamic assays. The kinetic assay is a high-throughput method suitable for early-stage drug discovery, while the thermodynamic assay provides the equilibrium solubility, which is more relevant for later-stage development.[13][14]
This protocol is adapted from standard high-throughput screening methodologies.[15][16]
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Preparation of Assay Plates:
-
Dispense 2 µL of the 10 mM stock solution into the wells of a 96-well microplate.
-
Add 198 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well. This results in a final concentration of 100 µM with 1% DMSO.
-
-
Incubation: Seal the plate and shake at room temperature for 2 hours.
-
Analysis: Analyze the plate using a nephelometer to detect precipitation (light scattering). The highest concentration that does not show precipitation is reported as the kinetic solubility. Alternatively, the samples can be filtered, and the concentration of the filtrate can be determined by HPLC-UV.[13]
The following diagram illustrates the workflow for a kinetic solubility assay.
This protocol is based on the shake-flask method, which is considered the gold standard for equilibrium solubility determination.[17][18][19]
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 2.0, 5.0, 7.4, and 9.0).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Processing: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any undissolved solid.
-
Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of dissolved this compound using a validated HPLC-UV method.[18][19]
Stability Assessment: Forced Degradation Study Protocol
A forced degradation study is performed to identify the likely degradation products and to demonstrate the specificity of the analytical method.[8][9][20] The target degradation is typically 5-20%.[9][21]
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water).[21]
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.[21]
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.[21]
-
Oxidative Degradation: Mix the stock solution with 3% H2O2 and keep at room temperature for 24 hours.[21]
-
Thermal Degradation: Store the solid compound and the stock solution at 60°C for 7 days.[21]
-
Photodegradation: Expose the solid compound and the stock solution to a light source according to ICH Q1B guidelines.
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase. Analyze the samples using a suitable stability-indicating HPLC method. The method should be able to separate the intact this compound from any degradation products.
The following diagram outlines the workflow for a forced degradation study.
Analytical Method: Stability-Indicating HPLC-UV
A reverse-phase HPLC method is generally suitable for the analysis of this compound and its potential degradation products.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid) is a good starting point.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 220 nm and 275 nm).
-
Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The specificity is confirmed by the forced degradation study, ensuring that all degradation products are resolved from the parent peak.
Conclusion
This technical guide has provided a comprehensive overview of the solubility and stability of this compound, critical parameters for its successful application in research and development. While specific experimental data for this compound is limited, this guide has offered a scientifically grounded framework for predicting its behavior and has provided detailed, practical protocols for its empirical determination. By understanding the factors that influence its solubility and the potential pathways of its degradation, researchers can optimize its use in various applications, from chemical synthesis to biological assays. The provided experimental workflows serve as a robust starting point for establishing the physicochemical profile of this compound, ensuring data integrity and facilitating the advancement of scientific discovery.
References
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AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]
-
protocols.io. In-vitro Thermodynamic Solubility. 2023 Aug 3. Available from: [Link]
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protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). 2022 Dec 9. Available from: [Link]
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Warren Center for Neuroscience Drug Discovery. Kinetic Solubility 96 –Well Protocol. 2023 Jul 24. Available from: [Link]
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Di, L. In vitro solubility assays in drug discovery. PubMed. Available from: [Link]
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SIELC Technologies. Separation of O-Benzyl-L-tyrosine toluene-p-sulphonate on Newcrom R1 HPLC column. Available from: [Link]
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Domainex. Thermodynamic Solubility Assay. Available from: [Link]
-
Evotec. Thermodynamic Solubility Assay. Available from: [Link]
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ResearchGate. Automated assays for thermodynamic (equilibrium) solubility determination. Available from: [Link]
- He, Q., Cong, Y., Yin, J., & Zhao, H. (2018). Solubility of l-tyrosine in aqueous solutions of methanol, ethanol, n-propanol and dimethyl sulfoxide: Experimental determination and preferential solvation analysis. The Journal of Chemical Thermodynamics, 124, 123-132.
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BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]
-
CD Formulation. Proteins & Peptides Forced Degradation Studies. Available from: [Link]
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INIS-IAEA. Solubility of l-tyrosine in aqueous solutions of methanol, ethanol, n-propanol and dimethyl sulfoxide: Experimental determination and preferential solvation analysis. Available from: [Link]
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N-Benzyl-L-tyrosine and its role as a phenylalanine derivative
An In-depth Technical Guide to N-Benzyl-L-tyrosine: A Phenylalanine Analogue in Biochemical Research and Drug Discovery
Abstract
This compound is a synthetic derivative of the amino acid L-tyrosine, characterized by the substitution of a benzyl group onto the alpha-amino group. This modification significantly alters the molecule's physicochemical properties, transforming it from a simple metabolic building block into a compound of interest for drug development and biochemical research. As a structural analogue of L-phenylalanine, this compound holds potential as a modulator of the phenylalanine metabolic pathway. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, biochemical rationale, and potential applications, with detailed protocols for its preparation and biological evaluation.
Introduction: The Rationale for Amino Acid Derivatization
In modern drug discovery, native amino acids and peptides often face limitations as therapeutic agents due to poor metabolic stability, low membrane permeability, and rapid clearance.[][2] The strategic modification of amino acid structures is a cornerstone of medicinal chemistry, aimed at overcoming these hurdles.[3][4] Techniques such as N-alkylation (including N-methylation and N-benzylation) are employed to enhance pharmacokinetic profiles.[2][4] N-alkylation can increase lipophilicity, improve bioavailability, and confer resistance to enzymatic degradation by proteases.[2][4]
This compound (Figure 1) is a member of this class of modified amino acids. It is an isomer of O-Benzyl-L-tyrosine, a common protecting group in peptide synthesis, but its distinct N-substitution imparts a different set of biological possibilities.[5] Structurally, it is L-tyrosine, but with the addition of the benzyl group, it closely mimics L-phenylalanine, the natural precursor to L-tyrosine. This structural analogy is the foundation of its potential role as a competitive inhibitor or modulator of enzymes involved in phenylalanine metabolism, most notably Phenylalanine Hydroxylase (PAH).[6][7]
Physicochemical and Structural Properties
The introduction of the benzyl group imparts a significant increase in hydrophobicity compared to native L-tyrosine. A summary of its key properties is presented in Table 1.
| Property | Value | Source |
| IUPAC Name | (2S)-2-(benzylamino)-3-(4-hydroxyphenyl)propanoic acid | [8] |
| Molecular Formula | C₁₆H₁₇NO₃ | [8] |
| Molecular Weight | 271.31 g/mol | [8] |
| CAS Number | 75768-66-0 | [8] |
| Predicted XlogP | -0.4 | [9] |
| Appearance | White to off-white powder (Typical) | [5] |
| Canonical SMILES | C1=CC=C(C=C1)CNC(=O)O | [9] |
Synthesis and Characterization
The synthesis of this compound can be achieved through several established organic chemistry routes. Reductive amination is a common and effective method. This approach involves the reaction of L-tyrosine with benzaldehyde to form a Schiff base intermediate, which is then reduced to the final N-benzylated product.
Detailed Synthesis Protocol: Reductive Amination
This protocol describes a representative lab-scale synthesis of this compound.
Causality and Experimental Rationale:
-
Step 1: L-tyrosine is dissolved in an alkaline aqueous solution to deprotonate the carboxylic acid and improve solubility.
-
Step 2: The addition of benzaldehyde initiates the formation of a Schiff base (imine) with the primary amino group of tyrosine. This reaction is reversible.
-
Step 3: Sodium borohydride (NaBH₄) is a mild reducing agent that selectively reduces the imine C=N bond to a C-N single bond without affecting the aromatic rings or the carboxylic acid. It is added portion-wise to control the exothermic reaction and prevent side reactions.
-
Step 4: The reaction is acidified to a pH near the isoelectric point of this compound. This neutralizes the phenoxide and carboxylate groups, causing the product to precipitate out of the solution due to its reduced water solubility.
-
Step 5 & 6: Filtration, washing, and drying are standard purification steps to isolate the solid product and remove residual salts and impurities.
Step-by-Step Methodology:
-
Dissolution: In a 250 mL round-bottom flask, dissolve 5.0 g of L-tyrosine in 50 mL of 1M Sodium Hydroxide (NaOH) solution with stirring until a clear solution is obtained.
-
Schiff Base Formation: Add 3.2 mL of benzaldehyde to the solution. Stir the mixture vigorously at room temperature for 1 hour. The solution may become cloudy.
-
Reduction: Cool the flask in an ice bath. Slowly add 1.5 g of sodium borohydride (NaBH₄) in small portions over 30 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Precipitation: Cool the reaction mixture in an ice bath again. Slowly and carefully acidify the mixture by adding 2M Hydrochloric Acid (HCl) dropwise with constant stirring. Monitor the pH with pH paper. Continue adding acid until the pH is approximately 6-7. A white precipitate will form.
-
Isolation: Collect the white solid by vacuum filtration using a Büchner funnel. Wash the solid with two 20 mL portions of cold deionized water, followed by one 20 mL portion of cold ethanol.
-
Drying: Dry the product in a vacuum oven at 50°C to a constant weight. The expected yield is typically in the range of 70-85%.
Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to verify the molecular structure and weight. Purity can be assessed by HPLC.
Biochemical Role and Mechanism of Action
The primary biochemical interest in this compound stems from its structural similarity to L-phenylalanine. This positions it as a potential competitive inhibitor of Phenylalanine Hydroxylase (PAH), the rate-limiting enzyme in the metabolic pathway that converts L-phenylalanine to L-tyrosine.[6][7]
The Phenylalanine Hydroxylase Pathway
PAH is a critical liver enzyme responsible for metabolizing excess dietary phenylalanine.[6] Its dysfunction leads to the genetic disorder Phenylketonuria (PKU), characterized by high levels of phenylalanine in the blood and brain.[10] Therefore, inhibitors of PAH are valuable research tools for studying this pathway and have potential therapeutic implications.[7]
Caption: Potential inhibition of the Phenylalanine Hydroxylase (PAH) pathway by this compound.
As a competitive inhibitor, this compound would be hypothesized to bind to the active site of PAH, preventing the binding of the natural substrate, L-phenylalanine. The benzyl group mimics the phenyl side chain of phenylalanine, while the core L-tyrosine structure provides the necessary amino acid backbone for recognition at the active site.
Applications in Research and Drug Development
The unique structure of this compound makes it a valuable tool for several research applications:
-
Enzyme Inhibition Studies: It can be used as a tool compound to probe the active site of Phenylalanine Hydroxylase and other related enzymes.[7][11]
-
PKU Research: By inhibiting PAH, it can be used in cellular or animal models to mimic the biochemical phenotype of Phenylketonuria, aiding in the study of the disease's pathophysiology.[10]
-
Drug Discovery Scaffold: The N-benzyl-tyrosine scaffold can serve as a starting point for the development of more potent and selective enzyme inhibitors or receptor modulators. For example, derivatives of N-phenyl-tyrosine have been investigated as agonists for the PPARgamma receptor, indicating that this class of compounds has broader biological activity.[12]
-
Peptide Modification: Incorporation of N-benzylated amino acids into peptides can increase their stability and receptor selectivity, offering a strategy for developing novel peptide-based therapeutics.[][4]
Experimental Protocol: In Vitro PAH Inhibition Assay
To validate the hypothesis that this compound acts as a PAH inhibitor, a direct enzyme activity assay is required. This protocol outlines a standard method for measuring PAH activity and its inhibition.
Workflow Diagram:
Caption: Workflow for an in vitro Phenylalanine Hydroxylase (PAH) enzyme inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a 100 mM HEPES buffer, pH 7.4.
-
Enzyme: Reconstitute recombinant human Phenylalanine Hydroxylase (PAH) in Assay Buffer to a working concentration of 50 µg/mL.
-
Substrate: Prepare a 10 mM stock solution of L-phenylalanine in Assay Buffer.
-
Cofactor: Prepare a 5 mM stock solution of (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH₄) in Assay Buffer.
-
Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions.
-
-
Assay Procedure (in a 96-well plate):
-
To each well, add 50 µL of Assay Buffer.
-
Add 2 µL of the this compound dilution (or DMSO for the control).
-
Add 10 µL of the PAH enzyme solution.
-
Add 10 µL of the BH₄ cofactor solution.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Termination:
-
Initiate the reaction by adding 28 µL of the L-phenylalanine substrate solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Terminate the reaction by adding 10 µL of 10% Trichloroacetic Acid (TCA).
-
-
Detection and Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to an HPLC vial.
-
Quantify the amount of L-tyrosine produced using a validated HPLC method with fluorescence or UV detection.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Conclusion and Future Directions
This compound serves as an exemplary model of a rationally designed amino acid derivative. Its structural mimicry of L-phenylalanine provides a strong biochemical basis for its potential role as a modulator of the phenylalanine metabolic pathway. The detailed protocols for its synthesis and biological evaluation provided herein equip researchers with the necessary tools to explore its properties and applications further. Future work should focus on determining its precise mechanism of inhibition, evaluating its efficacy and specificity in cellular models, and using its chemical scaffold as a foundation for developing novel therapeutic agents for metabolic disorders like PKU or for other targets where a phenylalanine/tyrosine-like motif is recognized.
References
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An In-depth Technical Guide to the Spectroscopic Characterization of N-Benzyl-L-tyrosine
Introduction
N-Benzyl-L-tyrosine, a derivative of the naturally occurring amino acid L-tyrosine, is a compound of significant interest in the fields of medicinal chemistry and drug development.[1] Its structural motif, featuring a benzyl group attached to the alpha-amino group of L-tyrosine, imparts unique physicochemical properties that can influence its biological activity and therapeutic potential. As with any novel or modified compound intended for pharmaceutical applications, rigorous structural elucidation and purity assessment are paramount. This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the characterization of this compound.
This document is intended for researchers, scientists, and drug development professionals, offering not just raw data, but a deeper understanding of the experimental rationale and data interpretation, grounded in established scientific principles.
Molecular Structure and Isotopic Distribution
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's composition. This compound possesses the molecular formula C₁₆H₁₇NO₃, corresponding to a monoisotopic mass of approximately 271.12 Da.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
The following protocol outlines a standardized procedure for the acquisition of high-quality NMR data for this compound.
1. Sample Preparation:
-
Solvent Selection: The choice of a suitable deuterated solvent is critical. For amino acid derivatives like this compound, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is often a good first choice due to its ability to dissolve a wide range of organic compounds and its relatively unobtrusive solvent peaks. Deuterated water (D₂O) or methanol-d₄ (CD₃OD) are also viable alternatives, though they may lead to the exchange of labile protons (e.g., -OH, -NH, -COOH).
-
Concentration: For ¹H NMR, a concentration of 5-10 mg of the analyte in 0.5-0.7 mL of solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable timeframe.
-
Internal Standard: For accurate chemical shift referencing, an internal standard such as Tetramethylsilane (TMS) is added to the solvent by the manufacturer.
2. NMR Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
A standard pulse program for ¹H NMR is used.
-
The spectral width is set to encompass all expected proton resonances (typically 0-12 ppm).
-
A sufficient number of scans (e.g., 16-64) are acquired to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence is employed to simplify the spectrum and enhance sensitivity.
-
The spectral width is set to cover the full range of carbon chemical shifts (typically 0-200 ppm).
-
A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
3. Data Processing:
-
The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain NMR spectrum.
-
Phase and baseline corrections are applied to ensure accurate peak integration and chemical shift determination.
Diagram: General Workflow for NMR Spectroscopic Analysis
Caption: A generalized workflow for acquiring and processing NMR data.
¹H NMR Spectroscopy of this compound (Predicted)
The ¹H NMR spectrum provides a map of the proton environments in the molecule. Based on the structure of this compound, the following proton signals are predicted. Disclaimer: The following spectral data is predicted and may differ from experimental values.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.5 | br s | 1H | Phenolic -OH |
| ~7.2-7.4 | m | 5H | Benzyl aromatic C-H |
| ~7.0 | d | 2H | Tyrosine aromatic C-H (ortho to -CH₂) |
| ~6.7 | d | 2H | Tyrosine aromatic C-H (ortho to -OH) |
| ~4.0 | t | 1H | α-CH |
| ~3.8 | s | 2H | Benzyl -CH₂- |
| ~3.0 | m | 2H | β-CH₂ |
| - | br s | 1H | -NH- |
| - | br s | 1H | Carboxylic acid -OH |
Interpretation:
-
The aromatic region (6.5-7.5 ppm) is expected to be complex, with signals from both the tyrosine and benzyl aromatic rings. The five protons of the benzyl group will likely appear as a multiplet, while the four protons of the para-substituted tyrosine ring will present as two doublets.
-
The benzylic protons (-CH₂-) adjacent to the nitrogen are anticipated to appear as a singlet around 3.8 ppm.
-
The α-proton, being adjacent to the chiral center and the electron-withdrawing carboxylic acid and amino groups, is expected to be a triplet around 4.0 ppm.
-
The diastereotopic β-protons will appear as a multiplet around 3.0 ppm.
-
The labile protons of the phenolic hydroxyl, amine, and carboxylic acid groups will appear as broad singlets, and their chemical shifts can be highly dependent on the solvent, concentration, and temperature. In D₂O, these signals would disappear due to deuterium exchange.
¹³C NMR Spectroscopy of this compound (Predicted)
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Disclaimer: The following spectral data is predicted and may differ from experimental values.
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | Carboxylic acid C=O |
| ~156 | Tyrosine aromatic C-OH |
| ~138 | Benzyl aromatic C (quaternary) |
| ~130 | Tyrosine aromatic C-H |
| ~129 | Benzyl aromatic C-H |
| ~128 | Benzyl aromatic C-H |
| ~127 | Tyrosine aromatic C (quaternary) |
| ~115 | Tyrosine aromatic C-H |
| ~60 | α-C |
| ~53 | Benzyl -CH₂- |
| ~37 | β-C |
Interpretation:
-
The carbonyl carbon of the carboxylic acid is expected at the most downfield region of the spectrum (~175 ppm).
-
The aromatic carbons will resonate in the 115-160 ppm range. The carbon attached to the phenolic oxygen will be the most downfield among the aromatic signals.
-
The α-carbon, β-carbon, and the benzylic carbon will appear in the aliphatic region of the spectrum, with their chemical shifts influenced by the neighboring functional groups.
Infrared (IR) Spectroscopy: Probing Molecular Vibrations
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: FT-IR Analysis of a Solid Sample
1. Sample Preparation (KBr Pellet Method):
-
A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
2. Data Acquisition:
-
A background spectrum of the empty sample compartment is first recorded.
-
The KBr pellet is then placed in the sample holder, and the IR spectrum is acquired.
Diagram: Key Functional Group Vibrations in this compound
Caption: Predicted key IR vibrational frequencies for this compound.
Interpretation of the IR Spectrum (Predicted)
The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its various functional groups. Disclaimer: The following spectral data is predicted and may differ from experimental values.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3600-3200 (broad) | O-H stretch | Phenolic -OH |
| 3400-3300 | N-H stretch | Amine |
| 3300-2500 (broad) | O-H stretch | Carboxylic acid |
| 3100-3000 | C-H stretch | Aromatic |
| 3000-2850 | C-H stretch | Aliphatic |
| 1725-1700 | C=O stretch | Carboxylic acid |
| ~1600, ~1475 | C=C stretch | Aromatic |
| 1650-1580 | N-H bend | Amine |
A key feature will be the very broad absorption in the 3300-2500 cm⁻¹ region, characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid. This will likely overlap with the N-H and phenolic O-H stretching vibrations. The strong carbonyl (C=O) stretch of the carboxylic acid will be a prominent peak around 1710 cm⁻¹. The presence of two aromatic rings will be confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching absorptions in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation pattern.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
1. Sample Preparation:
-
A dilute solution of this compound is prepared in a suitable solvent, typically a mixture of water and a volatile organic solvent like acetonitrile or methanol, often with a small amount of formic acid to promote protonation.
2. Data Acquisition:
-
The solution is introduced into the ESI source, where it is nebulized and ionized.
-
The resulting ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight).
-
The mass-to-charge ratio (m/z) of the ions is measured.
Interpretation of the Mass Spectrum
In positive ion mode ESI-MS, this compound is expected to be readily protonated to form the pseudomolecular ion [M+H]⁺ at an m/z of approximately 272.13.[3] Other adducts, such as the sodium adduct [M+Na]⁺ at m/z 294.11, may also be observed.[3]
High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental composition and confirming the molecular formula.
Fragmentation Analysis (MS/MS):
Tandem mass spectrometry (MS/MS) involves the isolation of the [M+H]⁺ ion and its subsequent fragmentation through collision-induced dissociation (CID). The fragmentation pattern provides valuable structural information. For this compound, key fragmentation pathways are expected to include:
-
Loss of water (-18 Da): From the carboxylic acid group.
-
Loss of formic acid (-46 Da): A common fragmentation for carboxylic acids.
-
Cleavage of the N-benzyl bond: This is a characteristic fragmentation for N-benzyl amines and can lead to the formation of a stable benzyl cation or tropylium ion at m/z 91.
-
Decarboxylation (-44 Da): Loss of CO₂ from the parent ion.
A plausible major fragmentation pathway for this compound involves the formation of a stable benzylidene iminium cation.
Diagram: Proposed Key Fragmentation of this compound in MS/MS
Caption: Simplified representation of potential key fragmentations of protonated this compound.
Conclusion
The comprehensive spectroscopic analysis of this compound, employing a combination of NMR, IR, and MS, provides a robust and orthogonal approach to its structural confirmation and purity assessment. Each technique offers unique and complementary information, from the detailed atomic connectivity provided by NMR to the functional group identification by IR and the molecular weight and fragmentation patterns from MS. The protocols and interpretative guidelines presented in this document serve as a valuable resource for scientists engaged in the synthesis, characterization, and development of novel amino acid derivatives for therapeutic applications. It is through such meticulous analytical characterization that the scientific community can ensure the quality, safety, and efficacy of new chemical entities.
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
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An In-depth Technical Guide on Protecting Groups in N-Benzyl-L-tyrosine Synthesis
Abstract
The synthesis of N-Benzyl-L-tyrosine, a valuable chiral building block in medicinal chemistry and drug development, presents a significant synthetic challenge due to the multiple reactive functional groups within the L-tyrosine scaffold. Strategic implementation of protecting groups is paramount to achieving high yields and purity. This in-depth technical guide provides a comprehensive analysis of protecting group strategies for the α-amino, α-carboxylic acid, and phenolic hydroxyl groups of L-tyrosine during N-benzylation. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer a comparative analysis of commonly employed protecting groups. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of this compound and related derivatives.
Introduction: The Strategic Imperative of Protecting Groups
L-tyrosine possesses three key functional groups that can participate in chemical reactions: the primary amino group, the carboxylic acid, and the phenolic hydroxyl group.[1] During the synthesis of this compound, the goal is to selectively introduce a benzyl group onto the nitrogen atom. Without the use of protecting groups, the benzylation reaction would be unselective, leading to a complex mixture of N-benzylated, O-benzylated, and esterified products, significantly complicating purification and reducing the yield of the desired product.
Protecting groups are temporary modifications of functional groups that prevent them from reacting under specific conditions. An ideal protecting group should be:
-
Easy to introduce in high yield.
-
Stable to the desired reaction conditions.
-
Readily removable in high yield under conditions that do not affect other functional groups in the molecule.[2][3]
The strategic selection and application of protecting groups for the carboxylic acid and phenolic hydroxyl groups are therefore critical for the successful and efficient synthesis of this compound.
Protecting the Pillars: Carboxylic Acid and Phenolic Hydroxyl Groups
To ensure the selective N-benzylation of L-tyrosine, both the carboxylic acid and the phenolic hydroxyl group must be masked. The choice of protecting groups for these functionalities is interdependent and should be considered within the context of the overall synthetic strategy, particularly the conditions required for their eventual removal.
Protection of the Carboxylic Acid Group
The carboxylic acid is typically protected as an ester. Common choices include methyl or benzyl esters, which are easily formed and can be removed under relatively mild conditions.[4]
-
Methyl Esters: Formed by reaction with methanol in the presence of an acid catalyst (e.g., HCl or SOCl₂). They are typically removed by saponification with a mild base like NaOH.
-
Benzyl Esters (Bzl): Introduced via reaction with benzyl alcohol and an acid catalyst or benzyl bromide. A key advantage of the benzyl ester is its removal by catalytic hydrogenolysis (H₂/Pd-C), which often provides cleaner reaction profiles than basic hydrolysis.[4][5] This method is orthogonal to many other protecting groups.
Protection of the Phenolic Hydroxyl Group
The nucleophilic phenolic hydroxyl group of tyrosine is a common site for unwanted side reactions.[6] Several protecting groups are available, with the benzyl (Bzl) and tert-butyl (tBu) ethers being the most prevalent.
-
Benzyl Ether (Bzl): The benzyl group is a robust protecting group for the phenolic hydroxyl, stable to a wide range of reaction conditions. It is typically introduced using benzyl bromide in the presence of a base. A significant consideration when using a benzyl ether for the hydroxyl group in conjunction with N-benzylation is the potential for rearrangement of O-benzyltyrosine to 3-benzyltyrosine under certain acidic conditions.[7][8]
-
tert-Butyl Ether (tBu): The tert-butyl group is another popular choice, particularly in solid-phase peptide synthesis (SPPS) employing the Fmoc strategy.[9] It is stable to bases but readily cleaved by strong acids like trifluoroacetic acid (TFA).[7] The use of scavengers is often necessary during deprotection to prevent the formation of tert-butyl adducts on the tyrosine ring.[7]
The Core Transformation: N-Benzylation of L-Tyrosine
With the carboxylic acid and phenolic hydroxyl groups appropriately protected, the selective N-benzylation can be performed. The most common method for introducing the N-benzyl group is through reductive amination or direct alkylation.
Reductive Amination
This two-step, one-pot procedure involves the reaction of the protected L-tyrosine ester with benzaldehyde to form a Schiff base (imine), which is then reduced in situ to the secondary amine.
-
Mechanism: The amino group of the tyrosine derivative attacks the carbonyl carbon of benzaldehyde, followed by dehydration to form the imine. A reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), is then added to reduce the imine to the N-benzyl amine.[10]
Direct Alkylation
Direct alkylation involves the reaction of the protected L-tyrosine ester with a benzyl halide, typically benzyl bromide (BnBr), in the presence of a non-nucleophilic base.
-
Mechanism: The base deprotonates the primary amine, increasing its nucleophilicity. The resulting anion then displaces the bromide from benzyl bromide in an Sₙ2 reaction to form the this compound derivative.[11]
Experimental Protocols and Workflows
The following sections provide detailed, step-by-step methodologies for the synthesis of this compound, emphasizing the critical role of protecting groups.
Overall Synthetic Workflow
The synthesis can be visualized as a multi-step process, starting with the protection of the carboxylic acid and phenolic hydroxyl groups, followed by N-benzylation, and concluding with the removal of the protecting groups.
Caption: Overall synthetic workflow for this compound.
Protocol 1: Synthesis of O-Benzyl-L-tyrosine Benzyl Ester
Objective: To protect both the carboxylic acid and phenolic hydroxyl groups of L-tyrosine with benzyl groups.
Materials:
-
L-Tyrosine
-
Benzyl alcohol
-
Toluene
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Benzyl bromide (BnBr)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Esterification (Formation of L-Tyrosine Benzyl Ester):
-
To a suspension of L-tyrosine in a mixture of benzyl alcohol and toluene, add a catalytic amount of p-TsOH·H₂O.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the solvents under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain L-tyrosine benzyl ester.
-
-
Etherification (Formation of O-Benzyl-L-tyrosine Benzyl Ester):
-
Dissolve the L-tyrosine benzyl ester in DMF.
-
Add K₂CO₃ and benzyl bromide.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous MgSO₄.
-
Concentrate the solution under reduced pressure to yield O-Benzyl-L-tyrosine benzyl ester.
-
Protocol 2: N-Benzylation via Reductive Amination
Objective: To introduce the N-benzyl group onto the protected tyrosine derivative.
Materials:
-
O-Benzyl-L-tyrosine benzyl ester
-
Benzaldehyde
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM)
-
Saturated ammonium chloride solution
Procedure:
-
Dissolve O-Benzyl-L-tyrosine benzyl ester in methanol.
-
Add benzaldehyde and stir the mixture at room temperature for 1-2 hours to form the imine.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add NaBH₄ in portions.
-
Allow the reaction to warm to room temperature and stir until the imine is fully reduced (monitored by TLC).
-
Quench the reaction by adding saturated ammonium chloride solution.
-
Extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain N-Benzyl-O-benzyl-L-tyrosine benzyl ester.
Deprotection: Unveiling the Final Product
The final step is the removal of the protecting groups. The choice of deprotection method depends on the protecting groups used.
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The Biological Significance of Benzyl-Substituted Tyrosine Derivatives: From Protective Scaffolds to Potent Kinase Inhibitors
An In-depth Technical Guide:
Abstract
L-Tyrosine, a fundamental proteinogenic amino acid, serves as a critical precursor for a cascade of essential biomolecules, including neurotransmitters and hormones. Its phenolic hydroxyl group, however, presents both a site for biological regulation and a challenge for synthetic chemistry. The strategic introduction of a benzyl group onto the tyrosine scaffold has emerged as a pivotal modification, unlocking profound biological and therapeutic potential. This technical guide provides an in-depth analysis of the biological significance of benzyl-substituted tyrosine derivatives. We will explore their dual roles as indispensable protecting groups in solid-phase peptide synthesis and as core structural motifs in the rational design of potent enzyme inhibitors, particularly for receptor tyrosine kinases implicated in oncology. This guide synthesizes field-proven insights, detailing the causality behind experimental choices, providing validated protocols for synthesis and analysis, and visually mapping the complex pathways and mechanisms that underpin the function of these versatile molecules.
Part 1: Foundational Concepts: The Rationale for Benzyl Substitution
The Central Role of L-Tyrosine
L-Tyrosine is a non-essential amino acid synthesized in the body from phenylalanine. Its significance extends far beyond its role as a simple building block for proteins. The phenolic side chain of tyrosine is a hub of biological activity, serving as the substrate for post-translational modifications like phosphorylation, which is a cornerstone of cellular signal transduction.[] Furthermore, tyrosine is the direct precursor to a class of neurotransmitters known as catecholamines—dopamine, norepinephrine, and epinephrine—which are essential for mood regulation, stress response, and cognitive function.[] It is also integral to the synthesis of thyroid hormones and the pigment melanin.[] This inherent biological reactivity makes tyrosine a molecule of immense interest in drug development.
The Benzyl Group: A Strategic Chemical Tool
The modification of tyrosine with a benzyl group (a phenylmethyl substituent) is a cornerstone of modern medicinal and synthetic chemistry. The benzyl group is typically introduced as an ether linkage to the phenolic hydroxyl group, creating O-benzyl-L-tyrosine (Tyr(Bzl)). This modification imparts several crucial properties:
-
Chemical Inertness: The benzyl ether is stable under a wide range of conditions, including the basic conditions used for Fmoc-deprotection in peptide synthesis, yet it can be removed under specific acidic conditions or through hydrogenolysis.[2]
-
Increased Lipophilicity: The addition of the aromatic benzyl group enhances the molecule's hydrophobicity.[3] This property can be leveraged in drug design to improve a compound's ability to cross cellular membranes and enhance its bioavailability.[4]
-
Steric Shielding: The benzyl group effectively "protects" the nucleophilic hydroxyl group, preventing it from participating in unwanted side reactions during complex multi-step syntheses, most notably in the assembly of peptides.[5]
These characteristics make benzyl substitution a versatile and powerful strategy, enabling both the synthesis of complex biomolecules and the creation of novel therapeutic agents.
Part 2: A Core Scaffold in Modern Medicinal Chemistry
The benzyl-tyrosine framework has proven to be a remarkably fruitful scaffold for the development of targeted therapeutics, most prominently in the field of oncology.
Targeting Oncogenic Pathways: Benzyl-Substituted Tyrosine Kinase Inhibitors
Protein tyrosine kinases (PTKs) are critical enzymes that regulate cellular signal transduction pathways controlling cell proliferation, survival, and angiogenesis.[6] Dysregulation or overexpression of these kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention.[6][7] Many successful tyrosine kinase inhibitors (TKIs), such as Imatinib and Sunitinib, function by competing with ATP at the enzyme's active site.[6]
Benzyl-substituted moieties are frequently incorporated into TKI designs to occupy the hydrophobic pocket of the kinase ATP-binding site. The benzyl group's conformational flexibility allows it to adapt to the specific topology of different kinases, a feature that can be fine-tuned to achieve both potency and selectivity.[8]
Structure-Activity Relationship (SAR) Insights: Research has shown that substitutions on the benzyl ring itself can dramatically influence inhibitory activity. For instance, in a series of N4-(3-bromophenyl)-7-(substitutedbenzyl) pyrrolo[2,3-d]pyrimidines, specific substitutions led to potent, multi-targeted kinase inhibition[6]:
-
A 2',4'-dichloro benzyl substitution resulted in potent inhibition of the Epidermal Growth Factor Receptor (EGFR).[6]
-
A 2',5'-dimethoxy benzyl substitution showed excellent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor β (PDGFRβ).[6]
-
A 3′,4′,5′-trimethoxy benzyl substitution also demonstrated potent dual inhibition of PDGFRβ and VEGFR-2.[6]
These findings underscore the principle that the benzyl group is not merely a passive scaffold but an active participant in molecular recognition, where electronic and steric modifications can be rationally exploited to optimize drug-target interactions.
| Compound Class | Benzyl Substitution | Target Kinase | IC50 (µM) | Reference |
| Pyrrolo[2,3-d]pyrimidine | 2',5'-diOMe benzyl | VEGFR-2 | 0.09 | [6] |
| Pyrrolo[2,3-d]pyrimidine | 2',4'-diCl benzyl | PDGFRβ | 0.16 | [6] |
| Pyrrolo[2,3-d]pyrimidine | 2',4'-diCl benzyl | EGFR | 0.38 | [6] |
| 3'-benzyltriazolyl derivative | Benzyl | AXL | 0.4 | [8] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Applications in Neuropharmacology and Beyond
The structural similarity of tyrosine derivatives to neurotransmitters makes them valuable precursors for developing drugs targeting neurological disorders.[4] While direct benzyl substitution for this purpose is an area of active research, the principle of modifying the tyrosine core is well-established. For example, N-acetyl-L-tyrosine (NALT) is a more soluble and stable derivative of tyrosine used in supplements and parenteral nutrition to support the synthesis of catecholamines, thereby promoting healthy brain function.[9][10][11][12] This highlights how substitutions on the tyrosine molecule can modulate its pharmacokinetic properties for therapeutic benefit. O-benzyl-L-tyrosine has also been investigated for its anti-obesity properties and its utility in creating polymer films for drug encapsulation.[13]
Part 3: An Essential Tool in Peptide Synthesis
The most widespread application of a benzyl-substituted tyrosine derivative is the use of O-benzyl-L-tyrosine as a protected building block in solid-phase peptide synthesis (SPPS).
Protecting the Phenolic Hydroxyl Group in SPPS
SPPS involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support. To ensure the correct sequence is formed, all reactive functional groups not involved in the peptide bond formation must be temporarily protected. The phenolic hydroxyl group of tyrosine is nucleophilic and must be masked to prevent side reactions, such as O-acylation, during the coupling steps.[2][5]
O-benzyl-L-tyrosine is compatible with the two primary SPPS strategies:
-
Boc/Bzl Chemistry: The Nα-amino group is protected by the acid-labile tert-butoxycarbonyl (Boc) group, while side chains are protected with more acid-stable benzyl-based groups.[14]
-
Fmoc Chemistry: The Nα-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. The O-benzyl protection on tyrosine is stable to the basic conditions (e.g., piperidine) used for Fmoc removal and is typically cleaved at the end of the synthesis along with the peptide from the resin using a strong acid cocktail (e.g., trifluoroacetic acid).[5][14]
Caption: Workflow for Fmoc-based peptide synthesis incorporating O-benzyl-L-tyrosine.
A Critical Side Reaction: O-to-C Benzyl Migration
While the benzyl ether is a robust protecting group, its use is associated with a significant side reaction during the final acid-mediated cleavage step. The strong acid can catalyze an intramolecular rearrangement where the benzyl group migrates from the oxygen atom to the adjacent carbon atom on the tyrosine ring, forming 3-benzyltyrosine.[15][16] This side reaction results in a contaminated final product that is difficult to separate.
The mechanism involves the protonation of the ether oxygen, followed by the departure of the benzyl cation. This cation can then act as an electrophile and attack the electron-rich aromatic ring of the deprotected tyrosine.
Caption: The O-to-C migration of the benzyl group during strong acid cleavage.
Mitigation Strategies: To suppress this side reaction, cleavage cocktails are often modified. The use of HBr in a mixture of phenol and p-cresol instead of HBr in trifluoroacetic acid has been shown to reduce the migration.[15] The inclusion of "scavenger" molecules like anisole or ethanedithiol in the TFA cocktail can also help by trapping the liberated benzyl cations before they can reattach to the tyrosine ring.
Part 4: Experimental Protocols
The following protocols provide standardized methods for the synthesis and evaluation of benzyl-substituted tyrosine derivatives.
Synthesis of N-Boc-O-benzyl-L-tyrosine
This protocol describes the benzylation of the phenolic hydroxyl group of N-Boc-L-tyrosine.
Materials:
-
N-Boc-L-tyrosine
-
Methanol
-
28% Sodium methoxide in methanol
-
Benzyl chloride
-
Tetrabutylammonium iodide (catalyst)
-
Toluene
-
Hydrochloric acid (1M)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve N-Boc-tyrosine (1.0 mmol) in methanol (0.5 mL).[17]
-
To the solution, add 28% sodium methoxide-methanol solution (2.1 mmol) to deprotonate the phenolic hydroxyl and carboxylic acid groups.[17]
-
Add benzyl chloride (1.4 mmol) and a catalytic amount of tetrabutylammonium iodide (approx. 0.1 mmol).[17]
-
Stir the reaction mixture at 40°C for 24 hours. Monitor the reaction progress by HPLC or TLC.
-
After completion, add water (2 mL) to dissolve the salts and create a homogeneous system.[17]
-
Wash the aqueous solution with toluene (0.5 mL) to remove excess benzyl chloride and other nonpolar impurities.[17]
-
Carefully neutralize the aqueous layer with 1M HCl. The product will precipitate as a white solid.[17]
-
Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield N-Boc-O-benzyl-L-tyrosine.[17]
In Vitro Tyrosine Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general method to assess the inhibitory activity of synthesized compounds against a specific tyrosine kinase.
Materials:
-
Recombinant human tyrosine kinase (e.g., VEGFR-2, PDGFRβ)
-
Kinase substrate (specific polypeptide)
-
ATP (Adenosine triphosphate)
-
Kinase-Glo® Plus Luminescence Kinase Assay Kit (or equivalent)
-
Synthesized inhibitor compounds dissolved in DMSO
-
Assay buffer (e.g., HEPES, MgCl₂, BSA)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
In a multi-well plate, add the assay buffer, the specific kinase, and the substrate.
-
Add the diluted inhibitor compounds to the appropriate wells. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding a specific concentration of ATP to all wells.[18]
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent simultaneously lyses the cells (if applicable) and measures the amount of remaining ATP by converting it into a luminescent signal.[18]
-
Incubate for 10 minutes in the dark to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration relative to the positive control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Part 5: Conclusion and Future Outlook
Benzyl-substituted tyrosine derivatives represent a class of molecules with remarkable versatility and profound biological significance. In synthetic chemistry, O-benzyl-L-tyrosine remains an indispensable tool for the construction of complex peptides, providing robust protection for the phenolic side chain despite the known challenge of O-to-C migration. In medicinal chemistry, the benzyl-tyrosine scaffold has proven to be a privileged structure for the design of potent and selective tyrosine kinase inhibitors. The ability to rationally modify the benzyl ring allows for the fine-tuning of interactions within the ATP-binding pocket, leading to the development of targeted therapies for cancer and other proliferative diseases.
The future of this field is bright. As our understanding of cellular signaling pathways deepens, benzyl-substituted tyrosine derivatives will continue to be explored as warheads for novel therapeutic modalities, including proteolysis-targeting chimeras (PROTACs) and covalent inhibitors. Furthermore, advances in synthetic methodology, such as late-stage C-H functionalization, will enable the rapid diversification of these scaffolds, accelerating the discovery of next-generation therapeutics with enhanced efficacy and safety profiles.[19] The simple, yet powerful, combination of a benzyl group and a tyrosine core will undoubtedly continue to be a source of innovation for researchers, scientists, and drug development professionals for years to come.
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- Development of Potent Inhibitors of Receptor Tyrosine Kinases by Ligand-Based Drug Design and Target-Biased Phenotypic Screening. (n.d.). ACS Publications.
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N-Benzyl-L-tyrosine: A Versatile Chiral Building Block in Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-Benzyl-L-tyrosine, a derivative of the naturally occurring amino acid L-tyrosine, has emerged as a pivotal chiral building block in synthetic organic chemistry. Its unique structural features, combining the chirality of the amino acid core with the steric and electronic properties of the N-benzyl group, render it a versatile precursor for a wide array of complex molecular architectures. This guide provides a comprehensive overview of this compound, from its synthesis and characterization to its application in the construction of pharmaceuticals, peptidomimetics, and chiral ligands. Authored from the perspective of a Senior Application Scientist, this document aims to bridge theoretical concepts with practical, field-proven insights, offering detailed experimental protocols and a thorough analysis of the causality behind synthetic strategies.
Introduction: The Strategic Value of Chiral Building Blocks
In the realm of drug discovery and materials science, the three-dimensional arrangement of atoms in a molecule is paramount to its function. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different biological activities.[1] Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of modern chemical research. Chiral building blocks, which are enantiomerically pure compounds incorporated into a larger molecule, offer an efficient and reliable strategy to introduce chirality into a synthetic sequence.[2][3]
L-tyrosine, an essential amino acid, represents a readily available and cost-effective component of the "chiral pool".[4] Its inherent chirality, along with the reactive handles of its amino, carboxylic acid, and phenolic hydroxyl groups, makes it an attractive starting material for asymmetric synthesis. The strategic modification of L-tyrosine, such as the introduction of an N-benzyl group, further enhances its utility by altering its steric and electronic properties, thereby influencing the stereochemical outcome of subsequent reactions. This guide focuses on the synthesis, properties, and applications of this compound as a prime example of a versatile chiral synthon.
Synthesis and Characterization of this compound
The efficient and stereoretentive synthesis of this compound is critical for its application as a chiral building block. The most common and practical approach involves the reductive amination of L-tyrosine with benzaldehyde.
Synthetic Strategy: Reductive Amination
Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds.[5][6][7] The reaction proceeds in two main steps: the formation of an imine intermediate from the reaction of an amine (L-tyrosine) with a carbonyl compound (benzaldehyde), followed by the in-situ reduction of the imine to the corresponding amine (this compound).[8]
A key advantage of this method is its efficiency and the mild conditions under which it can be performed, which helps to prevent racemization of the chiral center. Sodium borohydride (NaBH₄) is a commonly employed reducing agent for this transformation due to its selectivity and ease of handling.[6]
Diagram 1: Synthesis of this compound via Reductive Amination
Caption: Reductive amination pathway for this compound synthesis.
Detailed Experimental Protocol
Synthesis of (2S)-2-(benzylamino)-3-(4-hydroxyphenyl)propanoic acid (this compound)
-
Materials:
-
L-Tyrosine (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Sodium Borohydride (NaBH₄) (1.5 eq)
-
Methanol (solvent)
-
Deionized water
-
Hydrochloric acid (1M)
-
Sodium hydroxide (1M)
-
-
Procedure:
-
In a round-bottom flask, suspend L-tyrosine in methanol.
-
Add benzaldehyde to the suspension and stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride in small portions, maintaining the temperature below 10 °C. The addition is exothermic and will be accompanied by gas evolution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by the slow addition of deionized water.
-
Adjust the pH of the solution to approximately 9-10 with 1M sodium hydroxide to ensure the product is in its carboxylate form and soluble in the aqueous phase.
-
Wash the aqueous solution with diethyl ether or ethyl acetate to remove any unreacted benzaldehyde and other non-polar impurities.
-
Carefully acidify the aqueous layer with 1M hydrochloric acid to a pH of approximately 5-6. The product will precipitate out of the solution as a white solid.
-
Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield this compound.
-
-
Self-Validation: The success of the synthesis can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of L-tyrosine and the formation of the product. The final product's identity and purity should be confirmed by spectroscopic methods.
Characterization
Accurate characterization is essential to confirm the structure and purity of the synthesized this compound.
| Property | Value |
| Molecular Formula | C₁₆H₁₇NO₃ |
| Molecular Weight | 271.31 g/mol [9] |
| IUPAC Name | (2S)-2-(benzylamino)-3-(4-hydroxyphenyl)propanoic acid[9] |
| CAS Number | 75768-66-0 |
| Appearance | White to off-white solid |
| Predicted Monoisotopic Mass | 271.12084340 Da[9] |
| Predicted [M+H]⁺ | 272.12813[10] |
| Predicted [M-H]⁻ | 270.11357[10] |
Spectroscopic Data:
-
¹³C NMR: The carbon NMR spectrum would similarly display distinct signals for the 16 carbon atoms in the molecule.
-
Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight of the compound. The predicted monoisotopic mass is 271.12085 Da.[10] High-resolution mass spectrometry (HRMS) would provide a more accurate mass measurement to confirm the elemental composition.
Applications in Asymmetric Synthesis
The utility of this compound as a chiral building block is demonstrated in its application in the synthesis of a variety of complex and biologically active molecules.
Precursor for Benzylisoquinoline Alkaloids
Benzylisoquinoline alkaloids (BIAs) are a large and structurally diverse class of natural products, many of which exhibit significant pharmacological properties.[12] L-tyrosine is the biosynthetic precursor to both the isoquinoline and the benzyl portions of these alkaloids.[12][13] this compound serves as a valuable starting material in the laboratory synthesis of BIA scaffolds, providing a pre-functionalized and chirally defined building block.
Diagram 2: this compound as a Precursor to BIA Scaffolds
Caption: Synthetic route from this compound to BIA scaffolds.
Synthesis of Peptidomimetics
Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved properties such as enhanced stability against enzymatic degradation and better oral bioavailability.[14][15][16] this compound can be incorporated into peptidomimetic structures to introduce a constrained and chirally defined residue that can interact with biological targets. The N-benzyl group can also influence the conformational preferences of the peptide backbone, which is crucial for biological activity.
Chiral Ligands for Asymmetric Catalysis
The development of new chiral ligands is a central theme in asymmetric catalysis.[17] this compound can be elaborated into a variety of chiral ligands for transition metal-catalyzed reactions. The amino acid backbone provides a rigid and predictable chiral environment, while the N-benzyl and phenolic hydroxyl groups can be further functionalized to tune the steric and electronic properties of the ligand. These ligands can be employed in a range of asymmetric transformations, including hydrogenations, C-C bond-forming reactions, and cycloadditions.
Future Outlook
The strategic importance of chiral building blocks in modern organic synthesis is undeniable. This compound, with its ready accessibility and versatile reactivity, will continue to be a valuable tool for chemists in academia and industry. Future research will likely focus on expanding the scope of its applications, including its use in the development of novel catalytic systems and its incorporation into new classes of bioactive molecules. The continued exploration of derivatives of this compound will undoubtedly lead to the discovery of new and innovative synthetic methodologies.
Conclusion
This compound stands as a testament to the power of leveraging the chiral pool for the efficient construction of complex, enantiomerically pure molecules. This guide has provided a comprehensive overview of its synthesis via a robust reductive amination protocol, its key physicochemical properties, and its diverse applications as a chiral building block in the synthesis of benzylisoquinoline alkaloids, peptidomimetics, and chiral ligands. The detailed experimental insights and the emphasis on the underlying principles of its synthetic utility are intended to empower researchers to confidently employ this compound in their own synthetic endeavors, thereby accelerating the pace of innovation in drug discovery and materials science.
References
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of N-Benzyloxycarbonyl-L-tyrosine in Peptide Synthesis and Biotechnology. [Link]
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Unknown. (2025). Benzyl isoquinoline alkaloids are made from tyrosine. [Link]
-
PubChemLite. (n.d.). This compound (C16H17NO3). [Link]
-
Rueffer, M., & Zenk, M. H. (n.d.). Distant Precursors of Benzylisoquinoline Alkaloids and their Enzymatic Formation. ResearchGate. [Link]
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PubChem. (n.d.). This compound. [Link]
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Unknown. (2025). Peptidomimetics as next – generation therapeutic applications. [Link]
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Leman, P. (n.d.). Peptidomimetic Drug Design. Longdom Publishing. [Link]
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List, B. (n.d.). Natural Products as Inspiration for the Development of Asymmetric Catalysis. [Link]
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Kharb, R., et al. (2011). Therapeutic importance of peptidomimetics in medicinal chemistry. Journal of Chemical and Pharmaceutical Research, 3(6), 173-186. [Link]
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Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. (n.d.). [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000158). [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Understanding the Chemical Properties of Boc-O-benzyl-L-tyrosine for Advanced Synthesis. [Link]
-
Jung, M. E., & Rohloff, J. C. (1985). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. The Journal of Organic Chemistry, 50(24), 4909–4912. [Link]
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PubChem. (n.d.). N-Benzoyl-L-tyrosine. [Link]
-
A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential - Digital Commons @ Michigan Tech. (2024). [Link]
-
Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications - PMC. (n.d.). [Link]
-
Sheehan, C. S., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(6), 405-414. [Link]
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Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000051 - L-Tyrosine. [Link]
-
Pearson+. (n.d.). Show how to synthesize the following amines from the indicated st.... [Link]
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PubMed. (n.d.). Synthesis of a new conformation-constrained L-tyrosine analogue as a potential scaffold for SH2 domain ligands. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Indian Academy of Sciences. (n.d.). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. [Link]
-
The Synthesis of Chiral P,N Ligands and Their Applications in Asymmetric Catalysis. (2025). [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
MacMillan, D. W. C. (n.d.). Natural Products as Inspiration for the Development of Asymmetric Catalysis. PMC. [Link]
-
Chemistry LibreTexts. (2022). 3.3.3: Synthesis of Amines. [Link]
-
Synthesis of Bioactive Natural Products by Asymmetric syn- and anti-Aldol Reactions. (2025). ResearchGate. [Link]
-
Total Synthesis of Chiral Biaryl Natural Products by Asymmetric Biaryl Coupling - PMC. (n.d.). [Link]
-
Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes - PMC - NIH. (2019). [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of N-Benzyl-L-tyrosine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction
N-Benzyl-L-tyrosine is a synthetically modified amino acid that holds significant interest within the realms of medicinal chemistry and drug development. As a derivative of the naturally occurring amino acid L-tyrosine, it serves as a valuable building block in the synthesis of novel peptides, peptidomimetics, and other complex organic molecules. The introduction of a benzyl group to the nitrogen atom of L-tyrosine imparts distinct physicochemical properties, influencing factors such as lipophilicity, steric hindrance, and potential for further chemical modification. These attributes make this compound a key precursor for developing therapeutic agents with enhanced stability, bioavailability, and specific biological activities.[1] This document provides a comprehensive and detailed protocol for the synthesis of this compound via reductive amination, a robust and widely utilized method in organic synthesis. The protocol is designed to be self-validating, with in-depth explanations of the underlying chemical principles and safety considerations.
Chemical Reaction Overview
The synthesis of this compound is achieved through a one-pot reductive amination reaction. This process involves two key stages:
-
Imine Formation: L-tyrosine reacts with benzaldehyde in a suitable solvent to form a Schiff base, also known as an imine. This reaction is typically reversible and is favored by the removal of water or by operating under conditions that drive the equilibrium towards the product.
-
Reduction: The intermediate imine is then reduced in situ to the corresponding secondary amine, this compound, using a suitable reducing agent. Sodium borohydride (NaBH₄) is a commonly employed and effective reducing agent for this transformation.
The overall reaction scheme is depicted below:
Figure 1: General workflow for the synthesis of this compound.
Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| L-Tyrosine | ≥98% | Sigma-Aldrich or equivalent | |
| Benzaldehyde | ≥99% | Sigma-Aldrich or equivalent | Freshly distilled if necessary |
| Sodium Borohydride (NaBH₄) | ≥98% | Sigma-Aldrich or equivalent | Handle with care, moisture-sensitive |
| Methanol (MeOH) | Anhydrous | Fisher Scientific or equivalent | |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | VWR or equivalent | |
| Sodium Hydroxide (NaOH) | 1 M aqueous solution | VWR or equivalent | |
| Distilled Water | |||
| Anhydrous Magnesium Sulfate (MgSO₄) | For drying organic layers | ||
| Round-bottom flask | Appropriate size for the reaction scale | ||
| Magnetic stirrer and stir bar | |||
| Reflux condenser | |||
| Ice bath | |||
| Separatory funnel | |||
| Rotary evaporator | |||
| Filtration apparatus (Büchner funnel) | |||
| pH paper or pH meter |
Detailed Synthesis Procedure
-
Reaction Setup:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, add L-tyrosine (1.81 g, 10 mmol).
-
Add 100 mL of anhydrous methanol to the flask. Stir the suspension at room temperature. L-tyrosine will not fully dissolve at this stage.[2]
-
-
Imine Formation:
-
To the suspension, add benzaldehyde (1.06 g, 1.02 mL, 10 mmol).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly and portion-wise, add sodium borohydride (0.42 g, 11 mmol) to the cooled suspension over a period of 15-20 minutes. Caution: Hydrogen gas is evolved during this step. Ensure the reaction is performed in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Work-up:
-
After the reaction is complete, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH of the solution is approximately 2. This will neutralize any unreacted sodium borohydride and the reaction mixture.
-
Remove the methanol from the reaction mixture using a rotary evaporator.
-
To the resulting aqueous residue, add 50 mL of distilled water.
-
Wash the aqueous layer with 3 x 30 mL of diethyl ether or ethyl acetate to remove any unreacted benzaldehyde and other organic impurities. Discard the organic layers.
-
Adjust the pH of the aqueous layer to the isoelectric point of this compound (approximately pH 6-7) by the dropwise addition of 1 M NaOH. The product will precipitate out of the solution as a white solid.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
-
Purification:
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold distilled water (2 x 20 mL) and then with a small amount of cold ethanol.
-
Dry the purified this compound in a vacuum oven at 50-60 °C to a constant weight.
-
Expected Yield
The expected yield of this compound is typically in the range of 70-85%.
Characterization
The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.
| Technique | Expected Results |
| Melting Point | A sharp melting point is indicative of high purity. |
| ¹H NMR | The spectrum should show characteristic peaks for the aromatic protons of the benzyl and tyrosine moieties, the benzylic CH₂ protons, and the α-proton of the amino acid backbone. |
| ¹³C NMR | The spectrum should display the expected number of carbon signals corresponding to the structure of this compound. |
| FT-IR | Characteristic absorption bands for N-H, O-H, C=O (carboxylic acid), and aromatic C-H and C=C bonds should be present. |
| Mass Spectrometry | The mass spectrum should show the molecular ion peak corresponding to the molecular weight of this compound (C₁₆H₁₇NO₃: 271.31 g/mol ).[3] |
Safety Precautions
It is imperative to adhere to standard laboratory safety procedures when performing this synthesis.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.
-
Ventilation: All steps of this procedure should be carried out in a well-ventilated chemical fume hood.
-
Reagent Handling:
-
Benzaldehyde: Harmful if swallowed or in contact with skin. Causes skin and eye irritation. May cause respiratory irritation.[6][7][8][9][10] Keep away from heat and open flames.[6]
-
Sodium Borohydride: Toxic if swallowed or in contact with skin. In contact with water, it releases flammable gases which may ignite spontaneously. Causes severe skin burns and eye damage. Handle under an inert atmosphere if possible and protect from moisture.
-
Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.[11][12][13] Causes damage to organs (eyes, central nervous system).[11]
-
L-Tyrosine: May cause skin and serious eye irritation. May cause respiratory irritation.[2][14][15]
-
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Mechanism of Reductive Amination
The synthesis of this compound via reductive amination proceeds through a well-established two-step mechanism.
Figure 2: Mechanism of this compound synthesis.
Step 1: Imine Formation The reaction is initiated by the nucleophilic attack of the amino group of L-tyrosine on the electrophilic carbonyl carbon of benzaldehyde. This leads to the formation of a tetrahedral intermediate known as a hemiaminal. Subsequent proton transfer and elimination of a water molecule result in the formation of the C=N double bond of the imine (Schiff base).
Step 2: Reduction of the Imine The sodium borohydride serves as a source of hydride ions (H⁻). The hydride acts as a nucleophile and attacks the electrophilic carbon atom of the imine double bond. This breaks the pi bond and forms a new carbon-hydrogen bond, generating an amine anion. Finally, protonation of the amine anion by the solvent (methanol) or during the acidic workup yields the final product, this compound.
Conclusion
The protocol outlined in this application note provides a reliable and efficient method for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the specified safety precautions, researchers can successfully prepare this valuable amino acid derivative for its application in peptide synthesis and drug discovery. The versatility of reductive amination also allows for the potential synthesis of a wide array of N-substituted amino acids by varying the starting aldehyde or ketone.
References
-
Product: Methanol Safety Data Sheet. (2018, September 20). Mitsubishi Gas Chemical America. Retrieved January 14, 2026, from [Link]
-
Safety Data Sheet: Sodium borohydride. (n.d.). Carl ROTH. Retrieved January 14, 2026, from [Link]
-
Safety Data Sheet: Benzaldehyde. (2020, January 30). Carl ROTH. Retrieved January 14, 2026, from [Link]
-
Safety Data Sheet: Benzaldehyde. (2021, June 17). Chemos GmbH&Co.KG. Retrieved January 14, 2026, from [Link]
-
Synthesis of N-benzyloxycarbonyl-N-methyl-O-benzyl-L-tyrosine. (n.d.). PrepChem.com. Retrieved January 14, 2026, from [Link]
-
Methanol MSDS. (2013, January 4). Retrieved January 14, 2026, from [Link]
-
SAFETY DATA SHEET METHANOL. (n.d.). Retrieved January 14, 2026, from [Link]
-
Safety Data Sheet: Benzaldehyde. (2025, March 10). Carl ROTH. Retrieved January 14, 2026, from [Link]
- Production method of O-substituted tyrosine compound. (n.d.). Google Patents.
-
A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential. (2024, September 1). Digital Commons @ Michigan Tech. Retrieved January 14, 2026, from [Link]
-
This compound | C16H17NO3 | CID 24209771. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
-
This compound (C16H17NO3). (n.d.). PubChemLite. Retrieved January 14, 2026, from [Link]
-
Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. (n.d.). Retrieved January 14, 2026, from [Link]
-
Reductive Amination. (2023, March 16). YouTube. Retrieved January 14, 2026, from [Link]
- Process for preparing N-acetyl-L-tyrosine. (n.d.). Google Patents.
-
General method to prepare amino acids benzyl esters and to isolate them... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved January 14, 2026, from [Link]
-
(a) Reaction pathway for the reductive amination with benzaldehyde and... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
- Purification of tyrosine. (n.d.). Google Patents.
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]
-
Reductive Amination of Benzaldehyde | PDF | Catalysis | Ammonia. (n.d.). Scribd. Retrieved January 14, 2026, from [Link]
- Process for preparing N-acetyl-L-tyrosine. (n.d.). Google Patents.
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- 4. N-BENZOYL-L-TYROSINE(2566-23-6) 1H NMR [m.chemicalbook.com]
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Application Notes and Protocols for Solid-Phase Peptide Synthesis Using N-Benzyl-L-tyrosine
Introduction
The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for modulating their pharmacological properties, including enhanced stability, improved receptor affinity, and altered conformational states. N-alkylated amino acids, in particular, are of significant interest as they can increase proteolytic resistance and influence peptide backbone conformation.[1] N-Benzyl-L-tyrosine is a prime example of such a residue, offering the potential to introduce significant structural and functional modifications.
However, the synthesis of peptides containing N-alkylated residues via Solid-Phase Peptide Synthesis (SPPS) presents considerable challenges.[2] The secondary amine of an N-alkylated amino acid is significantly less nucleophilic than a primary amine, and the alkyl group—in this case, a bulky benzyl group—imposes severe steric hindrance.[2] This steric blockade dramatically impedes the efficiency of peptide bond formation, rendering standard SPPS protocols ineffective and often leading to low yields and deletion sequences.[3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful incorporation of this compound into peptides using Fmoc-based SPPS. It outlines field-proven protocols, explains the causality behind critical experimental choices, and details methodologies from resin preparation to final peptide cleavage and purification.
Pre-Synthesis Considerations: The Foundation for Success
The successful synthesis of a peptide containing this compound hinges on decisions made before the first coupling cycle. The steric hindrance of the N-benzyl group necessitates a carefully optimized strategy.
The Building Block: Fmoc-N-Benzyl-L-Tyr(tBu)-OH
For the standard and widely used Fmoc/tBu orthogonal synthesis strategy, the appropriate building block is Nα-Fmoc-N-Benzyl-L-tyrosine(O-tBu)-OH .[1]
-
Nα-Fmoc (Fluorenylmethyloxycarbonyl) group: This temporary protecting group for the α-amine is base-labile, removed at each cycle with a piperidine solution.[4]
-
O-tBu (tert-Butyl) group: This acid-labile group protects the phenolic hydroxyl side chain of tyrosine. It is stable to the basic conditions of Fmoc removal but is efficiently cleaved during the final trifluoroacetic acid (TFA) treatment.[5]
-
N-Benzyl group: This group is integral to the amino acid structure and is stable to both the basic conditions of Fmoc deprotection and the standard acidic conditions of TFA cleavage.[6] If the final peptide requires a free secondary amine at this position, a separate post-cleavage debenzylation step is necessary.
The Critical Choice: Coupling Reagents
Standard coupling reagents like DCC or DIC/HOBt are often insufficient to overcome the steric hindrance of this compound. The choice of a highly efficient coupling reagent is arguably the most critical factor for success. Uronium/aminium or phosphonium salt-based reagents are required to form highly reactive activated esters capable of acylating the sterically hindered secondary amine.[3][7]
| Coupling Reagent | Reagent Class | Typical Yield (%) (for Hindered Couplings) | Key Considerations |
| HATU | Uronium/Aminium Salt | 90-99% | Highly efficient for hindered couplings. Forms a highly reactive OAt-ester that overcomes steric barriers. Often considered the gold standard for difficult couplings.[8][9] |
| HBTU | Uronium/Aminium Salt | 80-95% | Less effective than HATU for severely hindered couplings but still a significant improvement over carbodiimides.[8] |
| PyAOP / PyBOP | Phosphonium Salt | 85-95% | Very effective reagents, especially for N-methyl amino acids. PyAOP is often cited as a top choice for coupling N-methyl amino acids to each other.[7][10] |
| COMU | Uronium/Aminium Salt | 90-98% | Performance is comparable to HATU, with the advantage of Oxyma-based chemistry being generally safer than HOBt/HOAt-based reagents.[9] |
Recommendation: For incorporating this compound, HATU is the preferred coupling reagent due to its superior activation and proven efficacy in sterically demanding couplings.
Detailed Experimental Protocols
This section provides step-by-step methodologies for the manual synthesis of a peptide containing this compound on a 0.1 mmol scale using the recommended Fmoc/tBu strategy.
Diagram: SPPS Workflow for this compound Incorporation
Caption: Iterative SPPS cycle highlighting the critical coupling and monitoring steps.
Protocol 2.1: Solid-Phase Synthesis Cycle
This protocol details a single cycle for coupling Fmoc-N-Benzyl-L-Tyr(tBu)-OH to a deprotected peptide-resin.
Materials:
-
Peptide-resin (e.g., Rink Amide, 0.1 mmol scale)
-
Fmoc-N-Benzyl-L-Tyr(tBu)-OH (0.4 mmol, 4 eq.)
-
HATU (0.39 mmol, 3.9 eq.)
-
N,N-Diisopropylethylamine (DIEA) (0.8 mmol, 8 eq.)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Deprotection Solution: 20% Piperidine in DMF (v/v)
-
Bromophenol Blue Monitoring Solution: 250 mg bromophenol blue in 50 mL DMF.[8]
Procedure:
-
Resin Swelling:
-
Place the peptide-resin (with the N-terminal Fmoc group removed from the previous cycle) in a reaction vessel.
-
Add DMF (~10 mL/g resin) and agitate for 30 minutes to swell the resin. Drain the solvent.[5]
-
-
Amino Acid Activation (Pre-activation):
-
In a separate vial, dissolve Fmoc-N-Benzyl-L-Tyr(tBu)-OH (4 eq.) and HATU (3.9 eq.) in DMF (~5 mL).
-
Add DIEA (8 eq.) to the solution.
-
Agitate the activation mixture at room temperature for 2-5 minutes. Causality: Pre-activating the amino acid ensures the formation of the highly reactive OAt-ester before its introduction to the resin, maximizing coupling efficiency.[2]
-
-
Coupling Reaction:
-
Add the pre-activated amino acid solution to the swelled, deprotected peptide-resin.
-
Agitate the mixture at room temperature for 2 to 4 hours. The extended reaction time is crucial to allow the sterically hindered components to react.[2]
-
-
Post-Coupling Wash:
-
Drain the coupling solution from the reaction vessel.
-
Wash the resin thoroughly to remove excess reagents and byproducts. A typical wash sequence is: DMF (3x), DCM (3x), DMF (3x).
-
-
Reaction Monitoring (Bromophenol Blue Test):
-
Take a small sample of the resin beads and wash them with methanol.
-
Add 1-2 drops of the Bromophenol Blue test solution.
-
Observe the color:
-
Yellow: Coupling is complete. Proceed to the Fmoc deprotection for the next cycle.
-
Blue or Green: Coupling is incomplete, as indicated by the presence of unreacted secondary amines.[8]
-
-
Trustworthiness: The standard ninhydrin (Kaiser) test will yield a false negative with secondary amines. The bromophenol blue test is a reliable, self-validating system for monitoring couplings to N-alkylated residues.[8] If the test is positive, a second coupling (recouple) should be performed by repeating steps 2-4.
-
-
Fmoc Deprotection:
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes. Drain.
-
Add a fresh aliquot of the deprotection solution and agitate for an additional 15-20 minutes.
-
Drain and wash the resin thoroughly as described in step 4. The resin is now ready for the next coupling cycle.[5]
-
Protocol 2.2: Global Cleavage and Side-Chain Deprotection
This procedure cleaves the completed peptide from the solid support and removes acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt). Note: This protocol will not remove the N-benzyl group from the peptide backbone.
Materials:
-
Dried peptide-resin
-
Cleavage Cocktail (Reagent K): TFA / Water / Phenol / Thioanisole / Triisopropylsilane (TIS) (82.5 / 5 / 5 / 5 / 2.5 v/v).[10] CAUTION: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM (3x) and dry it thoroughly under a high vacuum for at least 4 hours.
-
Cleavage Reaction:
-
Place the dried resin in a reaction vessel.
-
Add the cleavage cocktail (~10 mL per 0.1 mmol of resin) and agitate at room temperature for 2-3 hours.[11]
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate (containing the cleaved peptide) into a centrifuge tube.
-
Add the TFA solution dropwise to a 10-fold volume of cold diethyl ether. A white precipitate of the crude peptide should form.
-
-
Isolation and Washing:
-
Centrifuge the mixture to pellet the peptide. Decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and organic byproducts.
-
-
Drying: Dry the crude peptide pellet under vacuum to obtain a solid powder. This peptide now has all side-chains deprotected but retains the N-benzyl group.
Protocol 2.3: Post-Cleavage N-Debenzylation (Optional)
If the final product requires a free secondary amine, the N-benzyl group must be removed. Catalytic transfer hydrogenation is an efficient method for this transformation in solution.[12]
Materials:
-
Crude N-benzyl peptide
-
Methanol or DMF
-
Ammonium formate (HCOONH₄)
-
10% Palladium on carbon (Pd/C) catalyst
Procedure:
-
Dissolution: Dissolve the crude N-benzyl peptide in methanol or DMF.
-
Reaction Setup:
-
Add 10% Pd/C catalyst (typically 1/5 to 1/10 the weight of the peptide).
-
Add ammonium formate (4-5 equivalents per benzyl group).
-
-
Hydrogenolysis:
-
Stir the mixture at room temperature. The reaction progress can be monitored by HPLC or Mass Spectrometry. Reaction times can vary from 1 to several hours.
-
-
Catalyst Removal:
-
Once the reaction is complete, filter the mixture through a pad of celite to remove the Pd/C catalyst.
-
-
Purification:
-
Remove the solvent under reduced pressure. The resulting crude peptide can be purified by standard methods, such as reverse-phase HPLC.
-
Diagram: Cleavage and Deprotection Pathways
Caption: Decision workflow for final peptide cleavage and optional N-debenzylation.
Conclusion
The solid-phase synthesis of peptides containing this compound is a challenging but achievable endeavor. Success is predicated on acknowledging the profound steric hindrance introduced by the N-benzyl group and proactively addressing it. The keys to a successful synthesis are the selection of a highly potent coupling reagent such as HATU, the use of extended coupling times with an excess of reagents, and the implementation of a reliable method like the bromophenol blue test for reaction monitoring. Researchers must also be aware that the N-benzyl bond is stable to standard TFA cleavage and plan for a subsequent catalytic hydrogenation step if the unprotected secondary amine is the desired final product. By following these validated protocols and understanding the underlying chemical principles, the synthesis of these valuable modified peptides can be reliably accomplished.
References
-
AAPPTec (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Technical Support Information Bulletin 1177. [Link]
-
Thompson, L. A., & Ellman, J. A. (1996). Synthesis and applications of small molecule libraries. Chemical reviews, 96(1), 555-600. [Link]
-
Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239-254. [Link]
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214. [Link]
-
Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of peptide research, 65(2), 153-166. [Link]
-
AAPPTec (n.d.). Coupling Reagents. [Link]
-
Carpino, L. A., El-Faham, A., Minor, C. A., & Albericio, F. (1994). Advantageous applications of azabenzotriazole (triazolopyridine)-based coupling reagents to solid-phase peptide synthesis. Journal of the Chemical Society, Chemical Communications, (2), 201-203. [Link]
-
Wang, P., Kan, M. S., Kan, W., & Wang, M. (2011). A convenient approach to synthesizing peptide C-terminal N-alkyl amides. Biopolymers, 96(5), 567-573. [Link]
-
Biron, E., Chatterjee, J., Ovadia, O., Langenegger, D., Brueggen, J., Hoyer, D., ... & Kessler, H. (2008). Improving oral bioavailability of peptides by multiple N-methylation: somatostatin analogues. Angewandte Chemie International Edition, 47(14), 2595-2599. [Link]
-
Harvey, B., Gibson, C. L., & Moody, C. J. (2006). Microwave-assisted, zinc-mediated peptide coupling of N-benzyl-α, α-disubstituted amino acids. Tetrahedron Letters, 47(31), 5585-5587. [Link]
-
Hart, M. W., & White, P. D. (2017). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Methods in molecular biology (Clifton, N.J.), 1505, 199-211. [Link]
-
White, P., & Keyte, J. W. (2015). Solid-phase synthesis of peptides. Methods in molecular biology (Clifton, N.J.), 1248, 1-19. [Link]
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Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504. [Link]
-
Reddy, P. G., & Barluenga, S. (2005). N-Debenzylation of Amines Using Ammonium Formate As Catalytic Hydrogen Transfer Agent. Synthetic Communications, 35(10), 1401-1405. [Link]
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- 2. researchgate.net [researchgate.net]
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- 5. peptide.com [peptide.com]
- 6. Tetrahydropyranyl Backbone Protection for Enhanced Fmoc Solid‐Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: N-Benzyl-L-tyrosine as a Precursor in Pharmaceutical Development
Abstract
N-Benzyl-L-tyrosine, a derivative of the essential amino acid L-tyrosine, serves as a pivotal precursor and versatile building block in modern pharmaceutical development. Its strategic modification, particularly at the amino and hydroxyl moieties, allows for the synthesis of a diverse array of bioactive molecules. This guide provides an in-depth exploration of the synthesis, applications, and analytical protocols related to this compound and its analogs. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in the synthesis of complex peptides, drugs targeting neurological disorders, and other therapeutic agents. The protocols herein are designed to be self-validating, with a strong emphasis on the causal relationships behind experimental choices, ensuring scientific integrity and reproducibility.
Introduction: The Strategic Importance of L-Tyrosine Derivatives
L-tyrosine is a fundamental precursor for critical neurotransmitters, including dopamine, norepinephrine, and epinephrine, collectively known as catecholamines.[1][2] This inherent biological role makes the L-tyrosine scaffold a privileged structure in medicinal chemistry. The modification of L-tyrosine, for instance by N-benzylation, enhances its utility in several ways:
-
Lipophilicity Modulation: The introduction of a benzyl group increases the molecule's lipophilicity, which can be crucial for improving solubility in organic solvents used in synthesis and potentially enhancing the bioavailability of the final drug product.[3]
-
Stereochemical Control: Starting with the chiral L-tyrosine ensures the stereochemical integrity of the final product, which is paramount for pharmacological specificity and efficacy.
-
Synthetic Handle: The benzyl group can serve as a stable protecting group for the amine during subsequent chemical transformations or as an integral part of the final pharmacophore.[4]
This document will detail the synthetic pathways originating from L-tyrosine to its N-benzylated and other N-acylated derivatives, and their subsequent application in the synthesis of targeted therapeutics.
Synthesis of N-Acyl and this compound Derivatives
The selective modification of L-tyrosine's functional groups is a cornerstone of its use as a pharmaceutical precursor. The following section provides detailed protocols for the N-acylation and N-benzylation of L-tyrosine, with an emphasis on the rationale behind the procedural steps.
Protocol: N-Benzoylation of L-Tyrosine for Tiropramide Intermediate Synthesis
N-benzoyl-L-tyrosine is a key intermediate in the synthesis of the antispasmodic drug Tiropramide.[5][6] The following protocol is adapted from established synthesis methods.[5]
Objective: To synthesize N-benzoyl-L-tyrosine via the Schotten-Baumann reaction.
Materials:
-
L-Tyrosine
-
Sodium Hydroxide (NaOH)
-
Benzoyl Chloride
-
Hydrochloric Acid (HCl)
-
Acetone
-
Purified Water
-
Magnetic stirrer and stir bar
-
Ice bath
-
pH meter or pH paper
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolution of L-Tyrosine: In a suitable reaction vessel, dissolve 0.1 moles of L-tyrosine in 100 mL of 1N NaOH solution. Cool the solution to 5-10°C using an ice bath.
-
Rationale: L-tyrosine has poor solubility in neutral water. The use of a strong base like NaOH deprotonates the carboxylic acid and phenolic hydroxyl groups, forming the highly soluble sodium salt. The low temperature helps to control the exothermicity of the subsequent acylation reaction.
-
-
Acylation Reaction: While vigorously stirring the cooled tyrosine solution, simultaneously add 0.2 moles of benzoyl chloride and 200 mL of 1N NaOH dropwise over approximately 30 minutes. Maintain the temperature between 5 and 10°C throughout the addition.
-
Rationale: This is a classic Schotten-Baumann reaction. The excess benzoyl chloride ensures complete acylation of the amino group. The simultaneous addition of NaOH is crucial to neutralize the HCl byproduct generated during the reaction, maintaining the alkaline pH required for the reaction to proceed and keeping the product in its soluble salt form.
-
-
Reaction Completion and Quenching: Continue stirring the reaction mixture for 12 hours, allowing it to slowly warm to room temperature.
-
Precipitation of Product: After the reaction is complete, acidify the mixture with concentrated HCl until the pH is acidic (pH ~2-3). This will precipitate the N-benzoyl-L-tyrosine.
-
Rationale: Acidification protonates the carboxylate and phenolate groups, rendering the N-benzoyl-L-tyrosine insoluble in the aqueous solution, thus allowing for its isolation.
-
-
Isolation and Purification: Collect the white precipitate by vacuum filtration and wash with cold water to remove any inorganic salts. The crude product can be further purified by recrystallization from an appropriate solvent system, such as an acetone-water mixture.[5]
Expected Outcome: A white crystalline solid of N-benzoyl-L-tyrosine.
General Strategy for N-Benzylation: Reductive Amination
Direct N-benzylation of L-tyrosine can be achieved through reductive amination. This method involves the reaction of the amino acid with benzaldehyde to form a Schiff base (imine), which is then reduced in situ to the secondary amine.
Mechanism Overview:
-
Imine Formation: The amino group of L-tyrosine acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. This is followed by dehydration to form an iminium ion, which then deprotonates to yield the N-benzylidene-L-tyrosine (Schiff base).
-
Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), is introduced to selectively reduce the C=N double bond of the imine to a C-N single bond, yielding this compound.[7]
Diagram: Reductive Amination Workflow
Caption: Workflow for N-benzylation of L-tyrosine via reductive amination.
Applications in Pharmaceutical Synthesis
This compound and its acylated analogs are valuable precursors for a range of pharmaceuticals, from complex peptides to small molecule drugs.
Peptide Synthesis
In both solid-phase peptide synthesis (SPPS) and solution-phase synthesis, the amino group of each amino acid must be temporarily protected to prevent self-polymerization and ensure the correct sequence is assembled.[4] N-benzyloxycarbonyl-L-tyrosine (Cbz-Tyr-OH) is a widely used derivative for this purpose. The Cbz group is stable under the coupling conditions but can be cleanly removed by catalytic hydrogenation.[4]
Diagram: Role of Protected Tyrosine in Peptide Synthesis
Caption: Role of N-protected L-tyrosine in a solid-phase peptide synthesis cycle.
Precursor for Drugs Targeting Neurological Disorders
L-tyrosine is the natural precursor to L-DOPA, the gold-standard treatment for Parkinson's disease.[8][9] L-DOPA therapy aims to replenish the depleted dopamine levels in the brains of patients.[9] The enzymatic conversion of L-tyrosine to L-DOPA is catalyzed by tyrosine hydroxylase.[1][2] While this compound is not directly on this pathway, the underlying tyrosine scaffold is the essential starting point. Research into derivatives of L-DOPA aims to improve its pharmacokinetic profile and reduce side effects.[9]
Table 1: L-Tyrosine to Catecholamines Pathway
| Precursor | Enzyme | Product | Biological Significance |
| L-Tyrosine | Tyrosine Hydroxylase | L-DOPA | Crosses blood-brain barrier; primary Parkinson's drug.[2] |
| L-DOPA | DOPA Decarboxylase | Dopamine | Neurotransmitter crucial for motor control and reward.[1] |
| Dopamine | Dopamine β-hydroxylase | Norepinephrine | Neurotransmitter involved in alertness and attention. |
| Norepinephrine | PNMT | Epinephrine | Hormone and neurotransmitter ("fight-or-flight"). |
Synthesis of Tiropramide
As detailed in section 2.1, N-benzoyl-L-tyrosine is a direct precursor to Tiropramide, a drug used for its smooth muscle relaxant properties. The synthesis involves the coupling of N-benzoyl-L-tyrosine with di-n-propylamine, showcasing a direct application of an N-acylated tyrosine derivative in small molecule drug manufacturing.[5]
Analytical Methods: Purification and Characterization
The purity of this compound and its derivatives is critical for their successful use in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing purity.
Protocol: Reversed-Phase HPLC for Purity Analysis of N-Acylated Tyrosine Derivatives
Objective: To determine the purity of a synthesized N-acylated tyrosine derivative.
Instrumentation and Materials:
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Synthesized N-acylated tyrosine sample, dissolved in a suitable solvent (e.g., Acetonitrile/Water mixture)
Procedure:
-
System Preparation: Equilibrate the HPLC system and the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Sample Injection: Inject a small volume (e.g., 5-10 µL) of the dissolved sample onto the column.
-
Elution Gradient: Run a linear gradient to increase the proportion of the organic mobile phase (B). A typical gradient might be:
-
0-20 min: 5% to 95% B
-
20-25 min: Hold at 95% B
-
25-30 min: Return to 5% B and re-equilibrate
-
Rationale: The gradient elution separates compounds based on their hydrophobicity. The more polar impurities will elute first, while the more hydrophobic N-acylated product will be retained longer on the C18 stationary phase and elute at a higher concentration of acetonitrile.[10]
-
-
Detection: Monitor the elution profile at a suitable UV wavelength, typically around 220 nm for the peptide bond and 280 nm for the aromatic tyrosine ring.[11]
-
Data Analysis: Integrate the peak areas in the resulting chromatogram. The purity of the sample is calculated as the percentage of the main product peak area relative to the total area of all peaks.
Table 2: Typical HPLC Parameters
| Parameter | Condition |
| Column | Reversed-Phase C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm & 280 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25-30 °C |
| Gradient | 5-95% B over 20 minutes |
Conclusion
This compound and its related N-acylated derivatives are indispensable tools in the arsenal of the medicinal chemist. Their utility stems from the inherent biological relevance of the tyrosine scaffold, combined with the synthetic versatility afforded by strategic N-protection and modification. From the construction of complex therapeutic peptides to the synthesis of small molecule drugs like Tiropramide, these precursors provide a reliable and stereochemically defined starting point. The protocols and applications detailed in this guide underscore the importance of understanding the underlying chemical principles to effectively harness the potential of this compound in the advancement of pharmaceutical research and development.
References
-
Breitel, T., et al. (2021). Metabolic engineering of tomato fruit enriched in L-DOPA. Metabolic Engineering. Available at: [Link]
-
Wikipedia. L-DOPA. Available at: [Link]
-
Study.com. (2025). L-DOPA: Structure, Solubility & Synthesis. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of N-Benzyloxycarbonyl-L-tyrosine in Peptide Synthesis and Biotechnology. Available at: [Link]
- Google Patents. Method of making L-dopa from L-tyrosine.
-
PubMed. (2022). Biomimetic synthesis of L-DOPA inspired by tyrosine hydroxylase. Available at: [Link]
-
Digital Commons @ Michigan Tech. (2024). A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential. Available at: [Link]
-
PrepChem.com. Synthesis of L-tyrosine benzyl ester. Available at: [Link]
-
ResearchGate. (2025). Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. Available at: [Link]
-
Comptes Rendus de l'Académie des Sciences. (2024). l-Tyrosine and l-DOPA: Promising scaffolds for the synthesis of biologically active compounds. Available at: [Link]
-
The Doyle Group. (2018). Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination. Available at: [Link]
-
Journal of Organic Chemistry. (1985). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. Available at: [Link]
-
ResearchGate. Flow reductive amination to afford N-benzylaniline 16. Reagents and.... Available at: [Link]
-
ResearchGate. (2025). (PDF) One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. Available at: [Link]
-
The Hive. reductive amination w/ n-methyl benzylamine- help!. Available at: [Link]
-
MDPI. (2020). Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. Available at: [Link]
-
Pharmaffiliates. CAS No : 57227-09-5 | Product Name : N-Benzoyl-DL-tyrosyl-N',N'-dipropylamide. Available at: [Link]
-
YouTube. (2022). Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF. Available at: [Link]
-
ResearchGate. HPLC trace showing the formation and separation of N-acetyl-Br-Tyr and.... Available at: [Link]
-
NIH. (2014). Effects of Tyrosine on Parkinson's Disease: A Randomized, Double‐Blind, Placebo‐Controlled Trial. Available at: [Link]
- Google Patents. Method for synthesis of tyrosine derivative.
-
ResearchGate. HPLC analysis of N-acetyltyrosine exposed to HOCl. N-acetyltyrosine (Ac-Tyr) alone or N -. Available at: [Link]
-
PubMed. (2014). Effects of Tyrosine on Parkinson's Disease: A Randomized, Double-Blind, Placebo-Controlled Trial. Available at: [Link]
- Google Patents. Process for preparing N-acetyl-L-tyrosine.
-
NIH. (2022). Enzymatic synthesis of benzylisoquinoline alkaloids using a parallel cascade strategy and tyrosinase variants. Available at: [Link]
-
PubChem. N-Benzoyl-L-tyrosine. Available at: [Link]
- Google Patents. Method of preparing new derivatives of d, l-tyrosine having a pharmaceutical activity on smooth muscles.
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Application Notes and Protocols for N-Benzyl-L-tyrosine in Neurological Disorder Drug Discovery
Introduction: The Therapeutic Potential of N-Benzyl-L-tyrosine in Neurodegenerative Disease
The landscape of drug discovery for neurological disorders is fraught with challenges, primarily the multifactorial nature of diseases like Alzheimer's and Parkinson's, and the formidable obstacle of the blood-brain barrier (BBB). In this context, small molecules with pleiotropic effects—targeting multiple pathological pathways—are of significant interest. This compound, a derivative of the essential amino acid L-tyrosine, emerges as a promising candidate scaffold.
L-tyrosine is the natural precursor to key catecholamine neurotransmitters, including dopamine and norepinephrine, and its metabolism is intrinsically linked to neuronal function and oxidative stress.[1][2] Pathological levels of tyrosine have been shown to induce oxidative stress in the brain, suggesting that its derivatives could play a role in modulating these effects.[3][4] The strategic addition of an N-benzyl group modifies the physicochemical properties of the parent amino acid, potentially enhancing its lipophilicity for improved BBB penetration and introducing novel biological activities. Structurally related N-benzyl compounds have demonstrated a range of beneficial effects in neurological models, including antioxidant, anti-inflammatory, and cholinesterase-inhibiting properties.[5][6]
These application notes provide a comprehensive guide for researchers to systematically investigate the therapeutic potential of this compound. We present a multi-tiered experimental approach, beginning with fundamental in vitro assays to characterize its core mechanisms of action—specifically its anti-neuroinflammatory, antioxidant, and anti-protein aggregation properties. Subsequently, we outline a protocol for assessing its potential to cross the blood-brain barrier, a critical step in preclinical evaluation.
Section 1: In Vitro Characterization of Bioactivity
The initial phase of investigation focuses on elucidating the fundamental biological activities of this compound in cell-based models that recapitulate key aspects of neurodegenerative pathology.
Assessment of Anti-Neuroinflammatory Properties
Scientific Rationale: Neuroinflammation, primarily driven by the activation of microglial cells, is a hallmark of many neurodegenerative diseases.[7] Activated microglia release a barrage of pro-inflammatory mediators, such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), which contribute to neuronal damage. The inhibition of tyrosine kinases, such as Spleen Tyrosine Kinase (Syk), has been shown to suppress neuroinflammation.[7][8] We hypothesize that this compound may modulate microglial activation, potentially through the inhibition of key inflammatory signaling pathways like NF-κB or tyrosine kinases.
Experimental Workflow:
Caption: Workflow for assessing the anti-neuroinflammatory effects of this compound.
Protocol 1: Inhibition of LPS-Induced Pro-inflammatory Mediator Production in BV-2 Microglia
-
Cell Culture: Culture murine BV-2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seeding: Seed BV-2 cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO or PBS).
-
Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells except the negative control.
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Transfer 50 µL of cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. Calculate nitrite concentration using a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA):
-
Use the remaining supernatant to quantify the levels of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Cell Viability Assay (MTT):
-
After collecting the supernatant, add 100 µL of fresh media and 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.
-
Aspirate the media and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm. This is crucial to ensure the observed reductions in inflammatory mediators are not due to cytotoxicity.
-
Data Presentation:
| Concentration of this compound | NO Production (% of LPS Control) | TNF-α Release (% of LPS Control) | IL-6 Release (% of LPS Control) | Cell Viability (% of Vehicle Control) |
| Vehicle | 0% | 0% | 0% | 100% |
| LPS Control | 100% | 100% | 100% | ~95-100% |
| 1 µM | ||||
| 5 µM | ||||
| 10 µM | ||||
| 25 µM | ||||
| 50 µM |
Evaluation of Neuroprotective and Antioxidant Potential
Scientific Rationale: Oxidative stress is a critical factor in neuronal cell death in neurodegenerative diseases.[9] It arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses. L-tyrosine itself can promote oxidative stress at high concentrations, while certain derivatives may possess antioxidant properties.[3][10] The human neuroblastoma SH-SY5Y cell line is a widely used model for studying neurotoxicity and neuroprotection as it can be differentiated into a more mature neuronal phenotype.[11][12] This protocol assesses the ability of this compound to protect neuronal cells from oxidative stress-induced death.
Experimental Workflow:
Caption: Workflow for evaluating the neuroprotective effects of this compound.
Protocol 2: Protection of SH-SY5Y Cells Against Oxidative Insult
-
Cell Culture and Differentiation: Culture SH-SY5Y human neuroblastoma cells in a 1:1 mixture of DMEM and F12 medium, supplemented with 10% FBS. For differentiation, reduce FBS to 1% and add 10 µM retinoic acid for 3-5 days to induce a neuronal-like phenotype.[12]
-
Seeding: Plate the differentiated SH-SY5Y cells in 96-well plates at a density of 1 x 10⁴ cells/well.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 24 hours.
-
Induction of Neurotoxicity: Expose the cells to a neurotoxin such as hydrogen peroxide (H₂O₂) (e.g., 100 µM) or MPP⁺ (a neurotoxin used to model Parkinson's disease) (e.g., 500 µM) for an additional 24 hours.[13]
-
Assessment of Cell Viability (MTT Assay): Perform the MTT assay as described in Protocol 1 to quantify neuronal survival.
-
(Optional) Measurement of Intracellular ROS:
-
After the treatment period, wash the cells with PBS.
-
Incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) in PBS for 30 minutes at 37°C.
-
Wash the cells again with PBS.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence plate reader.
-
Data Presentation:
| Treatment Group | Cell Viability (% of Untreated Control) | Intracellular ROS (% of Toxin Control) |
| Untreated Control | 100% | 0% |
| Toxin Control (e.g., H₂O₂) | ~50% | 100% |
| Toxin + this compound (1 µM) | ||
| Toxin + this compound (10 µM) | ||
| Toxin + this compound (50 µM) |
Inhibition of Pathological Protein Aggregation
Scientific Rationale: The aggregation of specific proteins—amyloid-beta (Aβ) in Alzheimer's disease and alpha-synuclein (αSyn) in Parkinson's disease—is a central event in their pathogenesis.[14][15] The tyrosine residue in these proteins is known to be involved in oxidative cross-linking (dityrosine formation), which can contribute to aggregation.[16] Modifications to the tyrosine residue, such as nitration, have been shown to either promote or inhibit aggregation, highlighting its critical role.[17][18] We hypothesize that this compound may interfere with the aggregation cascade of Aβ and αSyn.
Experimental Workflow:
Caption: Workflow for assessing the anti-aggregation effects of this compound.
Protocol 3: Thioflavin T (ThT) Amyloid Aggregation Assay
-
Protein Preparation: Prepare monomeric Aβ(1-42) or α-synuclein by dissolving the lyophilized peptide/protein in an appropriate solvent (e.g., HFIP for Aβ, followed by evaporation and resuspension in DMSO and buffer) and purifying by size exclusion chromatography.
-
Assay Setup: In a black, clear-bottom 96-well plate, combine the monomeric protein (e.g., 10 µM Aβ or 50 µM αSyn) with various concentrations of this compound (e.g., 1, 10, 50 µM). Include a positive control (protein alone) and a negative control (buffer alone).
-
ThT Addition: Add Thioflavin T (ThT) to each well to a final concentration of 10-20 µM.
-
Incubation and Monitoring: Incubate the plate at 37°C with intermittent shaking in a plate reader capable of measuring fluorescence.
-
Data Acquisition: Monitor the ThT fluorescence (excitation ~440 nm, emission ~485 nm) over time (e.g., every 15 minutes for 48-72 hours).[19]
-
Data Analysis: Plot the fluorescence intensity versus time. The lag time, slope (elongation rate), and final plateau fluorescence are key parameters to assess the effect of the compound on aggregation kinetics.
-
(Optional) Transmission Electron Microscopy (TEM): At the end of the incubation period, take an aliquot from each well, place it on a carbon-coated grid, stain with uranyl acetate, and visualize the fibril morphology using TEM to confirm the results of the ThT assay.
Section 2: Preclinical Assessment of CNS Penetrability
Scientific Rationale: For a drug to be effective against a central nervous system (CNS) disorder, it must be able to cross the blood-brain barrier (BBB). The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free in vitro tool used in early-stage drug discovery to predict the passive diffusion of a compound across the BBB.[20] The assay measures the permeation of a compound from a donor compartment, through a lipid-coated filter, to an acceptor compartment.[21][22]
Protocol 4: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
-
Prepare Lipid Solution: Dissolve a brain lipid mixture (e.g., porcine brain lipid) in an organic solvent like dodecane.
-
Coat Donor Plate: Coat the filter membrane of each well in the donor plate (e.g., a 96-well filter plate) with a small volume (e.g., 5 µL) of the brain lipid solution.
-
Prepare Donor Solutions: Dissolve this compound and control compounds (high and low permeability) in a buffer solution (e.g., PBS, pH 7.4) to create the donor solutions.
-
Add to Donor Plate: Add the donor solutions to the wells of the coated donor plate.
-
Assemble Sandwich: Place the donor plate into the acceptor plate, which has been pre-filled with buffer. Ensure the coated membrane is in contact with the acceptor solution.
-
Incubation: Incubate the plate sandwich for a defined period (e.g., 4-18 hours) at room temperature.[21]
-
Measure Concentrations: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
-
Calculate Permeability: Calculate the effective permeability (Pe) value using the following equation:
Pe = [ -ln(1 - CA(t)/Cequilibrium) ] * (VD * VA) / ((VD + VA) * A * t)
Where:
-
CA(t) is the concentration in the acceptor well at time t.
-
Cequilibrium is the concentration at equilibrium.
-
VD and VA are the volumes of the donor and acceptor wells.
-
A is the filter area.
-
t is the incubation time.
-
Data Interpretation:
| Compound | Predicted Permeability (Pe, 10⁻⁶ cm/s) | BBB Penetration Prediction |
| High Permeability Control | > 4.0 | High |
| Low Permeability Control | < 2.0 | Low |
| This compound | (Experimental Value) | (To be determined) |
-
High Permeability: Pe > 4.0 x 10⁻⁶ cm/s suggests the compound is likely to cross the BBB.
-
Low Permeability: Pe < 2.0 x 10⁻⁶ cm/s suggests the compound is unlikely to cross the BBB.
-
Uncertain Permeability: Pe between 2.0 and 4.0 x 10⁻⁶ cm/s requires further investigation.
Section 3: Future Directions - In Vivo Model Validation
Should this compound demonstrate promising activity in vitro and favorable BBB permeability, the logical next step is to validate its efficacy in animal models of neurological disorders.
-
For Alzheimer's Disease: The 5xFAD transgenic mouse model is a relevant choice. These mice develop amyloid plaques, gliosis, and cognitive deficits.[23][24][25][26] Efficacy can be assessed by measuring changes in amyloid pathology (immunohistochemistry, ELISA), neuroinflammation markers, synaptic protein levels, and cognitive performance (e.g., Morris water maze, Y-maze).
-
For Parkinson's Disease: The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) neurotoxin-induced mouse model is a well-established model that causes loss of dopaminergic neurons in the substantia nigra. Efficacy would be evaluated by assessing motor function (rotarod, cylinder test), quantifying dopaminergic neuron survival (tyrosine hydroxylase immunohistochemistry), and measuring dopamine levels in the striatum.
Conclusion
This compound represents a molecule of interest for neurological drug discovery, building upon the known biological relevance of its parent amino acid with the addition of a benzyl moiety that may confer novel therapeutic properties. The protocols outlined in these application notes provide a robust framework for a systematic, hypothesis-driven investigation into its potential as an anti-neuroinflammatory, neuroprotective, and anti-aggregation agent. Positive outcomes from these studies would provide a strong rationale for advancing this compound into more complex preclinical in vivo models, moving one step closer to potentially novel treatments for devastating neurological disorders.
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Pharmacological Inhibition of Spleen Tyrosine Kinase Suppressed Neuroinflammation and Cognitive Dysfunction in LPS-Induced Neurodegeneration Model. (2022). PubMed. [Link]
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Design, Synthesis and Evaluation of Antioxidant and NSAID Derivatives with Antioxidant, Anti-Inflammatory and Plasma Lipid Lowering Effects. (2024). PubMed Central. [Link]
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The memory ameliorating effects of novel N-benzyl pyridine-2-one derivatives on scopolamine-induced cognitive deficits in mice. (2024). National Center for Biotechnology Information. [Link]
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Pharmacological Inhibition of Spleen Tyrosine Kinase Suppressed Neuroinflammation and Cognitive Dysfunction in LPS-Induced Neurodegeneration Model. (2022). MDPI. [Link]
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Tyrosine Kinase Inhibition Regulates Early Systemic Immune Changes and Modulates the Neuroimmune Response in a-Synucleinopathy. (2014). Longdom Publishing. [Link]
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Bezafibrate confers neuroprotection in the 5xFAD mouse model of Alzheimer's disease. (n.d.). bioRxiv. [Link]
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Exploring the Benzazoles Derivatives as Pharmacophores for AChE, BACE1, and as Anti-Aβ Aggregation to Find Multitarget Compounds against Alzheimer’s Disease. (2024). MDPI. [Link]
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N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. (2022). PubMed. [Link]
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Synthesis and Neuroprotective Properties of N-Substituted C-Dialkoxyphosphorylated Nitrones. (n.d.). National Center for Biotechnology Information. [Link]
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Tyrosine promotes oxidative stress in cerebral cortex of young rats. (n.d.). PubMed. [Link]
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Tyrosine kinase inhibitors in neurodegenerative diseases and lessons learned from cancer treatment. (n.d.). VJDementia. [Link]
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Effect of acute administration of L-tyrosine on oxidative stress parameters in brain of young rats. (n.d.). PubMed. [Link]
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Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. (n.d.). Creative Bioarray. [Link]
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Multimodal beneficial effects of BNN27, a nerve growth factor synthetic mimetic, in the 5xFAD mouse model of Alzheimer's disease. (n.d.). PubMed Central. [Link]
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Microglial Immunoreceptor Tyrosine-Based Activation and Inhibition Motif Signaling in Neuroinflammation. (n.d.). PubMed Central. [Link]
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Profiling tyrosine kinase inhibitors as AD therapeutics in a mouse model of AD. (2023). ResearchGate. [Link]
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Impact of tyrosine amination on the aggregation and neurotoxicity of amyloid-β. (n.d.). Wiley Online Library. [Link]
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Role of Tyrosine Isomers in Acute and Chronic Diseases Leading to Oxidative Stress - A Review. (n.d.). PubMed Central. [Link]
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α-Synuclein Conformation Affects its Tyrosine-Dependent Oxidative Aggregation. (n.d.). National Institutes of Health. [Link]
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PMBBB. (n.d.). BioAssay Systems. [Link]
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(S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase. (2023). National Institutes of Health. [Link]
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Neural regeneration research model to be explored: SH-SY5Y human neuroblastoma cells. (n.d.). Neural Regeneration Research. [Link]
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Profiling tyrosine kinase inhibitors as AD therapeutics in a mouse model of AD. (2023). National Center for Biotechnology Information. [Link]
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Modulation of the protein tyrosine kinase activity and autophosphorylation of the epidermal growth factor receptor by its juxtamembrane region. (1999). PubMed. [Link]
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Antioxidant, neuroprotective, and neuroblastoma cells (SH-SY5Y) differentiation effects of melanins and arginine-modified melanins from Daedaleopsis tricolor and Fomes fomentarius. (2024). National Center for Biotechnology Information. [Link]
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Blood-Brain Barrier assay of key compounds by PAMPA method. (n.d.). ResearchGate. [Link]
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Effects of nitration on the structure and aggregation of α-Synuclein. (n.d.). ResearchGate. [Link]
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Neuro-Cognitive Effects of Acute Tyrosine Administration on Reactive and Proactive Response Inhibition in Healthy Older Adults. (n.d.). PubMed Central. [Link]
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Nitration of tyrosine 10 critically enhances amyloid β aggregation and plaque formation. (2011). PubMed. [Link]
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Insights Into the Mechanism of Tyrosine Nitration in Preventing β-Amyloid Aggregation in Alzheimer's Disease. (2021). Frontiers. [Link]
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Tyrosine Kinase Activities in the Modulation of Stimulated Parietal Cell Acid Secretion. (n.d.). PubMed. [Link]
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Rationally designed peptides inhibit the formation of α-synuclein fibrils and oligomers. (2025). ScienceDirect. [Link]
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Refinement of a differentiation protocol using neuroblastoma SH-SY5Y cells for use in neurotoxicology research. (n.d.). ResearchGate. [Link]
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Insights Into the Mechanism of Tyrosine Nitration in Preventing β-Amyloid Aggregation in Alzheimer's Disease. (2021). PubMed Central. [Link]
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Neuroprotective effects of a protein tyrosine phosphatase inhibitor against hippocampal excitotoxic injury. (2019). PubMed. [Link]
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A new PAMPA model using an in-house brain lipid extract for screening the blood-brain barrier permeability of drug candidates. (2016). PubMed. [Link]
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Effect of L-tyrosine in vitro and in vivo on energy metabolism parameters in brain and liver of young rats. (n.d.). PubMed. [Link]
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α-Synuclein aggregation modulation: an emerging approach for the treatment of Parkinson's disease. (2017). PubMed Central. [Link]
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Characterization of Differentiated SH-SY5Y as Neuronal Screening Model Reveals Increased Oxidative Vulnerability. (2016). ResearchGate. [Link]
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Application Notes & Protocols: Enzymatic Synthesis of Alkaloids Using N-Benzyl-L-tyrosine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Bio-Inspired Approach to Alkaloid Synthesis
Benzylisoquinoline alkaloids (BIAs) represent a vast and structurally diverse class of plant secondary metabolites, with approximately 2,500 identified compounds.[1] Many of these molecules, such as morphine, codeine, and berberine, possess potent pharmacological properties and are widely used in medicine.[2][3] Traditional methods for obtaining these valuable compounds often rely on extraction from plant sources, which can be inefficient and unsustainable, or complex chemical syntheses that are often lengthy and costly.[2][3]
The biosynthetic pathways of these alkaloids in plants, however, offer a blueprint for a more elegant and efficient approach: enzymatic synthesis. By harnessing the power of enzymes, the natural catalysts of these reactions, we can develop biocatalytic cascades that produce complex alkaloids from simple precursors with high stereoselectivity and under mild conditions.[4][5] This application note provides a detailed guide to the enzymatic synthesis of alkaloids, with a particular focus on leveraging N-Benzyl-L-tyrosine derivatives as versatile starting materials.
L-tyrosine is the natural precursor for a multitude of alkaloid families, including the benzylisoquinolines.[6][7] The core strategy involves the enzymatic conversion of L-tyrosine and its derivatives into key intermediates, which are then assembled into the characteristic alkaloid scaffolds. This guide will delve into the key enzymes involved, provide detailed protocols for their application, and discuss the potential for generating novel, non-natural alkaloids for drug discovery programs.
The Core Enzymatic Cascade: Building the Benzylisoquinoline Scaffold
The cornerstone of BIA biosynthesis is the formation of the tetrahydroisoquinoline (THIQ) core structure.[8] This is achieved through a Pictet-Spengler reaction, a classic organic reaction that is elegantly catalyzed in nature by the enzyme Norcoclaurine Synthase (NCS) .[9][10] NCS condenses two L-tyrosine-derived molecules: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA), to form (S)-norcoclaurine, the central precursor to all BIAs.[11][12]
Our approach utilizes a multi-enzyme cascade to generate these precursors from L-tyrosine derivatives and then facilitate their condensation. The key enzymes in this pathway include:
-
Tyrosinase (Tyr): A copper-containing enzyme that hydroxylates L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA).[13][14]
-
Tyrosine Decarboxylase (TyrDC): A pyridoxal phosphate (PLP)-dependent enzyme that decarboxylates L-tyrosine or L-DOPA to produce tyramine or dopamine, respectively.[15][16][17]
-
Transaminase (TAm): Another PLP-dependent enzyme that can be used to convert amino acids into their corresponding aldehydes.
-
Norcoclaurine Synthase (NCS): The pivotal Pictet-Spenglerase that catalyzes the C-C bond formation to create the benzylisoquinoline scaffold.[18][19]
By combining these enzymes in a one-pot reaction, we can create a highly efficient and stereoselective route to both natural and novel benzylisoquinoline alkaloids.
Visualizing the Pathway: From Precursor to Product
The following diagram illustrates the enzymatic cascade for the synthesis of a benzylisoquinoline alkaloid from two different L-tyrosine derivatives.
Caption: Enzymatic cascade for BIA synthesis.
Experimental Protocols
The following protocols provide a framework for the enzymatic synthesis of a model N-benzyl-norcoclaurine derivative. These protocols are intended as a starting point and may require optimization for specific substrates and enzymes.
Protocol 1: Expression and Purification of Recombinant Enzymes
Rationale: High-purity enzymes are crucial for achieving optimal reaction kinetics and minimizing side reactions. This protocol describes the expression of the required enzymes in E. coli and their subsequent purification.
Materials:
-
E. coli BL21(DE3) cells transformed with expression vectors for Tyrosinase, Tyrosine Decarboxylase, Transaminase, and Norcoclaurine Synthase.
-
Luria-Bertani (LB) medium with appropriate antibiotics.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis Buffer (50 mM HEPES, pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT).
-
Ni-NTA affinity chromatography column.
-
Wash Buffer (50 mM HEPES, pH 7.5, 300 mM NaCl, 20 mM imidazole, 1 mM DTT).
-
Elution Buffer (50 mM HEPES, pH 7.5, 300 mM NaCl, 250 mM imidazole, 1 mM DTT).
-
Dialysis Buffer (50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Protein concentration determination assay (e.g., Bradford or BCA).
Procedure:
-
Inoculate a 10 mL starter culture of LB medium containing the appropriate antibiotic with a single colony of the transformed E. coli. Incubate overnight at 37°C with shaking.
-
Inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM. Continue to incubate at 18°C for 16-20 hours with shaking.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with 10 column volumes of Wash Buffer.
-
Elute the His-tagged protein with 5 column volumes of Elution Buffer.
-
Dialyze the eluted protein against Dialysis Buffer overnight at 4°C.
-
Determine the protein concentration and assess purity by SDS-PAGE. Store the purified enzyme at -80°C.
Protocol 2: One-Pot Enzymatic Synthesis of N-Benzyl-Norcoclaurine
Rationale: A one-pot reaction maximizes efficiency by eliminating the need for intermediate purification steps. This protocol details the simultaneous enzymatic reactions to produce the target alkaloid.
Materials:
-
Purified Tyrosinase, Tyrosine Decarboxylase, Transaminase, and Norcoclaurine Synthase.
-
This compound.
-
L-Tyrosine.
-
Pyridoxal 5'-phosphate (PLP).
-
Copper(II) sulfate (CuSO₄).
-
Sodium ascorbate.
-
Reaction Buffer (50 mM HEPES, pH 7.5).
-
Quenching solution (e.g., 10% trifluoroacetic acid).
-
High-Performance Liquid Chromatography (HPLC) system for analysis.
Procedure:
-
Prepare a 1 mL reaction mixture in a microcentrifuge tube containing:
-
50 mM HEPES buffer, pH 7.5.
-
2.5 mM this compound.
-
2.5 mM L-Tyrosine.
-
1.25 mM PLP.
-
40 µM CuSO₄.
-
10 mM Sodium ascorbate.
-
-
Add the purified enzymes to the reaction mixture. The optimal concentration of each enzyme should be determined empirically, but a starting point of 0.2 mg/mL for each is recommended.
-
Incubate the reaction at 30°C with gentle shaking for 24 hours.
-
Monitor the reaction progress by taking aliquots at various time points (e.g., 0, 4, 8, 12, 24 hours).
-
Quench the reaction in the aliquots by adding an equal volume of quenching solution.
-
Centrifuge the quenched samples to pellet any precipitated protein.
-
Analyze the supernatant by HPLC to determine the concentration of the product and remaining substrates.
Table 1: Representative Reaction Component Concentrations
| Component | Stock Concentration | Final Concentration |
| HEPES Buffer, pH 7.5 | 1 M | 50 mM |
| This compound | 100 mM | 2.5 mM |
| L-Tyrosine | 100 mM | 2.5 mM |
| PLP | 50 mM | 1.25 mM |
| CuSO₄ | 10 mM | 40 µM |
| Sodium Ascorbate | 1 M | 10 mM |
| Tyrosinase | 10 mg/mL | 0.2 mg/mL |
| TyrDC | 10 mg/mL | 0.2 mg/mL |
| TAm | 10 mg/mL | 0.2 mg/mL |
| NCS | 10 mg/mL | 0.2 mg/mL |
Data Analysis and Interpretation
The successful synthesis of the target alkaloid can be confirmed by HPLC analysis. The retention time of the product peak should be compared to an authentic standard if available. Further characterization by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy is recommended to confirm the structure and stereochemistry of the synthesized compound.
The enantiomeric excess (ee) of the product can be determined using a chiral HPLC column. The high stereoselectivity of Norcoclaurine Synthase is expected to yield a product with a high ee.[4]
Troubleshooting and Optimization
-
Low Product Yield:
-
Enzyme Inactivity: Ensure all enzymes are active. Perform individual activity assays for each enzyme.
-
Sub-optimal Reaction Conditions: Optimize pH, temperature, and cofactor concentrations.
-
Substrate Inhibition: High concentrations of substrates or intermediates may inhibit one or more enzymes. A fed-batch approach for substrate addition may be beneficial.
-
-
Formation of Side Products:
-
Oxidation of Phenols: The inclusion of an antioxidant like sodium ascorbate is crucial to prevent the oxidation of phenolic substrates and products.[20]
-
Non-enzymatic Reactions: The Pictet-Spengler reaction can occur non-enzymatically under certain conditions.[11] Running a control reaction without enzymes is essential to quantify the background reaction rate.
-
Future Perspectives and Applications
The enzymatic synthesis of alkaloids using L-tyrosine derivatives opens up exciting possibilities for drug discovery and development. By using engineered enzymes with altered substrate specificities, it is possible to create libraries of novel, "unnatural" alkaloids.[13][14] These new compounds can then be screened for a wide range of biological activities.
Furthermore, the principles outlined in this guide can be extended to the synthesis of other classes of alkaloids by incorporating additional enzymes, such as oxidoreductases and methyltransferases, into the cascade.[2][21][22] This modular approach to biocatalysis provides a powerful platform for the sustainable and efficient production of valuable pharmaceutical compounds.
References
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- Kutchan, T. M. (1993). Enzymatic oxidations in the biosynthesis of complex alkaloids. Planta Medica, 59(S1), S33-S39.
- Li, Y., et al. (2023). Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids. Frontiers in Plant Science, 14, 1283738.
- Huang, F., et al. (2022). Enzymatic synthesis of benzylisoquinoline alkaloids using a parallel cascade strategy and tyrosinase variants. PubMed, 36085189.
- Li, Y., et al. (2023). Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids. PMC, PMC10828330.
- Huang, F., et al. (2022). Enzymatic synthesis of benzylisoquinoline alkaloids using a parallel cascade strategy and tyrosinase variants.
- Facchini, P. J. (2012). Benzylisoquinoline Alkaloid Metabolism: A Century of Discovery and a Brave New World. Plant and Cell Physiology, 53(11), 1843–1853.
- Stöckigt, J., et al. (2020). Pictet-Spenglerases in alkaloid biosynthesis: Future applications in biocatalysis.
- Hagel, J. M., & Facchini, P. J. (2013). Family portraits: the enzymes behind benzylisoquinoline alkaloid diversity. Frontiers in Plant Science, 4, 243.
- Li, Y., et al. (2023). Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids. frontiersin.org.
- Facchini, P. J., & De Luca, V. (1995). Phloem-Specific Expression of Tyrosine/Dopa Decarboxylase Genes and the Biosynthesis of lsoquinoline Alkaloids in Opium Poppy. The Plant Cell, 7(11), 1811–1821.
- Wikipedia. (n.d.). Pictet–Spengler reaction.
- d'Acunzo, N., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits.
- Lichman, B. R. (2021). The scaffold-forming steps of plant alkaloid biosynthesis.
- Huang, F., et al. (2022). Enzymatic synthesis of benzylisoquinoline alkaloids using a parallel cascade strategy and tyrosinase variants.
- Wang, Y., et al. (2023). Discovery, Structure, and Mechanism of the (R, S)-Norcoclaurine Synthase for the Chiral Synthesis of Benzylisoquinoline Alkaloids.
- Sparr, C., et al. (2022). A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. Journal of the American Chemical Society, 144(34), 15539–15545.
- Facchini, P. J., & De Luca, V. (1995). Phloem-Specific Expression of Tyrosine/Dopa Decarboxylase Genes and the Biosynthesis of Isoquinoline Alkaloids in Opium Poppy. Semantic Scholar.
- Lee, S. Y., & Kim, H. U. (2022). Biocatalytic derivatization of l-tyrosine to generate diverse compounds.
- Lichman, B. R., et al. (2015). 'Dopamine-first' mechanism enables the rational engineering of the norcoclaurine synthase aldehyde activity profile. The FEBS Journal, 282(6), 1137–1151.
- Liscombe, D. K., et al. (2010). Norcoclaurine Synthase Is a Member of the Pathogenesis-Related 10/Bet v1 Protein Family. The Plant Cell, 22(10), 3463–3474.
- Wikipedia. (n.d.). (S)-norcoclaurine synthase.
- Facchini, P. J., & De Luca, V. (1995). Phloem-Specific Expression of Tyrosine/Dopa Decarboxylase Genes and the Biosynthesis of Isoquinoline Alkaloids in Opium Poppy. PMC.
- Pesnot, T., et al. (2015). Reaction and mechanism of norcoclaurine synthase (NCS).
- Munkert, J., et al. (2023). Emerging functions within the enzyme families of plant alkaloid biosynthesis. PMC.
- Kamileen, M. O., et al. (2022). Recycling Upstream Redox Enzymes Expands the Regioselectivity of Cycloaddition in Pseudo-Aspidosperma Alkaloid Biosynthesis. White Rose Research Online.
- Genz, M., et al. (2021). The role of biocatalysis in the asymmetric synthesis of alkaloids – an update. Natural Product Reports, 38(10), 1846-1896.
- Li, Y., et al. (2023).
- Méndez-Sánchez, D., et al. (2023). Designing in vitro enzymatic cascades for the synthesis of Amaryllidaceae alkaloids. BIOTRANS 2023.
- Qu, Y., & Easson, M. L. (2022). Discovery and Characterization of Oxidative Enzymes Involved in Monoterpenoid Indole Alkaloid Biosynthesis. Semantic Scholar.
- Ribeiro, A. J. M., et al. (2023). Rational Engineering of (S)-Norcoclaurine Synthase for Efficient Benzylisoquinoline Alkaloids Biosynthesis. International Journal of Molecular Sciences, 24(11), 9208.
- Zhang, Y., et al. (2023). Exploring Oxidoreductases from Extremophiles for Biosynthesis in a Non-Aqueous System. International Journal of Molecular Sciences, 24(7), 6461.
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- Ghirga, F., et al. (2017). Norcoclaurine Synthase: Mechanism of an Enantioselective Pictet-Spengler Catalyzing Enzyme.
- Ghirga, F., et al. (2020). Biosynthetic pathway for (S)-norcoclaurine alkaloid catalyzed by the norcoclaurine synthase (NCS) enzyme.
- Schmidt, J., et al. (2019). Norcoclaurine synthase (NCS)‐catalyzed reactions with a) production of (S)‐norcoclaurine; b) expanded scope for different aldehydes; c) expanded scope for different phenylethylamines and aldehydes..
- Meena, S., et al. (2022). In Vitro Production of Alkaloids.
- Liu, Y., et al. (2023). Collective biosynthesis of plant spirooxindole alkaloids through enzyme discovery and engineering. bioRxiv.
- Cordell, G. A. (n.d.). PHYTOCHEMISTRY AND PHARMACOGNOSY – Alkaloids and their Biosynthesis. EOLSS.
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Application Notes & Protocols: Leveraging N-Benzyl-L-tyrosine in the Synthesis of Novel Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonists
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the utilization of N-Benzyl-L-tyrosine as a pivotal building block in the synthesis of a new generation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) agonists. Moving beyond the traditional thiazolidinedione (TZD) class, these tyrosine-based compounds present a promising scaffold for developing potent and selective modulators of PPARγ with potentially improved safety profiles. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel therapeutics for type 2 diabetes and other metabolic disorders. We will delve into the mechanistic rationale, step-by-step synthetic procedures, characterization data, and the underlying biological context of this important class of molecules.
Introduction: The Significance of PPARγ and the Emergence of L-Tyrosine Scaffolds
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is a ligand-activated nuclear receptor that serves as a master regulator of glucose and lipid metabolism, adipogenesis, and inflammation.[1][2][3] Its activation by agonist ligands, such as the thiazolidinedione (TZD) class of drugs (e.g., Rosiglitazone), enhances insulin sensitivity, making it a cornerstone target for the treatment of type 2 diabetes.[1] However, the clinical use of TZDs has been hampered by undesirable side effects, including weight gain, fluid retention, and an increased risk of bone fractures and heart failure.[1]
This has spurred the search for novel, non-TZD PPARγ agonists with a more favorable therapeutic window.[4][5][6][7] Among the most promising new scaffolds are those derived from the amino acid L-tyrosine.[8][9][10][11] Specifically, N-(2-benzoylphenyl)-L-tyrosine derivatives have emerged as a class of potent and selective PPARγ agonists with significant antihyperglycemic and antihyperlipidemic activity in preclinical models.[8] The chirality and structural features of L-tyrosine provide a unique three-dimensional framework for designing ligands that can effectively interact with the PPARγ ligand-binding domain.
This compound, a readily accessible derivative, serves as a crucial starting material or key intermediate in the synthesis of these novel agonists. The benzyl group can act as a protecting group or as an integral part of the final pharmacophore, influencing the compound's binding affinity and efficacy.[12][13] This guide will focus on the practical application of this compound in the synthesis of these next-generation PPARγ modulators.
The PPARγ Signaling Pathway: A Mechanistic Overview
Understanding the mechanism of action of PPARγ is fundamental to the rational design of its agonists. PPARγ forms a heterodimer with the Retinoid X Receptor (RXR), and this complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[1][14]
Ligand binding to PPARγ induces a conformational change that leads to the recruitment of co-activator proteins, such as PGC-1α and p300, and the dissociation of co-repressors.[1] This transcriptional activation upregulates the expression of genes involved in:
-
Glucose Homeostasis: Enhancing insulin signaling and glucose uptake in adipose tissue and muscle.[2][3]
-
Lipid Metabolism: Promoting fatty acid uptake and storage in adipocytes.[3][14]
-
Adipogenesis: Regulating the differentiation of preadipocytes into mature fat cells.[2]
-
Anti-inflammatory Effects: Transrepressing the expression of pro-inflammatory genes by antagonizing signaling pathways like NF-κB and AP-1.[15]
The following diagram illustrates the classical PPARγ signaling pathway.
Caption: Classical PPARγ signaling pathway.
Synthetic Protocol: From L-Tyrosine to Potent PPARγ Agonists
The following section outlines a generalized, multi-step synthesis for a class of N-(2-benzoylphenyl)-L-tyrosine derivatives, highlighting the role of benzylated tyrosine intermediates. This protocol is a composite based on synthetic strategies reported in the medicinal chemistry literature.[8][10][11]
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| L-Tyrosine methyl ester hydrochloride | ≥98% | Sigma-Aldrich |
| Benzyl bromide | ≥98% | Acros Organics |
| 2-Aminobenzophenone | ≥98% | TCI America |
| Potassium carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific |
| Sodium hydride (NaH) | 60% dispersion in oil | Sigma-Aldrich |
| 2-(5-Methyl-2-phenyloxazol-4-yl)ethanol | Custom Synthesis | N/A |
| Diethyl azodicarboxylate (DEAD) | ~40% in toluene | Sigma-Aldrich |
| Triphenylphosphine (PPh₃) | ≥99% | Strem Chemicals |
| Lithium hydroxide (LiOH) | Monohydrate, ≥98% | Alfa Aesar |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | J.T. Baker |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | EMD Millipore |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich |
| Methanol (MeOH) | ACS Grade | VWR |
| Ethyl acetate (EtOAc) | ACS Grade | VWR |
| Hexanes | ACS Grade | VWR |
Synthetic Workflow Diagram
Caption: General synthetic workflow for L-tyrosine based PPARγ agonists.
Step-by-Step Procedure
Step 1: Synthesis of N-(2-Benzoylphenyl)-L-tyrosine Methyl Ester
Causality: This step involves a nucleophilic substitution or a Buchwald-Hartwig amination to form the crucial N-aryl bond. The methyl ester protects the carboxylic acid during this and subsequent reactions.
-
To a solution of L-tyrosine methyl ester hydrochloride (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).
-
Add 2-aminobenzophenone (1.1 eq) and a suitable palladium catalyst and ligand if pursuing a cross-coupling route. Alternatively, for a direct N-arylation with an activated aryl halide, this would be the point of addition.
-
Heat the reaction mixture at 80-100 °C under an inert atmosphere (N₂ or Ar) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., hexanes:ethyl acetate gradient) to yield the N-substituted tyrosine ester.
Step 2: O-Alkylation of the Tyrosine Phenol (Mitsunobu Reaction)
Causality: The Mitsunobu reaction is a reliable method for forming the ether linkage on the phenolic hydroxyl group of the tyrosine moiety under mild conditions. This side chain is critical for potent binding to the PPARγ receptor.
-
Dissolve the N-(2-benzoylphenyl)-L-tyrosine methyl ester (1.0 eq), the desired alcohol side chain (e.g., 2-(5-methyl-2-phenyloxazol-4-yl)ethanol, 1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise over 30 minutes. The appearance of a persistent orange color may indicate the completion of the reaction.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture in vacuo.
-
Purify the residue directly by flash column chromatography (silica gel, hexanes:ethyl acetate gradient) to afford the fully substituted tyrosine ester.
Step 3: Saponification (Ester Hydrolysis)
Causality: The terminal carboxylic acid is a key pharmacophoric feature for many PPARγ agonists, as it forms critical hydrogen bond interactions within the receptor's ligand-binding pocket. Saponification with a base like LiOH is a standard method to deprotect the methyl ester.
-
Dissolve the purified ester from Step 2 (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide monohydrate (2.0-3.0 eq) and stir the mixture at room temperature for 2-6 hours. Monitor the reaction by TLC until the starting ester is no longer visible.
-
Once complete, acidify the reaction mixture to pH ~3-4 with 1N HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the final N-(2-benzoylphenyl)-L-tyrosine derivative.
-
Further purification can be achieved by recrystallization or preparative HPLC if necessary.
Characterization and Data
The identity and purity of all intermediates and the final product must be confirmed using standard analytical techniques.
| Analysis Method | Expected Outcome |
| ¹H NMR | Confirms the proton environment of the molecule. Integration should match the number of protons in the structure. |
| ¹³C NMR | Confirms the carbon skeleton of the molecule. |
| LC-MS | Provides the molecular weight of the compound (confirms identity) and assesses its purity (typically >95%). |
| HRMS | Provides a highly accurate mass measurement to confirm the elemental composition. |
| Chiral HPLC | Confirms the enantiomeric purity of the final compound, ensuring no racemization occurred during synthesis. |
Example Compound Data
The following table presents representative data for a potent PPARγ agonist synthesized via this route, (2S)-((2-benzoylphenyl)amino)-3-{4-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]phenyl}propanoic acid.[8][10]
| Compound ID | PPARγ Binding (pKi) | PPARγ Functional Assay (pEC₅₀) | In Vivo Efficacy (ZDF Rat Model) |
| Compound 20 [8] | 8.94 | 9.47 | Potent antihyperglycemic activity |
Conclusion and Future Directions
This compound and its analogs are invaluable synthons for the construction of novel, non-TZD PPARγ agonists. The synthetic routes are robust and allow for extensive structure-activity relationship (SAR) exploration by modifying the N-aryl substituent and the O-alkyl side chain.[10][11] The resulting compounds have demonstrated high potency and efficacy in preclinical models, offering a promising avenue for the development of safer insulin sensitizers. Future work in this area will likely focus on optimizing the pharmacokinetic properties of these molecules and further elucidating their interaction with the PPARγ receptor to fine-tune their biological activity and minimize off-target effects.
References
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Creative Diagnostics. PPAR Signaling Pathway. [Link]
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Varga, T., Czimmerer, Z., & Nagy, L. (2011). PPARγ Signaling and Emerging Opportunities for Improved Therapeutics. PubMed Central. [Link]
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Vats, D., Mukundan, L., Tien, J. I., Priest, R., & Glass, C. K. (2006). PPARgamma in Metabolism, Immunity, and Cancer: Unified and Diverse Mechanisms of Action. Frontiers in Endocrinology. [Link]
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Lee, J. E., Schmidt, H., & Ge, K. (2014). PPARγ signaling and metabolism: the good, the bad and the future. PubMed Central. [Link]
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Waite, K., & Eads, M. (2021). Exploring PPAR Gamma and PPAR Alpha's Regulation Role in Metabolism via Epigenetics Mechanism. PubMed Central. [Link]
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Henke, B. R., et al. (1998). N-(2-Benzoylphenyl)-l-tyrosine PPARγ Agonists. 1. Discovery of a Novel Series of Potent Antihyperglycemic and Antihyperlipidemic Agents. Journal of Medicinal Chemistry. [Link]
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Oh, S., et al. (2012). A new class of non-thiazolidinedione, non-carboxylic-acid-based highly selective peroxisome proliferator-activated receptor (PPAR) γ agonists: design and synthesis of benzylpyrazole acylsulfonamides. PubMed. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). Understanding the Chemical Properties of Boc-O-benzyl-L-tyrosine for Advanced Synthesis. [Link]
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Europub. Synthesis and characterization of non-thiazolidinedione PPAR-γ agonists. [Link]
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ResearchGate. Synthesis and biological activity of L-tyrosine-based PPAR gamma agonists with reduced molecular weight. [Link]
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Henke, B. R., et al. (1998). N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists. 2. Structure-activity relationship and optimization of the phenyl alkyl ether moiety. PubMed. [Link]
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Cobb, J. E., et al. (1998). N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists. 3. Structure-activity relationship and optimization of the N-aryl substituent. PubMed. [Link]
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ResearchGate. A new class of non-thiazolidinedione, non-carboxylic-acid-based highly selective peroxisome proliferator-activated receptor (PPAR) γ agonists: Design and synthesis of benzylpyrazole acylsulfonamides. [Link]
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Chhajed, S. S., et al. (2017). Rational design and synthesis of some PPAR-γ agonists: Substituted benzylideneamino-benzylidene-thiazolidine-2,4-diones. PubMed. [Link]
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ResearchGate. (PDF) Design and synthesis of non-TZD peroxisome proliferator-activated receptor γ (PPARγ) modulator. [Link]
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Bharatam, P. V., et al. (2007). Synthesis, in vitro and in silico evaluation of l-tyrosine containing PPARalpha/gamma dual agonists. PubMed. [Link]
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J&K Scientific LLC. O-Benzyl-L-tyrosine benzyl ester hydrochloride. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Uses of N-Benzyloxycarbonyl-L-tyrosine Methyl Ester. [Link]
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Semantic Scholar. N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists. 2. Structure-activity relationship and optimization of the phenyl alkyl ether moiety. [Link]
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Devine, E., et al. (2021). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. PubMed Central. [Link]
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MDPI. Synthesis of Thiazolidinedione Compound Library. [Link]
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ResearchGate. Design, synthesis and PPAR agonist activities of novel L-tyrosine derivatives containing phenoxyacetyl moiety. [Link]
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Lee, J., et al. (2018). Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach. PubMed Central. [Link]
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International Journal of Pharmacy and Pharmaceutical Sciences. Synthesis, Biological Evaluation and Molecular Modeling Studies of 5-[4-(substituted) benzylidene or benzyl] thiazolidine-2,4-dione with Oral Antihyperglycemic Activity. [Link]
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PubMed. Thiazolidinediones: An In-Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. [Link]
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ResearchGate. Synthesis of 5-{4-[7-((E)-3-Oxo-3-phenyl-propenyl)-quinolin-8-yloxy]-benzyl}-thiazolidine-2,4-dione. [Link]
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MDPI. Design, Synthesis, and Anti-Tyrosinase, Anti-Melanogenic, and Antioxidant Activities of Novel (Z)-3-Benzyl-5-Benzylidene-2-Thioxothiazolidin-4-One Analogs. [Link]
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PubMed Central. Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. [Link]
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PubMed. Synthesis and biological evaluation of tyrosine derivatives as peripheral 5HT 2A receptor antagonists for nonalcoholic fatty liver disease. [Link]
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Protecting the Phenolic Hydroxyl Group of Tyrosine with a Benzyl Group: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Imperative of Tyrosine Side-Chain Protection
In the intricate world of peptide synthesis and the development of complex organic molecules, the tyrosine residue presents a unique challenge and opportunity. Its phenolic hydroxyl group, while crucial for the biological activity of many peptides and proteins, is a reactive nucleophile.[1] During synthetic manipulations, particularly the amide bond formations central to peptide synthesis, this unprotected hydroxyl group can lead to undesirable side reactions, most notably O-acylation.[1] This results in the formation of difficult-to-separate impurities, ultimately compromising the yield and purity of the target molecule.[1] To ensure the fidelity of the synthetic process, the temporary masking of this reactive moiety is not just advantageous, but essential.
The benzyl (Bzl) group has long been a stalwart and reliable choice for the protection of the tyrosine hydroxyl group, especially within the Boc (tert-butoxycarbonyl) strategy of solid-phase peptide synthesis (SPPS).[1] Its stability under a wide range of reaction conditions, coupled with well-established methods for its removal, makes it a cornerstone of the synthetic chemist's toolkit. This guide provides an in-depth exploration of the theory and practice of tyrosine benzylation, offering detailed protocols and the scientific rationale behind them.
The Benzyl Group: A Robust Guardian
The benzyl group is introduced to the phenolic oxygen of tyrosine via a Williamson ether synthesis, forming a stable benzyl ether linkage.[1] This protecting group is lauded for its resilience across diverse chemical environments, including the basic conditions required for Fmoc deprotection and the moderately acidic conditions used for Boc deprotection.[1]
Key Characteristics of Benzyl Protection:
| Feature | Description |
| Stability | Resistant to a broad spectrum of reagents and pH conditions encountered in peptide synthesis.[1] |
| Introduction | Readily introduced using common and accessible reagents like benzyl bromide or benzyl chloride. |
| Cleavage | Typically removed under strong acidic conditions (acidolysis) or by catalytic hydrogenation. |
| Compatibility | Highly compatible with Boc-based solid-phase peptide synthesis strategies.[1] |
Reaction Mechanism: The Williamson Ether Synthesis
The O-benzylation of tyrosine's phenolic hydroxyl group proceeds through a classical SN2 mechanism, the Williamson ether synthesis. The process can be visualized as follows:
-
Deprotonation: A base is used to deprotonate the weakly acidic phenolic hydroxyl group, forming a more nucleophilic phenoxide ion.
-
Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile, attacking the electrophilic benzylic carbon of a benzyl halide (e.g., benzyl bromide or benzyl chloride).
-
Displacement: The halide ion is displaced, forming the stable benzyl ether and a salt byproduct.
Figure 1: Williamson Ether Synthesis for Tyrosine Benzylation.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the benzylation of N-Boc-L-tyrosine. These protocols are designed to be self-validating, incorporating in-process checks and clear endpoints.
Protocol 1: Benzylation of N-Boc-L-Tyrosine using Benzyl Bromide and Sodium Methoxide
This method is efficient and proceeds with a high conversion yield.
Materials:
-
N-Boc-L-tyrosine
-
Methanol (MeOH)
-
28% Sodium methoxide in methanol solution
-
Benzyl bromide (BnBr)
-
Water
-
Toluene
-
Hydrochloric acid (HCl), 1N
-
Thin Layer Chromatography (TLC) supplies (e.g., silica plates, developing chamber)
-
Appropriate solvent system for TLC (e.g., Ethyl acetate/Hexanes)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-L-tyrosine (1.0 mmol) in methanol (0.5 mL).
-
Base Addition: To the solution, add 28% sodium methoxide in methanol solution (2.1 mmol). Stir for 10 minutes at room temperature to ensure complete formation of the phenoxide.
-
Benzylating Agent Addition: Add benzyl bromide (1.4 mmol) to the reaction mixture.
-
Reaction: Heat the mixture to 40°C and stir for 3 hours.[2]
-
Monitoring the Reaction: The progress of the reaction can be monitored by TLC. A sample of the reaction mixture can be spotted against the starting material. The product, N-Boc-O-benzyl-L-tyrosine, will have a higher Rf value than the starting N-Boc-L-tyrosine.
-
Work-up:
-
After the reaction is complete (as indicated by TLC), add water (2 mL) to the reaction mixture to create a homogeneous solution.[2]
-
Wash the aqueous solution with toluene (0.5 mL) to remove any unreacted benzyl bromide.
-
Carefully neutralize the aqueous layer with 1N HCl. The product will precipitate as a solid.
-
-
Isolation and Purification:
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold water.
-
Dry the solid under vacuum to obtain N-Boc-O-benzyl-L-tyrosine. A conversion yield of up to 95% can be expected.[2]
-
Characterization: The identity and purity of the product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Benzylation of N-Boc-L-Tyrosine using Benzyl Chloride and a Phase Transfer Catalyst
This protocol utilizes the less reactive but often more cost-effective benzyl chloride, with the addition of a phase transfer catalyst to enhance the reaction rate.
Materials:
-
N-Boc-L-tyrosine
-
Methanol (MeOH)
-
28% Sodium methoxide in methanol solution
-
Benzyl chloride (BnCl)
-
Tetrabutylammonium iodide (TBAI)
-
Water
-
Toluene
-
Hydrochloric acid (HCl), 1N
Procedure:
-
Dissolution: Dissolve N-Boc-L-tyrosine (1.0 mmol) in methanol (0.5 mL) in a round-bottom flask.
-
Base and Catalyst Addition: Add 28% sodium methoxide in methanol solution (2.1 mmol) and tetrabutylammonium iodide (catalytic amount, e.g., 28 mg).[2]
-
Benzylating Agent Addition: Add benzyl chloride (1.4 mmol).
-
Reaction: Heat the mixture to 40°C and stir for 24 hours.[2]
-
Monitoring and Work-up: Follow steps 5 and 6 as described in Protocol 1. A yield of approximately 84% can be anticipated.[2]
-
Isolation and Purification: Follow step 7 as described in Protocol 1.
Deprotection of the Benzyl Group
The removal of the benzyl protecting group is a critical final step. The choice of deprotection strategy depends on the overall synthetic scheme and the stability of other functional groups in the molecule.
Acidolysis
Strong acids are commonly employed to cleave the benzyl ether.
-
Hydrogen Bromide (HBr) in Acetic Acid or Trifluoroacetic Acid (TFA): This is a classic and effective method. However, it is important to be aware of a potential side reaction: the acid-catalyzed O to C migration of the benzyl group, leading to the formation of 3-benzyltyrosine residues.[3] This side reaction can be suppressed by using a mixture of HBr in phenol and p-cresol instead of HBr in TFA.[3]
-
Trifluoroacetic Acid (TFA): A mixture of TFA, water, and scavengers like triisopropylsilane (TIS) and 1,2-ethanedithiol (EDT) is often used for the final deprotection in solid-phase peptide synthesis, which also cleaves the benzyl group from tyrosine.[4]
Figure 2: General Workflow for Benzyl Group Deprotection.
Catalytic Hydrogenation
Catalytic hydrogenation offers a milder alternative to acidolysis.
-
Hydrogen gas (H₂) with a Palladium on Carbon (Pd/C) catalyst: This method is highly efficient for cleaving the benzyl ether. The reaction is typically carried out in a solvent like methanol or ethanol under a hydrogen atmosphere. This method is advantageous when the peptide contains acid-labile functional groups.
Potential Side Reactions and Mitigation Strategies
While benzyl protection is robust, it is not without potential pitfalls. A proactive understanding of these side reactions is crucial for troubleshooting and optimizing synthetic outcomes.
| Side Reaction | Description | Mitigation Strategy |
| O to C Migration | Under strong acidic conditions, the benzyl group can migrate from the phenolic oxygen to the ortho position of the aromatic ring, forming 3-benzyltyrosine.[3] | Use of scavenger cocktails during acidolysis, such as a mixture of HBr in phenol and p-cresol, can suppress this migration.[3] |
| Dimerization | In some cases, particularly under certain photocatalytic conditions, dimerization of tyrosine residues can occur.[5][6] | This is less common with the Williamson ether synthesis but is a consideration in other functionalization strategies. Careful control of reaction conditions is key. |
| Incomplete Deprotection | Insufficient reaction time or catalyst activity during deprotection can lead to incomplete removal of the benzyl group. | Monitor the deprotection reaction by analytical techniques like HPLC or mass spectrometry to ensure completion. |
Conclusion
The benzyl group remains a highly valuable and versatile tool for the protection of the tyrosine phenolic hydroxyl group. Its ease of introduction, stability to a wide range of synthetic conditions, and predictable cleavage make it a reliable choice for researchers in peptide synthesis and drug development. By understanding the underlying chemical principles and adhering to well-defined protocols, scientists can effectively leverage benzyl protection to achieve their synthetic goals with high fidelity and efficiency.
References
- An In-depth Technical Guide on the Function of the Benzyl Group in Tyrosine Side-Chain Protection - Benchchem.
- Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis. Springer-Verlag.
- Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid. International Journal of Peptide and Protein Research, 12(2), 57-68.
- Tyrosine and Drug-like Late-stage Benzylic Functionalization via Photoredox Catalysis - ResearchGate.
- O-Benzyl-D-tyrosine - (CAS 65733-15-5) - BOC Sciences Amino Acid.
- US Patent US7217835B2 - Production method of O-substituted tyrosine compound.
- Tyrosine and Drug-like Late-stage Benzylic Functionalization via Photoredox Catalysis.
- A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential. Digital Commons @ Michigan Tech.
- Cleavage of benzyl group from tyrosine or nitrotyrosine in synthetic peptides - ResearchGate.
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- 2. US7217835B2 - Production method of O-substituted tyrosine compound - Google Patents [patents.google.com]
- 3. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note & Protocol: A Guide to the Williamson Ether Synthesis of O-benzyl-L-tyrosine
Introduction: The Strategic Importance of O-benzyl-L-tyrosine
O-benzyl-L-tyrosine is a critical building block in the synthesis of complex peptides and pharmacologically active molecules. The benzyl group serves as a robust protecting group for the nucleophilic phenolic hydroxyl of the tyrosine side chain, preventing unwanted side reactions during subsequent synthetic transformations.[1][2][3] Its strategic application is pivotal in drug development, particularly in the construction of peptide-based therapeutics where precise control of functional group reactivity is paramount.[1] The Williamson ether synthesis offers a classic and reliable method for the preparation of this essential amino acid derivative.[4][5][6] This document provides an in-depth guide to the synthesis of O-benzyl-L-tyrosine, detailing the underlying chemical principles, a comprehensive experimental protocol, and critical considerations for success.
The Chemistry: Mechanism and Rationale
The Williamson ether synthesis is a cornerstone of organic chemistry, proceeding via a bimolecular nucleophilic substitution (SN2) mechanism.[4][5][7] The synthesis of O-benzyl-L-tyrosine involves two key steps:
-
Deprotonation: The phenolic hydroxyl group of L-tyrosine is deprotonated by a suitable base to form a more nucleophilic phenoxide ion.
-
Nucleophilic Attack: The resulting phenoxide ion attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion and forming the desired ether linkage.[5][8]
Causality in Experimental Design
The success of this synthesis hinges on several critical factors:
-
Choice of Base: A sufficiently strong base is required to deprotonate the phenolic hydroxyl group. While strong bases like sodium hydride (NaH) are effective, they can also deprotonate the carboxylic acid and amino groups of L-tyrosine, leading to potential side reactions. A common strategy involves the use of milder bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in conjunction with a phase-transfer catalyst or by forming a copper(II) complex of tyrosine to selectively activate the phenolic hydroxyl group.[4][9] One effective method involves using two equivalents of a base like sodium methoxide to deprotonate both the carboxylic acid and the phenolic hydroxyl group, followed by the addition of benzyl bromide.[10]
-
Solvent Selection: The choice of solvent is crucial for an SN2 reaction. Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are ideal as they can solvate the cation of the base while leaving the anionic nucleophile relatively free to attack the electrophile.[4] Protic solvents, such as alcohols, can solvate the nucleophile through hydrogen bonding, reducing its reactivity.
-
Electrophile: Benzyl bromide is an excellent electrophile for this reaction. It is a primary halide, which favors the SN2 mechanism over the competing E2 elimination reaction.[6][7][11]
-
Protecting Groups: To avoid unwanted reactions at the amino and carboxyl groups of L-tyrosine, these functional groups are often protected prior to the Williamson ether synthesis.[12][13] Common protecting groups include tert-butoxycarbonyl (Boc) for the amino group and a methyl or ethyl ester for the carboxyl group.[10][13] However, it is possible to perform the reaction without protecting groups under carefully controlled conditions.[9]
Potential Side Reactions
A primary side reaction of concern is C-alkylation, where the benzyl group attaches to the aromatic ring of the tyrosine side chain instead of the phenolic oxygen.[4][14] This is more likely to occur if the phenoxide ion is sterically hindered or if the reaction conditions favor C-alkylation. The choice of solvent can significantly impact the ratio of O- to C-alkylation.[15] Another potential issue is the dimerization or oligomerization of tyrosine, especially under certain catalytic conditions.[16][17]
Experimental Protocol: Synthesis of N-Boc-O-benzyl-L-tyrosine
This protocol details the synthesis of O-benzyl-L-tyrosine with the amino group protected by a Boc group. This approach provides a good balance of yield and purity.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| N-Boc-L-tyrosine | ≥98% | Commercially Available |
| Sodium Methoxide (25% in Methanol) | Reagent | Commercially Available |
| Benzyl Bromide | ≥98% | Commercially Available |
| Methanol | Anhydrous | Commercially Available |
| Toluene | Reagent | Commercially Available |
| Hydrochloric Acid (1N) | Reagent | Commercially Available |
| Deionized Water | ||
| Magnetic Stirrer with Hotplate | ||
| Round-bottom flask | ||
| Condenser | ||
| Separatory Funnel | ||
| Buchner Funnel and Flask | ||
| pH paper or meter |
Step-by-Step Methodology
Diagram of the Experimental Workflow
Caption: Workflow for the synthesis of N-Boc-O-benzyl-L-tyrosine.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve N-Boc-L-tyrosine (1.0 mmol) in anhydrous methanol (0.5 mL).[10]
-
Base Addition: To the solution, add a 28% sodium methoxide solution in methanol (2.1 mmol). Stir the mixture for 10-15 minutes at room temperature to ensure complete formation of the dianion.[10]
-
Addition of Benzyl Bromide: Slowly add benzyl bromide (1.4 mmol) to the reaction mixture.[10]
-
Reaction: Heat the reaction mixture to 40°C and stir for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[10]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and add deionized water (2 mL) to create a homogeneous solution.[10]
-
Extraction: Transfer the aqueous solution to a separatory funnel and wash with toluene (0.5 mL) to remove any unreacted benzyl bromide and other nonpolar impurities.[10]
-
Precipitation: Carefully neutralize the aqueous layer with 1N hydrochloric acid until a solid precipitate forms (typically around pH 7).[10]
-
Isolation and Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold deionized water and then dry under vacuum to yield N-Boc-O-benzyl-L-tyrosine.[10]
Characterization
The final product can be characterized by:
-
Melting Point: Compare with the literature value.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and purity.
-
Mass Spectrometry: To determine the molecular weight.
-
HPLC: To assess the purity of the final product.
Safety and Handling
-
Benzyl Bromide: Benzyl bromide is a lachrymator and is corrosive.[18] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[19][20] It is incompatible with strong bases, oxidizing agents, and alcohols.[19]
-
Sodium Methoxide: This is a corrosive and flammable reagent. Handle with care and avoid contact with skin and eyes.
-
Solvents: Methanol and toluene are flammable and should be handled away from ignition sources.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Extend the reaction time or slightly increase the temperature. Ensure the base is fresh and active. |
| Loss of product during work-up. | Ensure complete precipitation by careful pH adjustment. Minimize the amount of wash solvent. | |
| Presence of starting material | Insufficient base or benzyl bromide. | Use a slight excess of the base and benzyl bromide. |
| Deactivated base. | Use freshly opened or properly stored base. | |
| Formation of C-alkylated byproduct | Reaction conditions favoring C-alkylation. | Consider using a different solvent system, such as acetonitrile, which has been shown to favor O-alkylation.[15] |
| Product is an oil instead of a solid | Impurities present. | Purify the product by column chromatography on silica gel. |
Conclusion
The Williamson ether synthesis is a highly effective method for the preparation of O-benzyl-L-tyrosine, a key intermediate in peptide synthesis and drug discovery. By carefully controlling the reaction conditions, particularly the choice of base and solvent, and by employing appropriate protecting group strategies, high yields of the desired product can be achieved. This guide provides a robust protocol and the necessary scientific context to enable researchers to successfully synthesize this valuable compound.
References
-
Title: Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid Source: International Journal of Peptide and Protein Research URL: [Link]
-
Title: BENZYL BROMIDE HAZARD SUMMARY Source: NJ.gov URL: [Link]
-
Title: Tyrosine and Drug-like Late-stage Benzylic Functionalization via Photoredox Catalysis Source: ResearchGate URL: [Link]
-
Title: A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential Source: Digital Commons @ Michigan Tech URL: [Link]
- Title: Production method of O-substituted tyrosine compound Source: Google Patents URL
-
Title: Williamson Ether Synthesis Source: J&K Scientific LLC URL: [Link]
-
Title: Williamson ether synthesis Source: Wikipedia URL: [Link]
-
Title: Williamson Ether Synthesis Source: ChemTalk URL: [Link]
-
Title: ICSC 1225 - BENZYL BROMIDE Source: Inchem.org URL: [Link]
- Title: Protective groups for the hydroxyl group of tyrosine during peptide synthesis Source: Google Patents URL
-
Title: Amino Acid Derivatives for Peptide Synthesis Source: AAPPTec URL: [Link]
-
Title: Protecting group Source: Wikipedia URL: [Link]
-
Title: The Williamson Ether Synthesis Source: Master Organic Chemistry URL: [Link]
-
Title: Supporting information_OBC_rev1 Source: The Royal Society of Chemistry URL: [Link]
-
Title: Tyrosine and Drug-like Late-stage Benzylic Functionalization via Photoredox Catalysis Source: ChemRxiv URL: [Link]
-
Title: Tyrosine bioconjugation – an emergent alternative Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions Source: RSC Publishing URL: [Link]
-
Title: Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids Source: Journal of Organic Chemistry URL: [Link]
-
Title: 15.3: The Williamson Ether Synthesis Source: Chemistry LibreTexts URL: [Link]
- Title: Preparation method of L-tyrosine derivative Source: Google Patents URL
-
Title: O-benzyl-L-tyrosine Source: PubChem URL: [Link]
Sources
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 9. digitalcommons.mtu.edu [digitalcommons.mtu.edu]
- 10. US7217835B2 - Production method of O-substituted tyrosine compound - Google Patents [patents.google.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. US3538070A - Protective groups for the hydroxyl group of tyrosine during peptide synthesis - Google Patents [patents.google.com]
- 13. Protecting group - Wikipedia [en.wikipedia.org]
- 14. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. westliberty.edu [westliberty.edu]
- 19. nj.gov [nj.gov]
- 20. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Synthesis of N-benzyloxycarbonyl-N-methyl-O-benzyl-L-tyrosine: An Application Note and Protocol
Abstract: This document provides a comprehensive guide for the synthesis of N-benzyloxycarbonyl-N-methyl-O-benzyl-L-tyrosine, a critical building block in peptide synthesis and drug discovery. The protocol details a robust two-stage synthetic strategy, commencing with the orthogonal protection of L-tyrosine to yield N-benzyloxycarbonyl-O-benzyl-L-tyrosine, followed by a selective N-methylation. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and practical guidance to ensure a successful and reproducible synthesis.
Introduction: The Strategic Importance of Protected Tyrosine Derivatives
N-benzyloxycarbonyl-N-methyl-O-benzyl-L-tyrosine is a highly valuable derivative of the amino acid L-tyrosine. Its trifunctional nature, possessing a carboxylic acid, an amine, and a phenolic hydroxyl group, necessitates a strategic application of protecting groups to achieve selective modifications. The incorporation of N-methylated amino acids into peptide chains is a key strategy in medicinal chemistry to enhance pharmacokinetic properties. N-methylation can increase proteolytic stability, improve membrane permeability, and modulate conformation, which can lead to enhanced biological activity and bioavailability of peptide-based therapeutics[1].
The specific protecting groups in the target molecule, benzyloxycarbonyl (Cbz or Z) for the amine and benzyl (Bzl) for the phenolic hydroxyl, are chosen for their distinct yet complementary chemical properties. The Cbz group is a well-established urethane-based protecting group that is stable to a wide range of reaction conditions but can be readily removed by catalytic hydrogenolysis[2][3][4]. The benzyl ether linkage protecting the hydroxyl group is also susceptible to hydrogenolysis, allowing for simultaneous deprotection of both the N- and O-termini in the final stages of a larger synthetic scheme. This strategic choice of protecting groups provides a robust framework for the synthesis of complex peptides.
Synthetic Strategy: A Two-Stage Approach
The synthesis of N-benzyloxycarbonyl-N-methyl-O-benzyl-L-tyrosine is most effectively achieved through a two-stage process. The first stage involves the sequential protection of L-tyrosine to form the intermediate, N-benzyloxycarbonyl-O-benzyl-L-tyrosine. The second stage is the selective N-methylation of this intermediate.
Caption: Overall synthetic strategy.
Stage 1: Synthesis of N-benzyloxycarbonyl-O-benzyl-L-tyrosine
The synthesis of the key intermediate can be approached in two ways: (A) N-protection followed by O-protection, or (B) O-protection followed by N-protection. Both routes are viable, and the choice may depend on precursor availability and laboratory preference. Here, we detail a common and effective method.
Rationale for Protecting Group Selection
-
N-benzyloxycarbonyl (Cbz): The Cbz group is introduced by reacting the amino group of tyrosine with benzyl chloroformate under basic conditions[3]. This urethane protecting group is highly crystalline, often aiding in the purification of intermediates. It is stable to both acidic and basic conditions commonly employed in peptide synthesis, yet it is readily cleaved by catalytic hydrogenolysis, yielding the free amine, toluene, and carbon dioxide.
-
O-benzyl (Bzl): The phenolic hydroxyl group of tyrosine is nucleophilic and can undergo side reactions if left unprotected[5]. Protection as a benzyl ether is achieved by reaction with a benzyl halide in the presence of a base[2][6]. The benzyl ether is stable to a wide range of reagents used in peptide synthesis but can be cleaved under the same hydrogenolysis conditions as the Cbz group, offering an efficient deprotection strategy[5].
Experimental Protocol for N-Cbz-O-benzyl-L-tyrosine
This protocol outlines the N-protection of L-tyrosine followed by O-benzylation.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| L-Tyrosine | 181.19 | 18.12 g | 0.10 |
| Sodium Hydroxide | 40.00 | 8.00 g | 0.20 |
| Benzyl Chloroformate | 170.59 | 18.76 g (15.8 mL) | 0.11 |
| Sodium Carbonate | 105.99 | 10.60 g | 0.10 |
| Benzyl Bromide | 171.04 | 18.81 g (13.2 mL) | 0.11 |
| Dimethylformamide (DMF) | 73.09 | 200 mL | - |
| Diethyl Ether | 74.12 | As needed | - |
| Hydrochloric Acid (2M) | - | As needed | - |
| Saturated Sodium Bicarbonate | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
Procedure:
-
N-Cbz Protection:
-
Dissolve L-tyrosine (18.12 g, 0.10 mol) in 200 mL of 1M sodium hydroxide solution in a 500 mL flask equipped with a magnetic stirrer and cool to 0-5 °C in an ice bath.
-
Slowly add benzyl chloroformate (18.76 g, 0.11 mol) dropwise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Stir vigorously at room temperature for 2-3 hours.
-
Acidify the reaction mixture to pH 2-3 with 2M hydrochloric acid. A white precipitate of N-Cbz-L-tyrosine will form.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
-
-
O-Benzylation:
-
Suspend the dried N-Cbz-L-tyrosine (approx. 0.10 mol) and sodium carbonate (10.60 g, 0.10 mol) in 200 mL of DMF in a 500 mL flask.
-
Add benzyl bromide (18.81 g, 0.11 mol) dropwise to the suspension.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.
-
Cool the reaction to room temperature and pour it into 500 mL of ice-water.
-
Extract the aqueous mixture with diethyl ether (3 x 150 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude N-Cbz-O-benzyl-L-tyrosine.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethyl acetate/hexanes) to obtain the pure product.
-
Stage 2: Synthesis of N-benzyloxycarbonyl-N-methyl-O-benzyl-L-tyrosine
The final step involves the selective methylation of the nitrogen atom of the Cbz-protected amine.
Mechanistic Insight into N-Methylation
The N-methylation is achieved using a strong base, sodium hydride, to deprotonate the N-H of the carbamate, followed by nucleophilic attack of the resulting anion on methyl iodide[7]. The presence of a free carboxylic acid might be expected to interfere; however, the reaction proceeds selectively at the nitrogen. This selectivity is attributed to the formation of a sodium carboxylate salt, which is less nucleophilic than the deprotonated carbamate[8][9][10].
Caption: N-methylation reaction mechanism.
Experimental Protocol for N-methylation
This protocol is adapted from a well-established procedure.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| N-Cbz-O-benzyl-L-tyrosine | 405.45 | 16.22 g | 0.04 |
| Sodium Hydride (60% in mineral oil) | 24.00 (as NaH) | 3.20 g | 0.08 |
| Methyl Iodide | 141.94 | 11.35 g (5.0 mL) | 0.08 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 170 mL | - |
| Ethyl Acetate | 88.11 | As needed | - |
| Water | 18.02 | As needed | - |
| Diethyl Ether | 74.12 | As needed | - |
Procedure:
-
Preparation:
-
In a flame-dried 500 mL flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (3.20 g of 60% dispersion, 0.08 mol).
-
Wash the sodium hydride with anhydrous THF (2 x 20 mL) to remove the mineral oil, carefully decanting the THF each time.
-
Add 120 mL of anhydrous THF to the washed sodium hydride.
-
-
Reaction:
-
Dissolve N-Cbz-O-benzyl-L-tyrosine (16.22 g, 0.04 mol) in 50 mL of anhydrous THF.
-
Add the solution of the protected tyrosine dropwise to the stirred suspension of sodium hydride at room temperature. Vigorous hydrogen evolution will be observed.
-
After the addition is complete and gas evolution has subsided, add methyl iodide (11.35 g, 0.08 mol) dropwise.
-
Stir the resulting mixture overnight at room temperature.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and cautiously quench by the dropwise addition of water (6 mL).
-
Add 200 mL of ethyl acetate and continue stirring for 30 minutes.
-
Filter the mixture to remove any inorganic salts.
-
Transfer the filtrate to a separatory funnel and wash with water (70 mL) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the solid from ethyl acetate to afford pure N-benzyloxycarbonyl-N-methyl-O-benzyl-L-tyrosine.
-
Characterization and Data
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Property | Expected Value |
| Appearance | White to off-white solid |
| Melting Point | 90-91.5 °C |
| Molecular Formula | C₂₅H₂₅NO₅ |
| Molar Mass | 419.47 g/mol |
Further characterization by ¹H NMR, ¹³C NMR, and mass spectrometry should be performed to confirm the structure.
Safety Precautions
-
Sodium Hydride: A highly flammable and water-reactive solid. Handle under an inert atmosphere and away from moisture. Quench carefully.
-
Benzyl Chloroformate and Benzyl Bromide: Lachrymators and corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Methyl Iodide: Toxic and a suspected carcinogen. Handle with extreme care in a fume hood.
-
Solvents: Diethyl ether and THF are highly flammable. Ensure all operations are performed away from ignition sources.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of N-benzyloxycarbonyl-N-methyl-O-benzyl-L-tyrosine. By understanding the rationale behind the choice of protecting groups and the reaction mechanisms, researchers can confidently execute this synthesis. The resulting protected and N-methylated tyrosine derivative is a valuable tool for the construction of modified peptides with potentially enhanced therapeutic properties, making this synthesis a cornerstone for advanced projects in drug discovery and development.
References
-
PrepChem. (n.d.). Synthesis of N-benzyloxycarbonyl-N-methyl-O-benzyl-L-tyrosine. Retrieved from [Link]
- Aurelio, L., et al. (2009). On the selective N-methylation of BOC-protected amino acids. The Journal of Organic Chemistry, 74(21), 8774–8777.
- Kim, H., & Choi, H. (2022). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Molecules, 27(15), 4813.
- Michigan Technological University. (2024). A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential. Digital Commons @ Michigan Tech.
- Jung, M. E., & Rohloff, J. C. (1985). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. The Journal of Organic Chemistry, 50(24), 4909–4915.
-
StudySmarter. (2023). Protecting Groups: Boc, Cbz, Amine. Retrieved from [Link]
- The Royal Society of Chemistry. (2016).
-
ResearchGate. (n.d.). On the Selective N-Methylation of BOC-Protected Amino Acids. Retrieved from [Link]
- Google Patents. (n.d.). US7217835B2 - Production method of O-substituted tyrosine compound.
- Google Patents. (n.d.). US3538070A - Protective groups for the hydroxyl group of tyrosine during peptide synthesis.
- Monash University. (n.d.). 6 Synthesis of N-Alkyl Amino Acids.
-
Amino Acids. (n.d.). Boc-N-methyl-O-benzyl-L-tyrosine - (CAS 64263-81-6). Retrieved from [Link]
-
Organic Syntheses. (n.d.). benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. Retrieved from [Link]
-
Lokey Lab Protocols - Wikidot. (2017). N-Methylation of Boc amino acids. Retrieved from [Link]
- Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini reviews in medicinal chemistry, 16(9), 683–690.
Sources
- 1. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. studysmarter.co.uk [studysmarter.co.uk]
- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US7217835B2 - Production method of O-substituted tyrosine compound - Google Patents [patents.google.com]
- 7. researchmgt.monash.edu [researchmgt.monash.edu]
- 8. On the selective N-methylation of BOC-protected amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. lokeylab.wikidot.com [lokeylab.wikidot.com]
Troubleshooting & Optimization
common side reactions in N-Benzyl-L-tyrosine synthesis and their prevention
Welcome to the technical support guide for the synthesis of N-Benzyl-L-tyrosine. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the common challenges associated with this synthesis. Our goal is to equip you, our fellow researchers and drug development professionals, with the knowledge to optimize your reaction outcomes, minimize side-product formation, and ensure the stereochemical integrity of your target molecule.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis of this compound, providing mechanistic explanations and practical solutions.
Q1: My reaction is yielding a mixture of N-benzylated, O-benzylated, and N,O-dibenzylated products. How can I improve N-selectivity?
A1: This is a classic selectivity challenge arising from the two primary nucleophilic sites on L-tyrosine: the alpha-amino group (-NH₂) and the phenolic hydroxyl group (-OH). The key to achieving N-selectivity is to manipulate the relative nucleophilicity of these two groups.
-
Mechanistic Insight: The pKa of the phenolic proton is ~10, while the protonated amino group has a pKa of ~9. In strongly basic conditions, the hydroxyl group is deprotonated to form a highly nucleophilic phenoxide ion, which can readily attack the benzyl halide, leading to O-alkylation.[1] The amino group, being less acidic, requires specific conditions to be the dominant nucleophile.
-
Strategic Solutions:
-
Reductive Amination: This is the most reliable method for selective N-mono-alkylation. The reaction proceeds via the formation of a Schiff base (imine) between the amino group of L-tyrosine and benzaldehyde. The phenolic hydroxyl group does not participate in this initial step. Subsequent reduction of the imine with a selective reducing agent (e.g., Sodium borohydride, NaBH₄, or Sodium cyanoborohydride, NaBH₃CN) yields the desired N-benzyl amine.[2] This pathway completely avoids O-alkylation.
-
pH Control in Direct Alkylation: When performing a direct alkylation with a benzyl halide, maintaining a moderately basic pH (around 8-9) is critical. In this range, a sufficient fraction of the amino group is in its free, nucleophilic form (-NH₂), while the majority of the hydroxyl group remains protonated (-OH) and thus significantly less reactive. Over-shooting the pH with strong bases like sodium hydroxide will favor O-alkylation.[1]
-
Protecting Groups: An alternative, albeit longer, route is to protect the phenolic hydroxyl group prior to N-alkylation. However, for a simple N-benzylation, this adds unnecessary steps. A more common strategy in peptide synthesis is to protect the amino group (e.g., with a Boc group), perform O-benzylation, and then deprotect the amine for subsequent reactions.[3][4][5]
-
Q2: I'm observing a significant amount of N,N-dibenzyl-L-tyrosine in my product mixture. What causes this over-alkylation and how can I prevent it?
A2: Over-alkylation occurs when the newly formed secondary amine (this compound) successfully competes with the starting primary amine (L-tyrosine) for the benzylating agent.[6]
-
Mechanistic Insight: The product, a secondary amine, is still nucleophilic and can be deprotonated to react with another equivalent of the benzyl halide. This side reaction is particularly problematic in direct alkylation schemes.[7]
-
Strategic Solutions:
-
Control Stoichiometry: Use a strict 1:1 or slightly less than 1:1 molar ratio of the benzylating agent to L-tyrosine. While this may result in incomplete conversion of the starting material, it significantly suppresses the formation of the di-substituted product. The unreacted L-tyrosine is typically easier to separate from the mono-benzylated product than the di-benzylated byproduct.[8]
-
Slow Addition: Add the benzylating agent (e.g., benzyl bromide) dropwise to the reaction mixture over an extended period. This maintains a low instantaneous concentration of the electrophile, favoring reaction with the more abundant starting material over the product.
-
Lower Temperature: Running the reaction at a lower temperature reduces the overall reaction rate, which can enhance selectivity and minimize over-alkylation.
-
Adopt Reductive Amination: This method is inherently less prone to over-alkylation. The intermediate imine is reduced to a secondary amine, which is generally less reactive towards forming another imine with benzaldehyde under the same conditions, especially if the aldehyde is not in large excess.
-
Q3: During analysis, I've detected an unexpected isomer with the same mass as my product. Could this be C-benzylation?
A3: Yes, C-alkylation at the 3-position of the aromatic ring (ortho to the hydroxyl group) is a known side reaction, particularly under acidic conditions.[9]
-
Mechanistic Insight: This side product, 3-benzyl-L-tyrosine, typically forms via an acid-catalyzed intramolecular rearrangement of an O-benzyl group. If your synthesis involves an O-benzyl intermediate (either intentional or as a side product) and is followed by an acidic workup or purification step, this migration can occur. It has been noted during the removal of Boc groups with strong acids like trifluoroacetic acid (TFA).[9]
-
Strategic Solutions:
-
Avoid Strongly Acidic Conditions: If you suspect O-benzylation has occurred, perform the workup and purification under neutral or mildly basic conditions to prevent the rearrangement.
-
Use Milder Acids for Deprotection: If an acid-labile protecting group (like Boc) is used elsewhere in the molecule, its removal should be performed with care. For example, using a mixture of TFA and a scavenger like acetic acid has been shown to suppress the formation of 3-benzyltyrosine.[9]
-
Favor N-Selective Methods: Employing a synthetic route like reductive amination that avoids the formation of O-benzyl intermediates is the most effective way to prevent this side reaction.
-
Q4: I'm concerned about maintaining the stereochemistry at the alpha-carbon. How can I avoid racemization?
A4: Racemization is a critical concern in amino acid chemistry. It can occur under harsh basic or acidic conditions or at elevated temperatures.
-
Mechanistic Insight: The alpha-proton of an amino acid can be abstracted under basic conditions to form an enolate, which is planar and achiral. Reprotonation can then occur from either face, leading to a racemic mixture. In some cases, particularly with N-acylated amino acids, racemization can proceed through an azlactone intermediate in the presence of a base.[10]
-
Strategic Solutions:
-
Use Mild Reaction Conditions: Avoid strong bases and high temperatures. Reductive amination is generally performed under mild conditions that are less likely to cause racemization.
-
Avoid Overly High Temperatures in Esterification: If preparing a benzyl ester of tyrosine using methods like Fischer-Speier esterification, using solvents with very high boiling points (like toluene) can lead to racemization, especially for amino acids with electron-withdrawing side chains like tyrosine.[11]
-
Careful Workup: Neutralize the reaction mixture carefully, avoiding prolonged exposure to extreme pH levels.
-
Troubleshooting Guide
This table provides a quick reference for diagnosing and solving common problems during this compound synthesis.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficiently basic conditions for direct alkylation. 2. Inactive reducing agent in reductive amination. 3. Low reaction temperature or insufficient time. | 1. Use a suitable base (e.g., NaHCO₃, K₂CO₃) and ensure proper pH. 2. Use fresh, high-quality NaBH₄ or other reducing agent. 3. Gradually increase temperature and monitor reaction progress by TLC or LC-MS. |
| Formation of Multiple Products | 1. O-Alkylation: pH is too high, favoring phenoxide formation. 2. Over-alkylation (N,N-dibenzylation): Benzylating agent in excess or added too quickly. 3. C-Alkylation: Acid-catalyzed rearrangement of O-benzyl group. | 1. Switch to reductive amination or maintain pH between 8-9 in direct alkylation. 2. Use a 1:1 or slightly substoichiometric amount of benzylating agent and add it slowly.[6][8] 3. Avoid acidic workup if O-alkylation is suspected.[9] |
| Product is an Inseparable Mixture | 1. Multiple side products (N,N-dibenzyl, O-benzyl) with similar polarities to the desired product. | 1. Re-evaluate the synthetic strategy to improve selectivity (reductive amination is preferred). 2. Attempt purification via column chromatography with a shallow gradient or consider derivatization to alter polarity before separation. |
| Loss of Stereochemical Purity (Racemization) | 1. Harsh basic or acidic conditions. 2. High reaction temperatures for extended periods. | 1. Use milder bases (e.g., organic amines, bicarbonate) and avoid strong acids. 2. Maintain the lowest effective reaction temperature. |
Visualizing the Reaction Pathways
Understanding the competing reactions is key to troubleshooting. The following diagram illustrates the desired synthetic route versus the primary side reactions.
Caption: Reaction pathways in this compound synthesis.
Troubleshooting Workflow
Use this logic diagram to systematically diagnose issues with your synthesis.
Sources
- 1. US3412138A - Alkylation of tyrosine - Google Patents [patents.google.com]
- 2. Tuning of Protease Resistance in Oligopeptides through N-Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US7217835B2 - Production method of O-substituted tyrosine compound - Google Patents [patents.google.com]
- 4. digitalcommons.mtu.edu [digitalcommons.mtu.edu]
- 5. nbinno.com [nbinno.com]
- 6. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of N-Boc-(O-benzyl)tyrosine
Introduction
Welcome to the technical support guide for the synthesis of N-α-Boc-O-benzyl-L-tyrosine (Boc-Tyr(Bzl)-OH). This document is designed for researchers, chemists, and process development professionals who are looking to optimize this common yet nuanced transformation. As a foundational step in many peptide synthesis campaigns, achieving a high yield and purity of this protected amino acid is critical for downstream success.
This guide moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges. We will explore the causality behind common synthetic pitfalls and offer field-proven solutions to help you streamline your process, minimize side reactions, and maximize your output.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthetic strategy for Boc-Tyr(Bzl)-OH.
Q1: What is the most common strategy for synthesizing N-Boc-(O-benzyl)tyrosine?
The most prevalent and often most reliable method is a two-step approach:
-
N-protection: Selective protection of the α-amino group of L-tyrosine with di-tert-butyl dicarbonate (Boc)₂O under basic conditions to form N-Boc-L-tyrosine.
-
O-benzylation: Protection of the phenolic hydroxyl group using a benzylating agent like benzyl bromide or benzyl chloride in the presence of a suitable base.
This stepwise process allows for better control over selectivity and often results in a cleaner product that is easier to purify.
Q2: Can N-Boc-(O-benzyl)tyrosine be synthesized in a one-pot reaction?
While a one-pot synthesis is theoretically possible, it is generally not recommended due to competing reactions. The conditions required for O-benzylation (a strong base to deprotonate the phenol) can interfere with the initial N-Boc protection, leading to a mixture of unprotected, mono-protected, and di-protected species, significantly complicating purification.
Q3: Which benzylating agent is superior: benzyl bromide or benzyl chloride?
Benzyl bromide is significantly more reactive than benzyl chloride due to bromide being a better leaving group. This allows for faster reaction times and/or the use of milder reaction conditions (e.g., lower temperatures or weaker bases). A patent for the production of O-substituted tyrosine compounds demonstrates a conversion yield of 95% in just 3 hours at 40°C using benzyl bromide, whereas a similar method with benzyl chloride required 24 hours for an 89% yield.[1] Therefore, benzyl bromide is generally the superior choice for efficiency.
Q4: What are the most critical side reactions to be aware of?
There are three primary side reactions that can significantly impact yield and purity:
-
N,O-di-Boc Formation: During the N-protection step, using an excessive amount of base or (Boc)₂O can lead to the formation of the doubly protected N,O-bis(tert-butoxycarbonyl)-L-tyrosine.[2][3]
-
C-Alkylation: During the O-benzylation step, small amounts of C-benzylated byproducts can form. More significantly, under acidic conditions (e.g., during Boc deprotection in peptide synthesis or an improper workup), the O-benzyl group can migrate to the C3 position of the aromatic ring, forming 3-benzyltyrosine.[4][5][6]
-
Over-benzylation: If the initial N-Boc protection is incomplete, the benzylating agent can react with the free amine, leading to N-benzyl or N,N-dibenzyl impurities.
Part 2: Synthesis Workflow Overview
The following diagram illustrates the recommended two-step synthetic pathway.
Caption: Recommended two-step synthesis pathway for Boc-Tyr(Bzl)-OH.
Part 3: Troubleshooting Guide
This guide is formatted to address specific problems you may encounter during the synthesis.
Issue 1: Low Yield or Stalled Reaction during N-Boc Protection
Symptom: TLC or HPLC analysis shows a large amount of unreacted L-tyrosine after an extended reaction time.
| Possible Cause | Scientific Explanation & Causality | Recommended Solution & Protocol |
| Incorrect pH | The α-amino group (pKa ~9.2) must be deprotonated to act as a nucleophile, while the phenolic hydroxyl group (pKa ~10.1) should remain largely protonated to prevent side reactions. If the pH is too low (<9), the amine is protonated and non-nucleophilic. If the pH is too high (>11), the phenoxide forms and competes in attacking the (Boc)₂O, leading to N,O-di-Boc formation.[3] A pH range of 9.5-10.5 is the optimal balance. | Protocol: 1. Suspend L-Tyrosine in a suitable solvent mixture (e.g., Dioxane/Water or THF/Water).2. Cool the mixture in an ice bath.3. Add a base (e.g., 1M NaOH) dropwise while monitoring with a calibrated pH meter until the pH stabilizes between 9.5 and 10.0.4. Add the (Boc)₂O solution.5. Throughout the reaction, continue to monitor the pH and add small amounts of base as needed to maintain the optimal range, as the reaction generates an acidic byproduct. |
| Poor Solubility of Tyrosine | L-Tyrosine has poor solubility in many organic solvents. If it is not sufficiently dissolved or suspended as a fine slurry, the reaction becomes mass-transport limited, leading to a very slow or incomplete reaction. | Solution: Use a co-solvent system like dioxane/water, THF/water, or isopropanol/water to improve solubility.[2][7] Ensure vigorous stirring to maintain a fine, homogeneous suspension throughout the reaction. |
| Degraded (Boc)₂O Reagent | Di-tert-butyl dicarbonate is sensitive to moisture and can hydrolyze over time, especially if stored improperly. Degraded reagent will have reduced activity. | Solution: Use a fresh bottle of (Boc)₂O or one that has been stored in a desiccator. If in doubt, a simple test is to add a small amount to a primary amine (like benzylamine) and check for rapid CO₂ evolution and product formation by TLC. |
Issue 2: Significant Formation of N,O-di-Boc Impurity
Symptom: A major byproduct is observed by HPLC/LC-MS with a mass corresponding to the addition of two Boc groups (M+100 compared to N-Boc-tyrosine).
| Possible Cause | Scientific Explanation & Causality | Recommended Solution & Protocol |
| Excessively High pH | As explained above, a pH > 11 significantly increases the concentration of the highly nucleophilic phenoxide ion, which readily attacks (Boc)₂O. This is a common issue when using strong, non-buffered bases without careful pH control.[2] | Solution: Strictly adhere to the pH control protocol outlined in Issue 1 . Avoid "dumping" in all the base at once. A gradual, monitored addition is key. Using a weaker base like sodium bicarbonate (NaHCO₃) can also provide better buffering and reduce the risk of overshooting the target pH.[8] |
| Excess (Boc)₂O | Using a large excess of (Boc)₂O (e.g., >1.5 equivalents) can drive the reaction towards the thermodynamically stable di-protected product, even if the pH is only slightly elevated. | Solution: Use a modest excess of (Boc)₂O, typically between 1.05 and 1.2 equivalents. Add it portion-wise or as a slow, dropwise addition to maintain a low instantaneous concentration, favoring the more kinetically accessible N-acylation. |
Issue 3: Low Yield or Incomplete O-Benzylation
Symptom: Analysis of the crude product shows significant amounts of unreacted N-Boc-L-tyrosine.
| Possible Cause | Scientific Explanation & Causality | Recommended Solution & Protocol |
| Insufficiently Strong Base | The phenolic hydroxyl group has a pKa of ~10.1. To achieve efficient deprotonation for the SN2 reaction with benzyl bromide, a base strong enough to overcome this pKa is required. Weaker bases like NaHCO₃ or triethylamine are generally ineffective for this step. | Solution: Use a strong base such as sodium hydride (NaH)[9], sodium methoxide (NaOMe)[1], or potassium carbonate (K₂CO₃). NaH is highly effective but requires strictly anhydrous conditions. NaOMe in methanol is also a very effective and practical option.[1]Table of Common Bases for O-Benzylation: |
| Presence of Water | Protic solvents like water will quench strong bases (like NaH) and can also hydrolyze the benzyl bromide. Water will also solvate the phenoxide, reducing its nucleophilicity. | Protocol for Anhydrous Reaction: 1. Dry the starting material (N-Boc-L-tyrosine) under vacuum overnight.2. Use anhydrous grade solvents (e.g., DMF, THF) from a sealed bottle or freshly distilled.3. Perform the reaction under an inert atmosphere (Nitrogen or Argon) using flame-dried glassware. |
| Reaction Not Driven to Completion | The reaction may be slow, especially at room temperature or with less reactive reagents. Assuming completion without verification can lead to premature workup. | Protocol for Reaction Monitoring: 1. Prepare a TLC plate (e.g., silica gel).2. Spot the starting material, a co-spot (starting material + reaction mixture), and the reaction mixture.3. Use a suitable eluent system (e.g., 10% Methanol in Dichloromethane + 0.5% Acetic Acid).4. Visualize under UV light and/or with a potassium permanganate stain. The reaction is complete when the starting material spot has disappeared. |
Issue 4: Product is Impure After Workup/Purification
Symptom: Multiple spots on TLC or multiple peaks on HPLC are observed in the final product.
Caption: Competing pathways leading to desired product and C-alkylated impurity.
| Possible Cause | Scientific Explanation & Causality | Recommended Solution & Protocol |
| O- to C-Benzyl Migration | This is a classic acid-catalyzed rearrangement.[4][5] During an acidic workup (e.g., using strong HCl to neutralize the base), the benzyl ether can be protonated. The resulting benzyl cation can then be attacked by the electron-rich aromatic ring at the ortho position (C3), leading to the formation of the undesired N-Boc-(3-benzyl)tyrosine isomer. | Protocol for Safe Workup: 1. Quench the reaction by slowly adding it to a stirred beaker of cold water.2. Instead of neutralizing with a strong acid, adjust the pH to ~8-9 with a milder acid like saturated ammonium chloride (NH₄Cl) solution or dilute citric acid.3. Extract the aqueous phase with an organic solvent (e.g., Ethyl Acetate).4. Wash the combined organic layers with water and then brine to remove inorganic salts.5. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. |
| Unreacted Starting Materials | Incomplete reaction or inefficient extraction can leave starting materials in the final product. | Solution: Ensure the reaction goes to completion using TLC (see Issue 3 ). During workup, after extraction with an organic solvent like ethyl acetate, perform a back-extraction with a dilute basic solution (e.g., 5% NaHCO₃). The desired product will remain in the organic layer, while any unreacted N-Boc-tyrosine (which still has a free carboxylic acid) will move to the aqueous basic layer. |
| Residual Benzyl Bromide/Alcohol | Using a large excess of benzyl bromide can lead to residual starting material or its hydrolysis product, benzyl alcohol, in the crude mixture. These can be difficult to remove by simple crystallization. | Solution: Use a minimal excess of benzyl bromide (1.1-1.2 equivalents). After the reaction, wash the organic extract with a solution of sodium bisulfite (NaHSO₃) to quench any remaining benzyl bromide. Benzyl alcohol can often be removed by recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes). |
References
- Production method of O-substituted tyrosine compound.
-
Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid. International Journal of Peptide and Protein Research, 1978. [Link]
-
Synthesis of N-tert-Butyloxycarbonyl-3-nitro-l-tyrosine Methyl Ester. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom, 2017. [Link]
-
An efficient synthesis of N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine. Chemical & Pharmaceutical Bulletin, 2001. [Link]
-
Synthesis of aza-phenylalanine, aza-tyrosine, and aza-tryptophan precursors via hydrazine alkylation. Proceedings of the Estonian Academy of Sciences, 2015. [Link]
- Method for preparing Boc-L-tyrosine by using (Boc)2O.
-
Supporting information for publications. The Royal Society of Chemistry. [Link]
-
A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential α-Amylase Inhibitors. Molecules, 2022. [Link]
-
Side reactions in peptide synthesis: An overview. International Journal of Pharmacy Research & Technology, 2018. [Link]
-
Boc-Tyr(Bzl)-OH. AAPPTec. [Link]
-
Model reaction. Reaction conditions. ResearchGate. [Link]
Sources
- 1. US7217835B2 - Production method of O-substituted tyrosine compound - Google Patents [patents.google.com]
- 2. N,O-Di-BOC-D-tyrosine synthesis - chemicalbook [chemicalbook.com]
- 3. CN104447415A - Method for preparing Boc-L-tyrosine by using (Boc)2O - Google Patents [patents.google.com]
- 4. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 6. peptide.com [peptide.com]
- 7. digitalcommons.mtu.edu [digitalcommons.mtu.edu]
- 8. rsc.org [rsc.org]
- 9. An efficient synthesis of N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Troubleshooting Guide for N-Fmoc-O-benzyl-L-tyrosine in Peptide Synthesis
Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This guide provides in-depth troubleshooting for common issues encountered when utilizing N-Fmoc-O-benzyl-L-tyrosine (Fmoc-Tyr(Bzl)-OH). The content is structured in a practical question-and-answer format to directly address challenges faced by researchers, scientists, and drug development professionals in the laboratory.
Section 1: Solubility and Handling
Question 1: My Fmoc-Tyr(Bzl)-OH is difficult to dissolve in standard coupling solvents like DMF. What can I do?
Answer: Poor solubility of Fmoc-amino acids can lead to incomplete activation and subsequently, poor coupling efficiency. While Fmoc-Tyr(Bzl)-OH generally has good solubility in DMF and NMP, issues can arise, particularly with older reagents or in large-scale syntheses.
Causality: The planar nature of the Fmoc group and the aromatic rings of tyrosine and its benzyl protecting group can lead to π-stacking and aggregation, reducing solubility.
Troubleshooting Protocol:
-
Solvent Optimization:
-
Consider using N-Methyl-2-pyrrolidone (NMP) as it is a stronger solvent for many Fmoc-amino acids.
-
A mixture of DMF and Dichloromethane (DCM) can sometimes improve solubility. Start with a 1:1 mixture and adjust as needed.
-
Gentle warming (to ~30-40°C) and sonication can aid in dissolution. Avoid excessive heat which can degrade the amino acid.
-
-
Pre-activation:
-
Dissolve the Fmoc-Tyr(Bzl)-OH and the coupling agent (e.g., HBTU, HATU) in a minimal amount of DMF or NMP first.
-
Add the base (e.g., DIPEA, collidine) to this solution to initiate activation just before adding it to the resin. This ensures the amino acid is in its more soluble activated form when introduced to the peptide-resin.
-
Section 2: Coupling and Deprotection Cycles
Question 2: I'm observing incomplete coupling of Fmoc-Tyr(Bzl)-OH, leading to deletion sequences. How can I improve coupling efficiency?
Answer: Incomplete coupling is a frequent challenge in SPPS and can be caused by several factors, including steric hindrance, peptide aggregation, and inefficient activation.
Causality: The bulky nature of the Fmoc and benzyl groups can create steric hindrance. Furthermore, as the peptide chain elongates, it can fold and aggregate on the resin, making the N-terminal amine less accessible.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting incomplete coupling.
Detailed Protocols:
-
Double Coupling: After the initial coupling reaction, drain the vessel, wash the resin with DMF, and then repeat the coupling step with a fresh solution of activated Fmoc-Tyr(Bzl)-OH.
-
Optimize Coupling Reagents:
-
If using HBTU or TBTU, consider switching to a more potent activator like HATU or HDMA, especially for sterically hindered couplings.[1]
-
Ensure the correct stoichiometry of reagents. A standard ratio is Amino Acid:Activator:Base (e.g., 4:3.9:6) relative to the resin loading.
Coupling Reagent Common Base Key Advantage HBTU/TBTU DIPEA Cost-effective, reliable for standard couplings. HATU DIPEA/Collidine Highly efficient, especially for difficult sequences.[2] DIC/OxymaPure® N/A (Base-free) Reduces risk of racemization. -
-
Address Peptide Aggregation:
-
Solvent Change: Switch from DMF to NMP, which is better at disrupting secondary structures.
-
Chaotropic Agents: Adding salts like LiCl (0.5 M) to the coupling reaction can disrupt hydrogen bonding and reduce aggregation.
-
Microwave Synthesis: Microwave-assisted SPPS can significantly enhance coupling efficiency by providing localized heating that disrupts aggregation and accelerates the reaction.[3]
-
Question 3: The Fmoc deprotection step seems slow or incomplete after incorporating Tyr(Bzl). What's the cause and solution?
Answer: Incomplete Fmoc removal will cap the peptide chain, leading to truncated sequences. This can be exacerbated by peptide aggregation.
Causality: The Fmoc group is removed via a base-catalyzed β-elimination.[2] If the peptide chain aggregates, the N-terminal Fmoc group may become inaccessible to the piperidine base.
Troubleshooting Protocol:
-
Extend Deprotection Time: Instead of the standard 2 x 5-minute treatments with 20% piperidine in DMF, increase the second treatment to 10-15 minutes.
-
Use a Stronger Base Mixture: For particularly difficult sequences, a solution of 2% DBU and 2% piperidine in DMF can be more effective. However, be aware that DBU is a stronger, non-nucleophilic base and may increase the risk of side reactions like aspartimide formation in sensitive sequences.[4][5]
-
Monitor Deprotection: The removal of the Fmoc group releases dibenzofulvene-piperidine adduct, which has a strong UV absorbance. Monitoring this absorbance in the flow-through of an automated synthesizer can confirm the completion of the deprotection step.
Section 3: Side Reactions and Protecting Group Stability
Question 4: During final cleavage with TFA, my peptide product is showing unexpected modifications. Is the benzyl group on tyrosine stable?
Answer: The O-benzyl ether on the tyrosine side chain is generally stable to the repetitive mild base treatment for Fmoc removal. However, it is cleaved by strong acids like TFA during the final deprotection step. The issue often arises from the reactive carbocations generated during this process.
Causality: Treatment with TFA cleaves the benzyl group, generating a benzyl carbocation. This reactive species can re-attach to electron-rich residues in the peptide, such as tryptophan or methionine, or even re-alkylate the deprotected tyrosine phenol.
Sources
- 1. bachem.com [bachem.com]
- 2. chempep.com [chempep.com]
- 3. peptidetherapeutics.org [peptidetherapeutics.org]
- 4. researchgate.net [researchgate.net]
- 5. Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent | Semantic Scholar [semanticscholar.org]
A Senior Application Scientist's Guide to Managing Impurities and Byproducts in N-Benzyl-L-tyrosine Preparation
An N-Benzyl-L-tyrosine Synthesis Technical Support Center
Welcome to the technical support center for this compound synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this valuable amino acid derivative. My objective is to provide not just protocols, but a deep, mechanistic understanding of the challenges you may face, from low yields to enigmatic peaks in your analytical data. By understanding the causality behind these issues, you can develop robust, self-validating synthetic procedures.
The preparation of this compound, while conceptually straightforward, is fraught with potential pitfalls related to selectivity and side reactions. Tyrosine possesses three reactive sites for benzylation: the primary amine, the carboxylic acid, and the phenolic hydroxyl group. The interplay between these sites dictates the success of your synthesis. This guide is structured as a series of troubleshooting scenarios in a question-and-answer format to directly address the most common issues encountered in the lab.
Troubleshooting Guide: Common Synthesis Problems & Solutions
Question 1: "My reaction yielded a mixture of products, including what appears to be a di-benzylated species. How can I improve selectivity for mono-N-benzylation?"
This is the most frequent challenge and typically points to over-alkylation or lack of chemoselectivity. The primary culprits are N,N-dibenzylation and O-benzylation of the phenolic hydroxyl group.
Root Cause Analysis:
-
Over-alkylation (N,N-dibenzylation): The initially formed this compound is a secondary amine, which can be deprotonated and react with another equivalent of the benzylating agent. This is especially prevalent under strongly basic conditions or with a large excess of the benzyl halide.
-
Lack of Chemoselectivity (O-benzylation): The phenolic hydroxyl group of tyrosine is acidic (pKa ~10) and can be deprotonated by a sufficiently strong base, making it a competing nucleophile for the benzylating agent. Using strong bases like sodium hydride (NaH) or alkoxides often leads to mixtures of N- and O-benzylated products.[1]
Strategic Solutions:
-
Stoichiometric Control: Carefully control the stoichiometry of your benzylating agent (e.g., benzyl bromide or benzyl chloride). Use a slight excess (1.1-1.2 equivalents) relative to L-tyrosine to drive the reaction to completion without promoting di-substitution.
-
Choice of Base: This is the most critical parameter for selectivity.
-
High Selectivity: Use a mild inorganic base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). These bases are generally not strong enough to deprotonate the phenolic hydroxyl group significantly but will neutralize the HBr or HCl formed, facilitating the N-alkylation reaction.[2]
-
Avoid Strong Bases: For direct N-benzylation, avoid strong bases like NaH, sodium methoxide, or potassium tert-butoxide unless the hydroxyl group is protected.
-
-
Reductive Amination Approach: A superior method for achieving high selectivity is the reductive amination of L-tyrosine with benzaldehyde. This two-step, one-pot process first involves the formation of a Schiff base (imine) between the amine of tyrosine and benzaldehyde, followed by in-situ reduction. This pathway inherently avoids O-alkylation.
-
Expert Insight: The imine formation is reversible and often acid-catalyzed. The subsequent reduction is irreversible and drives the equilibrium towards the desired N-benzyl product. This is a cornerstone reaction in medicinal chemistry for its reliability.[3]
-
Caption: Synthetic routes to this compound.
Question 2: "I'm trying reductive amination, but my conversion is very low. What am I doing wrong?"
Low conversion in reductive amination is a classic problem that can almost always be traced back to reaction conditions or reagent choice.[4]
Root Cause Analysis:
-
Inefficient Imine Formation: The formation of the Schiff base is pH-dependent. If the medium is too acidic, the starting amine is protonated and non-nucleophilic. If it's too basic, there's no acid catalyst to facilitate the dehydration step. The optimal pH is typically between 5 and 7.
-
Incorrect Reducing Agent: The choice of reducing agent is critical.
-
Sodium Borohydride (NaBH₄): This is a strong reducing agent that can reduce the aldehyde starting material faster than it forms the imine, leading to the formation of benzyl alcohol as a major byproduct.[5]
-
Sodium Cyanoborohydride (NaBH₃CN): This is a milder reducing agent that is more selective for the protonated imine (iminium ion) over the carbonyl group. However, it is highly toxic and requires careful handling.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice. It is mild, selective for imines, and does not require strict pH control, as the acetic acid byproduct can help catalyze imine formation. It is also less toxic than its cyano counterpart.[6]
-
-
Solvent Issues: L-tyrosine has poor solubility in many common organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF). The reaction must be run in a solvent system where all components have reasonable solubility, such as methanol or aqueous/organic mixtures.
Strategic Solutions:
-
Optimize pH: If not using STAB, buffer your reaction medium. An acetic acid/sodium acetate buffer system is common.[4]
-
Switch to STAB: For most applications, NaBH(OAc)₃ is the superior choice for its selectivity and ease of use. Add it after pre-stirring L-tyrosine and benzaldehyde for a period (e.g., 1 hour) to allow for initial imine formation.
-
Improve Solubility: Consider using a co-solvent system. Methanol is often effective. For particularly stubborn solubility issues, temporary esterification of the carboxylic acid can improve solubility in organic solvents, though this adds steps to the synthesis.
Caption: Decision tree for troubleshooting reductive amination.
Question 3: "My final product shows signs of racemization. How can I preserve the L-stereochemistry?"
Maintaining stereochemical integrity is paramount. Racemization can occur under harsh conditions, particularly those that favor enolization of the carbonyl group adjacent to the chiral center.
Root Cause Analysis:
-
High Temperatures: Prolonged heating, especially in the presence of acid or base, can promote racemization. This is a known issue in Fischer-Speier esterification of amino acids in high-boiling solvents like toluene.[7]
-
Harsh pH: Both strongly acidic and strongly basic conditions can catalyze the deprotonation and reprotonation of the alpha-carbon, leading to a loss of stereochemical purity.
Strategic Solutions:
-
Maintain Low Temperatures: Conduct the reaction at room temperature or below if possible. If heating is required, keep it moderate (e.g., 40-50°C) and for the shortest duration necessary.
-
Use Mild Reagents: The reductive amination protocol using NaBH(OAc)₃ at room temperature is generally very effective at preventing racemization.
-
Purification Conditions: During workup and purification, avoid prolonged exposure to strong acids or bases. If performing column chromatography, use a buffered mobile phase if necessary. Recrystallization is often a better method for purification as it can also enrich the desired enantiomer.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I should look for, and how can I identify them? A: Besides starting materials, the most common impurities are O-Benzyl-L-tyrosine and N,N-Dibenzyl-L-tyrosine. They can be identified and quantified using HPLC and their structures confirmed by LC-MS and NMR.
Table 1: Common Impurities and Analytical Signatures
| Impurity | Molecular Formula | Molecular Weight | Key Analytical Signature |
|---|---|---|---|
| This compound (Product) | C₁₆H₁₇NO₃ | 271.31 | Target peak in HPLC.[8] |
| L-Tyrosine (Starting Material) | C₉H₁₁NO₃ | 181.19 | More polar, earlier eluting peak in RPLC. |
| O-Benzyl-L-tyrosine | C₁₆H₁₇NO₃ | 271.31 | Isomer of the product; may co-elute in some systems. Requires optimized HPLC method for separation.[9][10] |
| N,N-Dibenzyl-L-tyrosine | C₂₃H₂₃NO₃ | 361.44 | Less polar, later eluting peak in RPLC. |
| Benzyl Alcohol | C₇H₈O | 108.14 | Byproduct from reduction of benzaldehyde. |
| Benzaldehyde | C₇H₆O | 106.12 | Unreacted starting material. |
Q2: What is the best method for purifying the final product? A: The ideal purification method depends on the impurity profile.
-
Recrystallization: This is highly effective for removing small amounts of structurally different impurities. A common solvent system is aqueous ethanol. It is the preferred method for achieving high purity on a large scale.
-
Column Chromatography: Silica gel chromatography can be used to separate the product from less polar byproducts like N,N-dibenzyl-L-tyrosine and more polar starting material. A gradient of methanol in dichloromethane is a typical eluent system.
-
Acid-Base Extraction: During workup, washing the organic layer containing the product with a mild aqueous acid can remove residual basic impurities, while a subsequent wash with a mild base can remove acidic impurities.
Q3: Can the benzyl group be removed later? A: Yes, the N-benzyl group is a common protecting group. It can be removed via catalytic hydrogenolysis (e.g., H₂, Pd/C) to yield the parent amino acid. This method is generally clean and efficient but is incompatible with other reducible functional groups.[11] Alternative methods using oxidizing agents also exist.[12]
Key Experimental Protocols
Protocol 1: High-Selectivity Reductive Amination using NaBH(OAc)₃
This protocol is recommended for its high selectivity and operational simplicity.
-
Dissolution: Suspend L-tyrosine (1.0 eq) in methanol (approx. 0.1 M concentration).
-
Imine Formation: Add benzaldehyde (1.1 eq) to the suspension. Stir the mixture at room temperature for 1 hour. The suspension may not fully dissolve.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15-20 minutes. The reaction is often exothermic; maintain the temperature below 30°C.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the disappearance of L-tyrosine by TLC or LC-MS.
-
Workup:
-
Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ until gas evolution ceases.
-
Reduce the volume of methanol under reduced pressure.
-
Adjust the pH of the aqueous solution to the isoelectric point of this compound (~pH 6) with 1M HCl. The product should precipitate.
-
Stir the slurry in an ice bath for 1 hour.
-
-
Isolation: Filter the solid precipitate, wash with cold water, and then with a non-polar solvent like diethyl ether to remove any residual benzaldehyde or benzyl alcohol.
-
Purification: Dry the crude solid in a vacuum oven. If necessary, recrystallize from an ethanol/water mixture to achieve >98% purity.
References
- US7217835B2: Production method of O-substituted tyrosine compound.
-
PrepChem.com: Synthesis of N-benzyloxycarbonyl-N-methyl-O-benzyl-L-tyrosine. [Link]
-
Taylor & Francis Online: Synthesis of N-Benzoyl-4-O-(1H-Tetrazol-5-yl)-L-Tyrosine Ethyl Ester. [Link]
-
SIELC Technologies: Separation of O-Benzyl-L-tyrosine toluene-p-sulphonate on Newcrom R1 HPLC column. [Link]
-
Digital Commons @ Michigan Tech: A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential. [Link]
-
Royal Society of Chemistry: Supporting information_OBC_rev1. [Link]
-
Reddit: Reductive amination difficulties - poor conversion. [Link]
-
ResearchGate: General method to prepare amino acids benzyl esters and to isolate them... [Link]
-
PubChem: this compound. [Link]
-
Reddit: What's wrong with my reductive amination? I barely got any product. [Link]
-
PubChem: N,O-Dibenzoyl-L-tyrosine. [Link]
-
University of Durham: A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. [Link]
-
ResearchGate: Improved Procedure for the Selective N-Debenzylation of Benzylamines by Diisopropyl Azodicarboxylate. [Link]
-
PubChemLite: this compound (C16H17NO3). [Link]
-
PubChem: O-benzyl-L-tyrosine. [Link]
-
ACS Publications: Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. [Link]
-
PubChem: o-Benzyl-DL-tyrosine. [Link]
-
PubChem: N-Benzoyl-L-tyrosine. [Link]
-
PMC: Late-Stage C–H Acylation of Tyrosine-Containing Oligopeptides with Alcohols. [Link]
-
WebMD: Tyrosine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. [Link]
-
ResearchGate: Recent advances in biocatalytic derivatization of L-tyrosine. [Link]
-
Cleveland Clinic: Should You Try an L-Tyrosine Supplement? [Link]
-
OUCI: Reductive Amination in the Synthesis of Pharmaceuticals. [Link]
-
ResearchGate: Reductive Amination in the Synthesis of Pharmaceuticals. [Link]
-
Drugs.com: L-Tyrosine Uses, Side Effects & Warnings. [Link]
-
ThaiScience: Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers. [Link]
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- 6. Reductive Amination in the Synthesis of Pharmaceuticals [ouci.dntb.gov.ua]
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- 8. This compound | C16H17NO3 | CID 24209771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Separation of O-Benzyl-L-tyrosine toluene-p-sulphonate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. O-benzyl-L-tyrosine | C16H17NO3 | CID 725701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. users.ox.ac.uk [users.ox.ac.uk]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for N-Benzyl-L-tyrosine Synthesis
Welcome to the technical support center for N-Benzyl-L-tyrosine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for high yield and purity.
Section 1: Frequently Asked questions (FAQs)
Q1: What are the primary synthetic strategies for preparing this compound?
There are two main strategies for the synthesis of this compound:
-
Direct Alkylation: This method involves the reaction of L-tyrosine with a benzylating agent, such as benzyl bromide or benzyl chloride, in the presence of a base. While seemingly straightforward, this approach is often complicated by a lack of selectivity.
-
Reductive Amination: This is a highly selective method where L-tyrosine reacts with benzaldehyde to form a transient imine (or Schiff base), which is then reduced in situ to the desired N-benzyl amine. Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation.[1] This method is generally preferred for its high selectivity towards N-alkylation.
Q2: What is the single most significant challenge in the direct alkylation of L-tyrosine?
The primary challenge is achieving chemoselectivity . L-tyrosine possesses three nucleophilic sites: the α-amino group, the α-carboxyl group, and the phenolic hydroxyl group on the side chain. Direct benzylation can lead to a mixture of N-benzylated, O-benzylated, N,O-dibenzylated products, and even the benzyl ester.[2] Controlling the reaction conditions to favor alkylation exclusively at the nitrogen atom is the critical hurdle.
Q3: How do I choose between direct alkylation and reductive amination?
The choice depends on your specific needs for purity, yield, and scale.
-
Choose Reductive Amination for High Selectivity and Purity: This method directly forms the C-N bond and avoids competition from the phenolic oxygen, making it the superior choice when a clean, single product is desired. The reaction mechanism inherently favors N-alkylation.[1]
-
Consider Direct Alkylation for Process Simplicity (with caution): If you are prepared to invest significant effort in optimizing conditions and purification, direct alkylation uses readily available reagents. However, it almost always requires extensive troubleshooting to minimize side products. It is often more successful if the phenolic hydroxyl group is protected beforehand, though this adds extra steps to the synthesis.
Q4: What are the common side products in direct N-benzylation, and how do they form?
-
O-Benzyl-L-tyrosine: Forms when the phenoxide ion (generated by deprotonation of the phenolic hydroxyl group by the base) attacks the benzyl halide. This is more likely with stronger bases.
-
N,O-Dibenzyl-L-tyrosine: Results from the alkylation of both the amino and hydroxyl groups. This occurs when an excess of the benzylating agent is used or under conditions that promote both N- and O-alkylation.[2]
-
L-Tyrosine Benzyl Ester: The carboxylate group can be esterified by the benzyl halide, particularly under heated conditions.
-
N,N-Dibenzyl-L-tyrosine: Over-alkylation on the nitrogen atom can occur, especially with more reactive alkylating agents or stronger bases, leading to a tertiary amine.
Q5: How can I effectively monitor the reaction's progress?
-
Thin-Layer Chromatography (TLC): TLC is the most common and rapid method. Use a suitable mobile phase (e.g., Dichloromethane:Methanol or Ethyl Acetate:Hexane with a small amount of acetic acid) to resolve the starting material (L-tyrosine), the product (this compound), and potential byproducts. Staining with ninhydrin can help visualize primary and secondary amines.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is ideal. It can accurately determine the conversion yield and detect impurities. A reverse-phase C18 column is typically used.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a sample from the reaction mixture allows for NMR analysis to confirm the formation of the product by identifying characteristic peaks, such as the new methylene protons of the benzyl group.
Section 2: Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis.
Problem 1: Low or No Conversion of Starting Material
| Potential Cause | Scientific Rationale & Suggested Solution |
| Insufficiently Basic Conditions (Direct Alkylation) | The amino group of L-tyrosine exists as a zwitterion and requires a base to be sufficiently nucleophilic. Solution: Switch to a stronger base or increase its stoichiometry. See Table 1 for a comparison. For instance, moving from NaHCO₃ to K₂CO₃ or a mild organic base can enhance reactivity.[5] |
| Poor Reagent Reactivity | Benzyl chloride is less reactive than benzyl bromide. The reducing agent in reductive amination may have degraded. Solution: For direct alkylation, use benzyl bromide or add a catalytic amount of sodium iodide (NaI) to generate the more reactive benzyl iodide in situ (Finkelstein reaction). For reductive amination, use a fresh bottle of the borohydride reagent. |
| Low Reaction Temperature | The activation energy for the reaction has not been overcome. Solution: Gradually increase the reaction temperature in 10 °C increments. For direct alkylation, temperatures may range from room temperature to 90 °C.[6] For reductive amination, the reduction step is often performed at 0 °C to room temperature. |
| Poor Solubility of L-Tyrosine | L-tyrosine is poorly soluble in many common organic solvents.[7] If the reactant is not in solution, the reaction will be extremely slow or will not proceed. Solution: Choose a more suitable solvent system. For direct alkylation, polar aprotic solvents like DMF or a mixture like Dioxane/Water are often used.[6] For reductive amination, aqueous methanol or ethanol is common. |
Problem 2: Formation of Multiple Products (Low Selectivity)
| Potential Cause | Scientific Rationale & Suggested Solution |
| O-Benzylation Side Reaction | The phenolic hydroxyl group (pKa ≈ 10) is deprotonated by the base, creating a competing nucleophile. Stronger bases (e.g., NaH, NaOMe) will significantly favor this side reaction.[3] Solution: 1. Use a Milder Base: Employ a base like sodium bicarbonate (NaHCO₃) which is strong enough to deprotonate the ammonium group of the zwitterion but not the phenolic hydroxyl.[6] 2. Control Stoichiometry: Use only a slight excess (1.0-1.1 equivalents) of the benzylating agent. 3. Switch to Reductive Amination: This is the most effective solution as benzaldehyde reacts selectively with the amine. |
| Over-alkylation (N,N- or N,O-Dibenzylation) | The mono-benzylated product is still nucleophilic and can react again with the benzylating agent. Solution: 1. Slow Addition: Add the benzylating agent dropwise to the reaction mixture to maintain its low concentration. 2. Adjust Stoichiometry: Avoid using a large excess of the benzylating agent.[8] 3. Lower Temperature: Running the reaction at a lower temperature can sometimes improve selectivity by reducing the rate of the second alkylation.[8] |
Problem 3: Difficulty in Product Purification
| Potential Cause | Scientific Rationale & Suggested Solution |
| Co-elution of Byproducts | The product and side products (e.g., O-Benzyl-L-tyrosine) may have similar polarities, making separation by column chromatography difficult. Solution: 1. Optimize Chromatography: Systematically screen different solvent systems for TLC to find one with optimal separation. Adding a small amount of acid (acetic acid) or base (triethylamine) to the eluent can sometimes improve peak shape and resolution. 2. Recrystallization: This is a powerful technique for purifying solid products. See Protocol 3 for a general procedure. Common solvent systems include ethanol/water or ethyl acetate/hexane.[9] |
| Product is an Oil or Difficult to Crystallize | The product may be amorphous or have impurities that inhibit crystallization. Solution: 1. Convert to a Salt: React the purified product with an acid (e.g., HCl, p-toluenesulfonic acid) to form a crystalline salt, which is often easier to handle and purify.[10] 2. Trituration: Add a solvent in which the product is insoluble but the impurities are soluble (e.g., cold diethyl ether or hexane) and stir vigorously. This can wash away impurities and sometimes induce crystallization. |
Section 3: Data & Experimental Protocols
Data Tables
Table 1: Comparison of Common Bases for Direct Alkylation
| Base | Type | pKa of Conj. Acid | Typical Solvents | Comments |
| NaHCO₃ | Mild, Inorganic | 6.3 | Water, Dioxane/Water | Good for minimizing O-alkylation but may result in slow reaction rates.[6] |
| K₂CO₃ | Moderate, Inorganic | 10.3 | DMF, Acetonitrile | More effective than NaHCO₃ but increases the risk of O-alkylation. |
| NaH | Strong, Inorganic | ~36 | THF, DMF (anhydrous) | Very strong base; high risk of O-alkylation and other side reactions. Requires inert atmosphere.[11] |
| Et₃N | Moderate, Organic | 10.7 | Dichloromethane, THF | Soluble in organic solvents; can be easily removed during workup. |
| NaOMe | Strong, Inorganic | 15.5 | Methanol | Often used for O-alkylation; not recommended for selective N-alkylation.[3] |
Experimental Protocols
Protocol 1: N-Benzylation via Reductive Amination (Recommended)
This protocol is based on established procedures for the selective N-alkylation of amino acids.[1]
-
Dissolution: Dissolve L-tyrosine (1.0 eq) in a 1:1 mixture of methanol and water containing sodium hydroxide (1.0 eq). Stir until a clear solution is formed.
-
Imine Formation: Cool the solution to room temperature and add benzaldehyde (1.1 eq). Stir the mixture for 1-2 hours. Progress can be monitored by TLC.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Quenching & Workup: After stirring for an additional 2-4 hours at room temperature, slowly add acetone to quench the excess NaBH₄. Acidify the mixture to pH ~6 with 1M HCl. A white precipitate should form.
-
Isolation: Stir the slurry in an ice bath for 30 minutes, then collect the solid product by vacuum filtration.
-
Purification: Wash the solid with cold water and then cold ethanol to remove unreacted starting materials and salts. Dry the product under vacuum. The product can be further purified by recrystallization if necessary (see Protocol 3).
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a "good" solvent in which the crude product is soluble when hot, and an "anti-solvent" in which it is insoluble. A common pair is Ethanol (good) and Water (anti-solvent).
-
Dissolution: Place the crude this compound in a flask and add a minimal amount of the hot "good" solvent (e.g., ethanol) until the solid just dissolves.
-
Crystallization: Slowly add the "anti-solvent" (e.g., water) dropwise to the hot solution until it becomes slightly cloudy.
-
Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath or refrigerator (0-4 °C) for several hours to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.[9]
Section 4: Visualizations
Reaction Pathway Diagram
Caption: Reductive amination pathway for this compound synthesis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
Section 5: References
-
BenchChem Technical Support. (n.d.). Synthesis and Purification of Boc-Tyr(Bzl)-OH: An In-depth Technical Guide. Retrieved from BenchChem website.
-
PrepChem. (n.d.). Synthesis of N-benzyloxycarbonyl-N-methyl-O-benzyl-L-tyrosine. Retrieved from [Link]
-
Pervin, R., et al. (2022). A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential α-Amylase Inhibitors. Digital Commons @ Michigan Tech.
-
PrepChem. (n.d.). Synthesis of L-tyrosine benzyl ester. Retrieved from [Link]
-
Google Patents. (n.d.). US7217835B2 - Production method of O-substituted tyrosine compound. Retrieved from
-
Contesini, F. J., et al. (2022). Enzymatic synthesis of benzylisoquinoline alkaloids using a parallel cascade strategy and tyrosinase variants. National Institutes of Health.
-
The Royal Society of Chemistry. (2016). Supporting information_OBC_rev1. Retrieved from [Link]
-
Google Patents. (n.d.). CN112920086A - Preparation method of L-tyrosine derivative. Retrieved from
-
Jung, M. E., & Rohloff, J. C. (1985). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. The Journal of Organic Chemistry, 50(24), 4909–4913.
-
BenchChem Technical Support. (n.d.). Technical Support Center: N-Benzyl-1,3,2-benzodithiazole S-oxide Synthesis. Retrieved from BenchChem website.
-
ResearchGate. (n.d.). Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective N-Benzylation of Amino Acids under Homogeneously Catalyzed Hydrogenation Conditions. Retrieved from [Link]
-
PubChem. (n.d.). L-Tyrosine. Retrieved from [Link]
-
BenchChem Technical Support. (n.d.). Troubleshooting low yields in the N-alkylation of anilines. Retrieved from BenchChem website.
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- 3. US7217835B2 - Production method of O-substituted tyrosine compound - Google Patents [patents.google.com]
- 4. Enzymatic synthesis of benzylisoquinoline alkaloids using a parallel cascade strategy and tyrosinase variants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 10. prepchem.com [prepchem.com]
- 11. prepchem.com [prepchem.com]
Technical Support Center: Purification of Crude N-Benzyl-L-tyrosine by Chromatography
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the chromatographic purification of crude N-Benzyl-L-tyrosine. As a molecule with acidic (carboxyl and phenolic hydroxyl) and basic (secondary amine) functional groups, its purification is often non-trivial. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your purification strategy effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the properties of this compound and the general approach to its purification.
Q1: What are the key physicochemical properties of this compound that influence its chromatographic behavior?
A1: Understanding the molecule's properties is the foundation of a successful purification strategy. This compound is amphoteric, meaning it can act as both an acid and a base. Its behavior is highly dependent on the pH of its environment.
Table 1: Physicochemical Properties of this compound
| Property | Value | Significance for Chromatography |
| Molecular Formula | C₁₆H₁₇NO₃[1] | Affects retention on size-exclusion media and mass spectrometry analysis. |
| Molecular Weight | 271.31 g/mol [1][2] | Basic property for calculating molarity and loading capacity. |
| Structure | Contains a carboxylic acid, a secondary amine, and a phenolic hydroxyl group. | These functional groups can interact with stationary phases (e.g., silica gel's silanols), leading to peak tailing. Their ionization state is pH-dependent, drastically altering polarity. |
| Solubility | Soluble in methanol. Generally poor solubility in nonpolar organic solvents and water at neutral pH. | Dictates the choice of loading solvent and mobile phase. Poor solubility can lead to precipitation on the column. |
| Predicted XlogP | -0.4[1] | Indicates a relatively polar nature, suggesting reverse-phase chromatography could be effective. |
Q2: What are the most common impurities I should expect from a typical synthesis?
A2: The most common synthesis for this compound involves reductive amination of L-tyrosine with benzaldehyde. Impurities will typically include starting materials, byproducts, and reagents.
Table 2: Common Impurities and Their Chromatographic Impact
| Impurity | Structure/Type | Chromatographic Behavior | Separation Strategy |
| L-Tyrosine | Starting Material | Highly polar, zwitterionic. Will likely stick to the baseline on normal-phase silica without mobile phase modifiers. | Add acid (e.g., acetic acid) to the mobile phase to protonate the amine and carboxyl groups, increasing its mobility on silica. Well-separated in reverse-phase. |
| Benzaldehyde | Starting Material | Nonpolar. Elutes very quickly in normal-phase systems (high Rf). | Easily separated from the polar product using normal-phase chromatography. |
| Dibenzyl-L-tyrosine | Over-alkylation byproduct | More nonpolar than the desired product. Will have a higher Rf on silica gel. | Separable by adjusting the polarity of the normal-phase eluent. |
| Benzyl Alcohol | Byproduct of reducing agent | Moderately polar. Can co-elute with the product in some systems. | Careful optimization of solvent gradient is needed. |
Q3: Should I use normal-phase (silica gel) or reverse-phase chromatography?
A3: The choice depends on your specific needs regarding scale, required purity, and available equipment.
-
Normal-Phase (e.g., Silica Gel Flash Chromatography): This is an excellent choice for larger scale purifications (>1g) and for removing nonpolar impurities like residual benzaldehyde or more nonpolar byproducts.[3][4] However, the polar functional groups of this compound can cause significant peak tailing on acidic silica gel. This can often be mitigated with mobile phase additives.
-
Reverse-Phase (e.g., C18 Preparative HPLC): This method provides higher resolution and is ideal for achieving very high purity (>98%), especially for final polishing steps or smaller scale work.[5][6] It is particularly effective at separating the target compound from highly polar impurities like unreacted L-tyrosine.
Q4: How can I effectively monitor the purification process?
A4: Thin-Layer Chromatography (TLC) is indispensable for normal-phase flash chromatography. Develop a TLC solvent system that gives your product an Rf value between 0.2 and 0.4 for optimal separation on the column. Use a UV lamp (254 nm) for visualization, and consider a ninhydrin stain, which reacts with primary and secondary amines to produce a colored spot (note: this compound has a secondary amine).[7] For reverse-phase HPLC, an analytical method should be developed first to guide the preparative separation.
Section 2: Troubleshooting Guide for Chromatographic Purification
This guide uses a question-and-answer format to directly address specific issues encountered during experiments.
Problem 1: My product is smearing or tailing badly on the silica gel column.
-
Underlying Cause: This is the most common issue for amino acid derivatives on silica gel. The acidic silanol groups (Si-OH) on the silica surface can interact strongly with the basic secondary amine of your product. Furthermore, the molecule's ability to form a zwitterion can lead to a mix of charged and neutral species, each with different affinities for the stationary phase, resulting in broad peaks.
-
Solution: You must control the ionization state of your molecule.
-
Add an Acidic Modifier: Including 0.5-2% acetic acid in your mobile phase (e.g., Dichloromethane/Methanol/Acetic Acid) will protonate the secondary amine to form an ammonium salt and keep the carboxylic acid protonated. This creates a single, more consistent species that interacts less with the silanol groups, leading to sharper peaks.
-
Add a Basic Modifier: Alternatively, adding 0.5-1% triethylamine to a non-protic mobile phase (e.g., Ethyl Acetate/Hexane) can deprotonate the acidic silanol groups on the silica surface, reducing their interaction with your compound's basic amine.[8]
-
Consider Deactivated Silica: For very sensitive compounds, using silica gel that has been deactivated (e.g., with triethylamine) can be beneficial.[9]
-
Problem 2: The product is completely stuck at the origin of my silica column; it won't elute even with 100% methanol.
-
Underlying Cause: If the crude material was loaded under conditions where it is in a zwitterionic or salt form, its polarity can be extremely high, causing it to bind almost irreversibly to the silica gel. This can also happen if the crude product is not fully dissolved in the loading solvent and precipitates at the top of the column.
-
Solution:
-
Proper Sample Loading: Ensure your crude product is fully dissolved before loading. A "dry loading" technique is highly recommended. Dissolve your crude material in a suitable solvent (like methanol), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.
-
Mobile Phase Modification: As with peak tailing, the use of acidic or basic modifiers is crucial. A mobile phase of 90:10:1 Dichloromethane:Methanol:Acetic Acid is often a good starting point to ensure elution.
-
Problem 3: In my reverse-phase HPLC, the peak for this compound is broad or splitting.
-
Underlying Cause: On a reverse-phase column (like C18), poor peak shape for ionizable compounds is often due to "silanol interference" from residual, uncapped silanol groups on the silica backbone. It can also be caused by running the mobile phase at a pH close to the pKa of one of the functional groups.
-
Solution:
-
Use an Ion-Pairing Agent/Acidic Modifier: The standard practice is to add 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid to both mobile phase solvents (e.g., Water and Acetonitrile).[5] The acid serves two purposes: it suppresses the ionization of residual silanols and ensures the carboxylic acid of your product is fully protonated, leading to a single species and sharp, symmetrical peaks.
-
Check pH: Ensure the mobile phase pH is at least 2 units away from the pKa of the relevant functional groups to maintain a consistent protonation state.
-
Use a High-Purity Column: Modern, end-capped C18 columns have fewer free silanols and generally provide better peak shapes for basic compounds.
-
Problem 4: I have low recovery of my product after purification.
-
Underlying Cause: Low recovery can stem from several issues:
-
Decomposition: While this compound is relatively stable, prolonged exposure to highly acidic or basic conditions on a reactive stationary phase can cause degradation.[9]
-
Irreversible Adsorption: As mentioned in Problem 2, very strong binding to the stationary phase can lead to material loss.
-
Co-elution: The desired product might be eluting with an impurity that was not visible by your TLC visualization method.
-
-
Solution:
-
TLC Stability Test: Spot your crude material on a TLC plate, let it sit for a few hours, and then elute it. If a new spot appears or the original spot diminishes, your compound may be unstable on silica.[9]
-
Mass Balance Analysis: Analyze all fractions, not just the ones you think contain the product. Sometimes, a compound can "streak" across many fractions at a low concentration.[9] Combine and concentrate all fractions to see if the mass is recovered.
-
Change the System: If instability on silica is confirmed, switch to a different stationary phase like alumina or use reverse-phase chromatography.
-
Section 3: Detailed Experimental Protocols
These protocols provide a validated starting point for your purification. Always begin with a small-scale trial before committing your entire batch.
Protocol 1: Purification by Flash Column Chromatography on Silica Gel
This method is ideal for purifying gram-scale quantities of crude this compound and removing less polar impurities.
Workflow Diagram: Flash Chromatography
Caption: Workflow for flash chromatography purification.
Methodology:
-
TLC Method Development:
-
Prepare several eluent systems. Good starting points are mixtures of Dichloromethane (DCM) and Methanol (MeOH) or Ethyl Acetate (EtOAc) and Hexanes.
-
Add 1% acetic acid (AcOH) to the eluent to improve peak shape.
-
Aim for a system where the product has an Rf of ~0.3. A typical system is DCM:MeOH:AcOH (95:4:1).
-
-
Column Packing:
-
Select a column size appropriate for your sample amount (typically a 40-100:1 ratio of silica:crude product by weight).
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% DCM).
-
Pour the slurry into the column and use pressure to pack a firm, uniform bed.
-
-
Sample Loading:
-
Dissolve the crude product (e.g., 1 g) in a minimal amount of methanol.
-
Add silica gel (e.g., 2-3 g) and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.
-
Carefully layer the silica-adsorbed sample onto the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with a low-polarity solvent (e.g., 1% MeOH in DCM + 1% AcOH).
-
Gradually increase the polarity of the mobile phase (step gradient). For example:
-
2 column volumes (CV) of 1% MeOH/DCM
-
2 CV of 2% MeOH/DCM
-
Increase by 1-2% MeOH every 2 CVs until the product elutes.
-
-
Collect fractions and analyze them by TLC.
-
-
Product Isolation:
Protocol 2: High-Purity Polishing by Preparative Reverse-Phase HPLC
This method is used to obtain highly pure material, often after an initial cleanup by flash chromatography or recrystallization.
Workflow Diagram: Preparative HPLC
Caption: Workflow for preparative HPLC purification.
Methodology:
-
Analytical Method Development:
-
Use an analytical C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.
-
Develop a gradient that separates your product from all impurities (e.g., 5% to 95% B over 20 minutes). The product will likely elute between 30-60% ACN.
-
-
Sample Preparation:
-
Dissolve the partially purified product in a minimal amount of the initial mobile phase (e.g., 90:10 Water:ACN). If solubility is an issue, a small amount of methanol or DMSO can be used, but this may affect peak shape.
-
Filter the solution through a 0.45 µm syringe filter to remove particulates.
-
-
Preparative Run:
-
Use a preparative C18 column with the same stationary phase as the analytical column.
-
Scale the flow rate and injection volume according to your column dimensions.
-
Inject the sample and run the scaled gradient method.
-
Collect the fraction(s) corresponding to the main product peak as detected by UV absorbance (typically 254 nm or 280 nm).
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the bulk of the acetonitrile using a rotary evaporator (use low heat to avoid degradation).
-
The remaining aqueous solution contains your product as a TFA salt. Freeze this solution and lyophilize (freeze-dry) to obtain a fluffy, white solid.
-
Confirm the purity of the final product by analytical HPLC.
-
References
-
SIELC Technologies. Separation of O-Benzyl-L-tyrosine toluene-p-sulphonate on Newcrom R1 HPLC column. Available from: [Link]
-
Lu, H., & Cheng, J. (2010). General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chromatography. Biomacromolecules, 11(10), 2836–2840. Available from: [Link]
-
Lu, H., & Cheng, J. (2010). General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography. ResearchGate. Available from: [Link]
-
Sultana, N., et al. (2024). A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential. Digital Commons @ Michigan Tech. Available from: [Link]
-
Royal Society of Chemistry. Supporting information_OBC_rev1. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 24209771, this compound. Available from: [Link]
-
Das, S., et al. (2019). Separation and Purification Technology. CSIR-NEIST. Available from: [Link]
-
PrepChem.com. Synthesis of L-tyrosine benzyl ester. Available from: [Link]
-
Ebert, R. F. (1986). Amino Acid Analysis by HPLC: Optimized Conditions for Chromatography of Phenylthiocarbamyl Derivatives. Analytical Biochemistry, 154(2), 431-435. Available from: [Link]
-
Noga, M. J., et al. (2008). Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids. PMC - NIH. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 151021, N-Benzoyl-L-tyrosine. Available from: [Link]
-
Yaskawa. HPLC Troubleshooting. Available from: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]
-
PubChemLite. This compound (C16H17NO3). Available from: [Link]
-
Jung, M. E., & Rohloff, J. C. (1985). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. The Journal of Organic Chemistry, 50(24), 4909–4913. Available from: [Link]
-
Fochi, F., et al. (2018). General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts. ResearchGate. Available from: [Link]
-
eCampusOntario Pressbooks. Separation and Detection of Amino Acids – BIOC*2580. Available from: [Link]
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Wang, J., et al. (2022). Challenges and solutions for the downstream purification of therapeutic proteins. PMC - NIH. Available from: [Link]
-
Roque, A. C. A., & Belo, I. (2013). Challenges and opportunities in the purification of recombinant tagged proteins. PMC - NIH. Available from: [Link]
- Google Patents. CN1594283A - Process for preparing N-acetyl-L-tyrosine.
- Google Patents. US2661371A - Purification of tyrosine.
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DergiPark. SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. Available from: [Link]
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- 11. rsc.org [rsc.org]
Technical Support Center: Addressing Low Conversion Yield in O-Substituted Tyrosine Production
Welcome to the technical support center for the synthesis of O-substituted tyrosine derivatives. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with low conversion yields in their synthetic protocols. Here, we delve into the causal factors behind common experimental pitfalls and provide robust, field-proven troubleshooting strategies to enhance the efficiency and selectivity of your reactions.
Introduction: The Challenge of Selective O-Alkylation
The synthesis of O-substituted tyrosine, a critical component in peptide synthesis and drug design, primarily relies on the Williamson ether synthesis.[1] This SN2 reaction involves the nucleophilic attack of the phenoxide ion of tyrosine on an alkyl halide.[1] However, the tyrosine molecule possesses multiple nucleophilic sites—the carboxylate, the amine, and the phenoxide—creating a competitive reaction environment that can lead to a variety of undesired side products and consequently, low yields of the target molecule.[2][3]
The key to a high-yield synthesis lies in controlling the chemoselectivity of the alkylation. This guide will address the most common issues, from side reactions like N-alkylation and C-alkylation to the crucial role of protecting groups and reaction conditions.
Troubleshooting Guide: A Question-and-Answer Approach
Q1: My primary issue is a significant amount of N-alkylation competing with the desired O-alkylation. How can I improve selectivity?
Answer: This is one of the most frequent challenges. The amine group of tyrosine is a potent nucleophile, often more reactive than the phenoxide under certain conditions.[2] The selectivity between N- and O-alkylation is highly dependent on the strategic use of protecting groups and the choice of reaction conditions.
Causality: Without protection, the lone pair of electrons on the nitrogen atom of the alpha-amino group readily attacks the alkyl halide. This reaction is often kinetically favored. To direct the alkylation to the phenolic oxygen, the reactivity of the amine must be temporarily masked.
Troubleshooting Protocol: Implementing Amine Protection
-
Select an Appropriate Protecting Group: The choice of protecting group is critical and depends on the overall synthetic strategy, particularly the deprotection conditions. The most common choices for the amine group are tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc).[4]
| Protecting Group | Introduction Reagent | Deprotection Conditions | Key Advantages |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong acids (e.g., Trifluoroacetic acid - TFA) | Stable to a wide range of nucleophiles and bases. |
| Fmoc | Fmoc-OSu or Fmoc-Cl | Base (e.g., 20% Piperidine in DMF) | Cleaved under mild basic conditions, orthogonal to Boc and many side-chain protecting groups.[4] |
-
Step-by-Step N-Protection (Boc Group Example):
-
Dissolve L-tyrosine in a suitable solvent system, such as a mixture of dioxane and water.
-
Add a base, like sodium hydroxide (NaOH), to deprotonate the carboxylic acid and facilitate the reaction.
-
Slowly add di-tert-butyl dicarbonate ((Boc)₂O) to the solution at room temperature.
-
Stir the reaction for several hours until the starting material is consumed (monitor by TLC).
-
Acidify the reaction mixture to protonate the carboxylate and precipitate the N-Boc-L-tyrosine product.
-
Filter and dry the product before proceeding to the O-alkylation step.
-
-
Perform O-Alkylation: With the amine group now protected as a carbamate, it is no longer nucleophilic, thus preventing N-alkylation. You can now proceed with the O-alkylation of the phenolic hydroxyl group.
Q2: I've protected the amine group, but my yields are still low, and I'm observing unidentified byproducts. What could be the issue?
Answer: If N-alkylation is suppressed, low yields often point to two other common side reactions: C-alkylation of the aromatic ring and elimination reactions of the alkyl halide. The choice of base, solvent, and temperature plays a pivotal role in controlling these pathways.[5]
Causality:
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the carbon atoms of the aromatic ring (primarily at the ortho positions).[6] While O-alkylation is usually kinetically favored, C-alkylation can become significant, especially with certain solvents and counter-ions.[7]
-
E2 Elimination: If you are using a secondary or tertiary alkyl halide as your alkylating agent, or if reaction temperatures are too high, the alkoxide can act as a base, abstracting a proton from the alkyl halide and leading to the formation of an alkene.[5] This is a classic competing pathway in Williamson ether synthesis.[1]
Troubleshooting Workflow:
Caption: Troubleshooting logic for low yields post N-protection.
Optimization Strategies:
-
Base and Solvent Selection:
-
To Minimize C-Alkylation: Use a polar aprotic solvent like DMF or acetonitrile. These solvents solvate the metal cation of the base, leaving a "naked" and highly reactive phenoxide anion that favors O-alkylation.[7] Protic solvents can lead to more C-alkylation.
-
To Minimize E2 Elimination: Use a less sterically hindered base. While strong bases are needed to deprotonate the phenol, highly hindered bases like potassium tert-butoxide can promote elimination. A weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often a better choice.[8]
-
-
Consider Phase-Transfer Catalysis (PTC): PTC is an excellent technique for improving O-alkylation selectivity.[9][10] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), transports the phenoxide ion from the aqueous or solid phase into the organic phase where the alkyl halide resides. This "naked" anion in the low-polarity organic phase is highly reactive towards O-alkylation, and side reactions are often minimized.[11]
Optimized Protocol (Using PTC):
-
To a mixture of N-Boc-L-tyrosine and potassium carbonate in a suitable organic solvent (e.g., toluene), add a catalytic amount of tetrabutylammonium bromide.
-
Add the primary alkyl halide.
-
Heat the reaction mixture (typically 50-80 °C) and monitor for completion by TLC or HPLC.
-
The use of PTC often leads to cleaner reactions and higher yields of the desired O-alkylated product.[9]
Frequently Asked Questions (FAQs)
Q3: Is it necessary to protect the carboxylic acid group of tyrosine?
A: While the carboxylate anion is a weaker nucleophile than the amine or phenoxide, it can still react with highly reactive alkylating agents, leading to ester formation. For most standard alkyl halides, protection of the carboxyl group is not strictly necessary if a base like NaH or K₂CO₃ is used, as the phenolic proton is significantly more acidic and will be deprotonated preferentially. However, if you are using a very strong alkylating agent or experiencing issues with ester byproduct formation, protecting the carboxyl group as a benzyl (Bzl) or tert-butyl (tBu) ester is a valid strategy.[4][12]
Q4: How can I accurately determine the conversion yield and the ratio of my products?
A: Accurate determination of yield and product ratios is crucial for optimizing your reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable. The chemical shifts of the protons on the alkyl group will be different depending on whether it is attached to the oxygen (O-alkyl) or nitrogen (N-alkyl). For example, the methylene protons adjacent to the oxygen in an ether typically appear around 4.0 ppm, whereas those adjacent to a nitrogen in an amine appear further upfield. Advanced techniques like HSQC and HMBC can definitively confirm the site of alkylation.[3][13]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is an excellent method for quantifying the components of your reaction mixture. By running analytical standards of your starting material and expected products, you can determine the conversion rate and the relative amounts of O-alkylated product, N-alkylated byproduct, and any remaining starting material.
-
Spectrophotometry: For routine analysis, a colorimetric method can be developed. For instance, reacting the product mixture with a reagent like 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl), which specifically reacts with primary and secondary amines, can quantify any unreacted N-protected tyrosine or N-alkylated byproducts.[14][15]
Q5: What is the best method for purifying the final O-substituted tyrosine product?
A: The purification strategy depends on the properties of your final compound and the nature of the impurities.
-
Crystallization: If your product is a stable solid, crystallization is often the most effective method for achieving high purity on a large scale. The choice of solvent is critical and may require some screening.[16]
-
Column Chromatography: For non-crystalline products or for separating mixtures of closely related compounds (e.g., O- vs. C-alkylated isomers), silica gel column chromatography is the standard method.[17] A gradient of a polar solvent (like ethyl acetate or methanol) in a non-polar solvent (like hexanes or dichloromethane) is typically used.
-
Solid-Phase Extraction (SPE): For rapid, smaller-scale purifications, SPE cartridges can be very effective. For example, an ion-exchange cartridge can be used to capture the desired amino acid product while allowing neutral organic impurities to pass through.[17]
Conclusion
Achieving high conversion yields in the synthesis of O-substituted tyrosine is a multi-faceted challenge that requires careful control over selectivity. By understanding the competing reaction pathways—N-alkylation, C-alkylation, and elimination—and by strategically employing protecting groups, optimizing reaction conditions, and considering powerful techniques like phase-transfer catalysis, researchers can consistently improve their outcomes. This guide provides a foundational framework for troubleshooting common issues, enabling the efficient and reliable production of these valuable molecules for research and development.
References
-
Loupy, A., Sansoulet, J., Diez-Barra, E., & Carrillo, J. R. (1991). Phase Transfer Catalysis without Solvent. Alkylation of Phenol and Derivatives. Synthetic Communications, 21(14), 1465-1471. Available from: [Link]
-
PTC Organics, Inc. (n.d.). PTC Selective O-Alkylation. Retrieved from [Link]
-
Naik, P. W., & Korupalli, C. (2018). Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Journal of the American Chemical Society, 140(42), 13814-13822. Available from: [Link]
-
Nogueira, I. C., & Pliego, J. R. (2021). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. Molecular Catalysis, 511, 111566. Available from: [Link]
-
Pliego, J. R. (2021). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. OUCI. Available from: [Link]
-
Wikipedia. (2023, December 27). Protecting group. Retrieved from [Link]
- Geiger, R., & Konig, W. (1970). U.S. Patent No. 3,538,070. Washington, DC: U.S. Patent and Trademark Office.
-
Mu, L., et al. (2011). Synthesis of O-(2-[18F]fluoroethyl)-L-tyrosine based on a cartridge purification method. Applied Radiation and Isotopes, 69(5), 819-823. Available from: [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Available from: [Link]
- Hinson, J. A., & Mitchell, J. R. (1968). U.S. Patent No. 3,412,138. Washington, DC: U.S. Patent and Trademark Office.
-
Matos, M. J., et al. (2018). Tyrosine bioconjugation – an emergent alternative. Chemical Society Reviews, 47(19), 7350-7365. Available from: [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Koehler, B. (2016). Why n-alkylation is more favorable than o-alkyation? ResearchGate. Retrieved from [Link]
-
Wikipedia. (2023, November 28). Williamson ether synthesis. Retrieved from [Link]
-
Wikipedia. (2024, January 5). Tyrosine. Retrieved from [Link]
-
Elbashir, A. A., et al. (2015). Spectrophotometric-methods-for-the-determination-of-L-tyrosine-in-pharmaceutical-formulations. ResearchGate. Available from: [Link]
-
Veliath, E., et al. (2012). Tyrosine-Lipid Peroxide Adducts from Radical Termination: Para-Coupling and Intramolecular Diels-Alder Cyclization. Journal of the American Chemical Society, 134(42), 17620–17631. Available from: [Link]
-
Al-Shargabi, T., et al. (2023). Mechanism of the electrophilic substitution in tyrosine and the formation of 3-chlorotyrosine. Stage 1. ResearchGate. Available from: [Link]
-
Chen, Q., et al. (2021). Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications. International Journal of Molecular Sciences, 22(17), 9167. Available from: [Link]
-
Scott, J., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Reaction Chemistry & Engineering, 6(4), 635-646. Available from: [Link]
-
Marczenko, Z., & Balcerzak, M. (1986). Spectrophotometric determination of tryptophan and tyrosine in peptides and proteins based on new color reactions. Analytical Biochemistry, 158(2), 443-446. Available from: [Link]
-
SciFinder. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. PubMed. Retrieved from [Link]
-
Allied Academies. (n.d.). Spectrophotometric methods for the determination of L-tyrosine in pharmaceutical formulation. Retrieved from [Link]
-
Michinobu, T., et al. (2018). Solvent-induced selectivity of Williamson etherification in the pursuit of amides resistant against oxidative degradation. ResearchGate. Available from: [Link]
- Dowling, B. B. (1953). U.S. Patent No. 2,661,371. Washington, DC: U.S. Patent and Trademark Office.
-
National Center for Biotechnology Information. (2019). Tyrosine Metabolism. PubChem Pathway. Retrieved from [Link]
-
Elbashir, A. A., et al. (2018). Spectrophotometric methods for the determination of L-tyrosine in pharmaceutical formulations. ResearchGate. Available from: [Link]
-
Kumar, V., et al. (2021). Substitution of tyrosine with electron-deficient aromatic amino acids improves Ac-PHF6 self-assembly and hydrogelation. Chemical Science, 12(23), 8052–8059. Available from: [Link]
-
ResearchGate. (2013). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information_OBC_rev1. Retrieved from [Link]
-
Shang, R., et al. (2021). Late-Stage C–H Acylation of Tyrosine-Containing Oligopeptides with Alcohols. Organic Letters, 23(18), 7148–7153. Available from: [Link]
-
Royal Society of Chemistry. (2022). Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers. Retrieved from [Link]
-
ResearchGate. (2022). Total synthesis of selected tyrosine‐derived alkaloids: A comparative analysis of tyrosine‐based chiral pool vs other synthetic approaches. Retrieved from [Link]
-
Shang, R., et al. (2021). Late-Stage C–H Acylation of Tyrosine-Containing Oligopeptides with Alcohols. ACS Publications. Available from: [Link]
-
PubMed. (2001). Impairment of phenylalanine conversion to tyrosine in end-stage renal disease causing tyrosine deficiency. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Comparative Guide to the Analytical Characterization of N-Benzyl-L-tyrosine
The Analytical Imperative for N-Benzyl-L-tyrosine
This compound (C₁₆H₁₇NO₃) is a synthetic amino acid derivative where a benzyl group is attached to the alpha-amino group of L-tyrosine.[1] Its significance lies in its role as a versatile research probe and a crucial precursor in the synthesis of complex peptides and other bioactive molecules.[2][3] The introduction of the benzyl group modifies the molecule's steric and electronic properties, making it a valuable building block.[2]
Given its application in sensitive downstream processes like peptide synthesis and drug discovery, rigorous analytical characterization is not merely a quality control step but a foundational requirement for experimental success and reproducibility. The goal is to confirm its identity, quantify its purity (both chemical and enantiomeric), and fully elucidate its structure. This guide compares the primary analytical tools employed for this purpose.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Chiral Analysis
HPLC is indispensable for determining the purity of this compound. Its power lies in its ability to separate the target compound from starting materials, by-products, and degradants. Crucially, specialized HPLC techniques can also resolve and quantify the enantiomeric purity, a vital parameter for any chiral molecule intended for biological applications.[4][5]
A. Reversed-Phase HPLC for Chemical Purity
Principle of Causality: Reversed-phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity. A nonpolar stationary phase (like C18) is used with a polar mobile phase. This compound, with its two aromatic rings, is significantly hydrophobic and will be well-retained on a C18 column, allowing for excellent separation from more polar or non-polar impurities.[6]
Experimental Protocol: Purity Assessment
-
Column Selection: A C18 bonded silica column (e.g., ACE 5 C18, 150 x 4.6 mm) is the standard choice due to its robustness and proven selectivity for a wide range of organic molecules.[7]
-
Mobile Phase Preparation:
-
Eluent A: Deionized water with 0.1% Trifluoroacetic Acid (TFA). TFA acts as an ion-pairing agent, sharpening peak shape for the amine and carboxylic acid moieties, and acidifies the mobile phase to ensure the carboxyl group is protonated.
-
Eluent B: Acetonitrile with 0.1% TFA. Acetonitrile is a common organic modifier that effectively elutes hydrophobic compounds like this compound.[7]
-
-
Gradient Elution: A gradient from low to high concentration of Eluent B is employed to ensure that impurities with a wide range of polarities are eluted and resolved. A typical gradient might be:
-
0-1 min: 10% B
-
1-6 min: 10% to 70% B
-
6-7 min: 70% to 100% B
-
7-10 min: Hold at 100% B, followed by re-equilibration.[7]
-
-
Detection: UV detection at 280 nm is optimal. This wavelength is chosen because it corresponds to a strong absorbance maximum for the tyrosine chromophore, providing high sensitivity for the analyte.[7]
-
Data Interpretation: The result is a chromatogram showing peaks over time. The area of the main peak relative to the total area of all peaks provides the percentage purity of the sample.
B. Chiral HPLC for Enantiomeric Purity
Principle of Causality: Enantiomers have identical physical properties in a non-chiral environment. To separate them, a chiral environment must be introduced. This is achieved using a Chiral Stationary Phase (CSP). The CSP transiently forms diastereomeric complexes with the enantiomers, which have different energies of interaction and thus different retention times.[4][5] For amino acid derivatives, macrocyclic glycopeptide or polysaccharide-based CSPs are often effective.[8]
Experimental Protocol: Enantiomeric Excess (e.e.) Determination
-
Column Selection: A teicoplanin-based CSP (e.g., Supelco Astec Chirobiotic™ T, 25 cm x 4.6 mm) is an excellent starting point, as these phases are known to resolve a wide range of N-derivatized amino acids.[7][8]
-
Mobile Phase: Chiral separations are highly sensitive to the mobile phase composition. A polar organic mode is common. A mobile phase of Methanol with 0.2% Acetic Acid and 0.1% Triethylamine (TEA) is a typical starting point.[7] The acid and base additives are crucial for controlling the ionization state of both the analyte and the stationary phase, which governs the chiral recognition mechanism.
-
Isocratic Elution: Unlike purity analysis, chiral separations often perform better under isocratic (constant mobile phase composition) conditions, as this provides a stable environment for the delicate diastereomeric interactions to occur.
-
Detection: UV detection at 230 nm is often used for chiral methods to maximize sensitivity, as the mobile phase may have higher absorbance at lower wavelengths.[7]
-
Data Interpretation: The chromatogram should show two well-resolved peaks, one for the L-enantiomer and one for the D-enantiomer. The enantiomeric excess is calculated as: e.e. (%) = ([L] - [D]) / ([L] + [D]) * 100.
Mass Spectrometry (MS): Unambiguous Identity Confirmation
Mass spectrometry is the gold standard for confirming molecular identity. It measures the mass-to-charge ratio (m/z) of ionized molecules with extremely high precision, providing a direct measurement of the molecular weight.
Principle of Causality: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like amino acid derivatives. It transfers the analyte from solution into the gas phase as an intact, charged ion, typically a protonated molecule [M+H]⁺. A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, can then measure its mass with enough accuracy to help confirm the elemental composition.
Experimental Protocol: LC-MS for Identity and Purity
-
System Setup: An HPLC system (as described for purity analysis) is coupled directly to an ESI-MS detector. This allows for the separation of components before they enter the mass spectrometer.
-
Ionization Mode: Positive ion mode is selected to generate the protonated molecular ion, [C₁₆H₁₇NO₃ + H]⁺.
-
Mass Analysis:
-
Full Scan (MS1): The instrument scans a mass range to detect all ions. For this compound, a prominent peak is expected at an m/z of approximately 272.1281, corresponding to the [M+H]⁺ adduct.[9] The ability to measure this mass to within a few parts-per-million (ppm) of the theoretical value provides extremely high confidence in the compound's identity.
-
Tandem MS (MS/MS): The [M+H]⁺ ion is isolated and fragmented by collision-induced dissociation (CID). The resulting fragment ions provide a structural fingerprint. For this compound, characteristic fragmentation would include:
-
Data Presentation: Predicted MS Ions and Fragments
| Ion Type | Formula | Calculated m/z | Information Provided |
| [M+H]⁺ | [C₁₆H₁₈NO₃]⁺ | 272.1281 | Molecular Weight Confirmation |
| [M+Na]⁺ | [C₁₆H₁₇NO₃Na]⁺ | 294.1101 | Common Adduct Confirmation |
| [M-H]⁻ | [C₁₆H₁₆NO₃]⁻ | 270.1136 | Negative Ion Mode Confirmation |
| Fragment | [M+H - H₂O]⁺ | 254.1181 | Loss of water |
| Fragment | [M+H - COOH₂]⁺ | 226.1332 | Loss of formic acid |
Note: m/z values are calculated for monoisotopic masses.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
While MS confirms the mass, NMR spectroscopy provides the definitive connectivity map of the molecule. It gives information on the chemical environment of every proton and carbon atom, confirming the precise arrangement of the benzyl group on the nitrogen atom and ruling out isomers (like O-Benzyl-L-tyrosine).
Principle of Causality: Atomic nuclei with non-zero spin (like ¹H and ¹³C) behave like tiny magnets. In a strong external magnetic field, they can absorb radiofrequency energy at specific frequencies (chemical shifts). This frequency is highly sensitive to the local electronic environment, allowing us to distinguish between different atoms in the molecule.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in a deuterated solvent such as Deuterium Oxide (D₂O) or DMSO-d₆. The choice of solvent is critical; D₂O will exchange with the acidic -OH and -NH protons, causing their signals to disappear, which can be a useful diagnostic tool.
-
¹H NMR Analysis: This spectrum reveals the proton framework.
-
Aromatic Protons (approx. 6.8-7.5 ppm): Expect complex multiplets for the 9 aromatic protons (5 from the benzyl group and 4 from the tyrosine ring). The AA'BB' system of the para-substituted tyrosine ring should be distinguishable.
-
Benzylic CH₂ (approx. 4.0-4.2 ppm): A singlet or a pair of doublets (if diastereotopic) integrating to 2 protons, confirming the -CH₂-Ph group.
-
Alpha-CH (α-CH) (approx. 3.8-4.0 ppm): A triplet or doublet of doublets integrating to 1 proton, adjacent to the nitrogen and the β-CH₂.
-
Beta-CH₂ (β-CH₂) (approx. 2.9-3.2 ppm): A multiplet integrating to 2 protons.
-
-
¹³C NMR Analysis: This spectrum confirms the carbon skeleton. Key expected signals would include the carbonyl carbon (~175 ppm), multiple aromatic carbons (~115-158 ppm), the benzylic carbon (~55 ppm), the alpha-carbon (~60 ppm), and the beta-carbon (~37 ppm).[12][13]
Comparative Analysis of Core Methods
This table provides a head-to-head comparison to guide the analytical strategy based on the specific question being asked.
| Technique | Primary Information | Sensitivity | Key Advantage | Key Limitation |
| RP-HPLC (UV) | Chemical Purity, Quantification | High (µg/mL) | Robust, quantitative, widely available. | Does not provide structural information beyond retention time. |
| Chiral HPLC (UV) | Enantiomeric Purity (e.e.) | High (µg/mL) | The only reliable way to determine enantiomeric excess. | Method development can be empirical and time-consuming. |
| LC-MS | Molecular Weight, Identity | Very High (ng-pg/mL) | Unambiguous molecular weight confirmation. | Fragmentation can be complex; may not distinguish isomers. |
| NMR Spectroscopy | Absolute Structure, Connectivity | Low (mg) | Provides the complete structural blueprint; distinguishes isomers. | Low throughput, requires relatively large amounts of pure sample. |
| Optical Rotation | Chirality Confirmation | Moderate (mg/mL) | Quick check for optical activity (L- vs D- form).[14] | Not quantitative for enantiomeric purity; requires a standard. |
Conclusion: An Integrated Approach
No single technique is sufficient for the complete characterization of this compound. A self-validating and authoritative analysis relies on the orthogonal integration of these methods. HPLC provides the quantitative measure of purity, Mass Spectrometry delivers an undeniable confirmation of molecular weight, and NMR spectroscopy offers the definitive structural proof. For a chiral molecule like this, chiral HPLC is the non-negotiable final step to ensure enantiomeric integrity. By understanding the strengths and causal principles of each method, researchers can design an efficient and robust analytical strategy that guarantees the quality and identity of their material, thereby ensuring the integrity of their subsequent research.
References
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- ChemicalBook. (n.d.). N-BENZOYL-L-TYROSINE(2566-23-6) 1H NMR spectrum.
- ChemicalBook. (n.d.). Boc-O-benzyl-L-tyrosine(2130-96-3) 1H NMR spectrum.
- SpectraBase. (n.d.). N-Benzoyl-L-tyrosine ethyl ester - Optional[13C NMR] - Spectrum.
- Jung, M. E., & Rohloff, J. C. (1985). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. The Journal of Organic Chemistry, 50(24), 4909–4913.
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- Zhang, Y., et al. (2021). The MS/MS spectra and proposed fragmentation for tyrosine in positive ion mode. ResearchGate.
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- PubChemLite. (n.d.). This compound (C16H17NO3). Université du Luxembourg.
- Benchchem. (n.d.). This compound | 75768-66-0.
- Phenomenex. (n.d.). Chiral HPLC Separations Guide.
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- Benchchem. (n.d.). This compound | 75768-66-0.
- Elbashir, A. A., et al. (2015). Spectrophotometric methods for the determination of L-tyrosine in pharmaceutical formulations. ChemXpress, 8(2), 95-101.
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A Senior Application Scientist's Guide to the Orthogonal Purity Analysis of N-Benzyl-L-tyrosine: A Comparative Study of HPLC and NMR
In the landscape of pharmaceutical development and peptide synthesis, the absolute and stereochemical purity of building blocks is not merely a quality metric; it is a fundamental prerequisite for safety and efficacy. N-Benzyl-L-tyrosine, a critical protected amino acid, is no exception. Its purity directly impacts the integrity of the final peptide sequence and its biological activity. This guide provides an in-depth, comparative analysis of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the comprehensive purity assessment of this compound. We will move beyond procedural lists to explore the causality behind experimental choices, grounding our protocols in the principles of analytical method validation.
The Imperative of Purity for this compound
This compound serves as a key intermediate where the benzyl group protects the amino function, allowing for selective reactions at the carboxylic acid or the phenolic hydroxyl group. The presence of impurities, whether they are residual starting materials, by-products, or the undesired D-enantiomer, can lead to the formation of incorrect peptide sequences ("deletion sequences" or "epimers"), posing significant challenges in downstream purification and potentially compromising the final product's pharmacological profile. Therefore, a robust, multi-faceted analytical approach is essential to guarantee its quality.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Separation
HPLC is revered for its high resolving power, making it the workhorse for purity analysis in the pharmaceutical industry.[1] We employ two distinct HPLC methods to create a complete purity profile: Reverse-Phase HPLC for chemical purity and Chiral HPLC for enantiomeric purity.
Principle of HPLC Separation
In HPLC, a liquid mobile phase carries the sample through a column packed with a stationary phase. Separation occurs based on the differential partitioning of the analyte and its impurities between the two phases.[2]
-
Reverse-Phase (RP-HPLC): This is the most common mode, utilizing a non-polar stationary phase (like C18) and a polar mobile phase.[3][4] Hydrophobic (less polar) molecules interact more strongly with the stationary phase and thus elute later.[5]
-
Chiral HPLC: This technique separates enantiomers by using a Chiral Stationary Phase (CSP). The CSP creates a transient diastereomeric complex with each enantiomer, leading to different interaction energies and, consequently, different retention times.[6][7]
Experimental Protocol: HPLC Analysis
Objective: To determine the chemical and enantiomeric purity of an this compound sample.
Part A: Chemical Purity via Reverse-Phase HPLC
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1.0 mg/mL. Filter through a 0.45 µm syringe filter.
-
Instrumentation & Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size. Rationale: The C18 phase provides excellent hydrophobic retention for the aromatic rings in the molecule, enabling separation from more polar or less polar impurities.
-
Mobile Phase: A gradient of Acetonitrile (ACN) and Water (with 0.1% Trifluoroacetic Acid, TFA). Rationale: ACN is the organic modifier that elutes the compound. TFA is an ion-pairing agent that sharpens peaks for acidic and basic analytes and ensures consistent pH.
-
Gradient Program: 20% ACN to 80% ACN over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm. Rationale: The benzyl and tyrosine aromatic rings provide strong chromophores for sensitive UV detection.
-
Injection Volume: 10 µL.
-
Part B: Enantiomeric Purity via Chiral HPLC
-
Sample Preparation: As above, but dissolve in the chiral mobile phase to a concentration of 0.5 mg/mL.
-
Instrumentation & Conditions:
-
HPLC System: As above.
-
Column: Chiralpak® IA or a similar Pirkle-type or polysaccharide-based CSP.[8] Rationale: Polysaccharide-based CSPs are versatile and have demonstrated broad success in separating N-protected amino acid enantiomers through a combination of hydrogen bonding, dipole-dipole, and π-π interactions.[9]
-
Mobile Phase: An isocratic mixture of Hexane/Ethanol/TFA (e.g., 80:20:0.1 v/v/v). Rationale: Normal-phase conditions are often required for polysaccharide CSPs to achieve optimal chiral recognition.[10]
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
HPLC Data Interpretation & Workflow
-
Chemical Purity: Calculated using the area percent method from the RP-HPLC chromatogram. Purity (%) = (Area of Main Peak / Total Area of All Peaks) × 100.
-
Enantiomeric Purity (ee%): Calculated from the chiral HPLC chromatogram. ee (%) = [(Area L-enantiomer - Area D-enantiomer) / (Area L-enantiomer + Area D-enantiomer)] × 100.
Nuclear Magnetic Resonance (NMR): The Definitive Structural Arbiter
NMR spectroscopy is an unparalleled tool for structural elucidation. Its signal intensity is directly proportional to the number of atomic nuclei, making it an inherently quantitative technique without the need for identical reference standards, a method known as quantitative NMR (qNMR).[11][12]
Principle of NMR Analysis
NMR exploits the magnetic properties of atomic nuclei (like ¹H). When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at a specific frequency. This frequency (chemical shift) is highly sensitive to the local electronic environment, providing a unique fingerprint of the molecule's structure.[13] For purity, we use:
-
¹H NMR: To confirm the structure and identify any structurally different impurities.
-
Quantitative NMR (qNMR): To determine the absolute purity (assay) of the material by integrating the analyte signal against a certified internal standard of known purity and weight.[14][15]
-
Chiral NMR: To determine enantiomeric purity by adding a chiral solvating agent (CSA) or chiral derivatizing agent (CDA).[16] These agents form transient diastereomeric complexes that have slightly different chemical shifts, allowing for the resolution and integration of signals from each enantiomer.[17][18]
Experimental Protocol: NMR Analysis
Objective: To confirm the structure and determine the absolute chemical and enantiomeric purity of this compound.
-
Sample Preparation (for qNMR):
-
Accurately weigh ~10 mg of this compound into a vial.
-
Accurately weigh ~5 mg of a certified internal standard (e.g., Maleic Acid) into the same vial. Rationale: Maleic acid is stable, non-volatile, has sharp singlets in a clean region of the spectrum, and its purity is traceable.[15]
-
Dissolve the mixture in a known volume of deuterated solvent (e.g., 0.7 mL of DMSO-d₆). Rationale: DMSO-d₆ is an excellent solvent for amino acids and its residual peak does not interfere with key analyte or standard signals.
-
Transfer the solution to a high-precision NMR tube.
-
-
Instrumentation & Conditions:
-
Spectrometer: 400 MHz NMR spectrometer or higher. Rationale: Higher field strength provides better signal dispersion and sensitivity, which is critical for resolving minor impurity peaks and chiral signals.
-
Experiment: ¹H NMR.
-
Key Parameters for Quantitation: Ensure a long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) and a sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio. Rationale: A long relaxation delay is crucial for ensuring all protons fully relax between pulses, a requirement for accurate integration.[14]
-
-
Enantiomeric Purity Analysis: To a separate, standard ¹H NMR sample (without the qNMR internal standard), add a small amount of a chiral solvating agent, such as Eu(hfc)₃ (a lanthanide shift reagent), and acquire spectra sequentially until signal splitting of a key proton (e.g., the α-proton) is observed.[17]
NMR Data Interpretation & Workflow
-
Structural Confirmation: The ¹H NMR spectrum should show characteristic peaks for this compound: aromatic protons from both the benzyl and tyrosine rings, the benzylic CH₂ protons, and the α-CH and β-CH₂ protons of the amino acid backbone.
-
Absolute Purity (Assay %): Calculated using the following qNMR formula[11]: Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P = Purity, 'std' = internal standard, 'analyte' = this compound.
-
Enantiomeric Purity: Determined by the integration ratio of the resolved diastereomeric signals in the presence of the chiral solvating agent.
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comparing N-Benzyl-L-tyrosine with other tyrosine protecting groups
An In-Depth Comparative Guide to N-Benzyl-L-tyrosine and Other Tyrosine Protecting Groups for Advanced Peptide Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups for trifunctional amino acids like tyrosine is a critical determinant of success in peptide synthesis and the development of complex organic molecules. The phenolic hydroxyl group of tyrosine, while a key mediator of biological activity, presents a significant synthetic challenge due to its nucleophilicity. Inadequate protection can lead to undesirable side reactions, such as O-acylation during peptide coupling, compromising the yield and purity of the final product.[1]
This guide provides a comprehensive comparative analysis of this compound against other commonly employed tyrosine protecting groups. We will delve into the specifics of their stability, cleavage conditions, and propensity for side reactions, presenting this information with supporting experimental data to aid in the selection of the most appropriate protecting group for your specific synthetic strategy.
The Benzyl (Bzl) Group: A Classic Choice for Tyrosine Protection
The benzyl (Bzl) group, forming a stable benzyl ether with the tyrosine side chain, is a foundational protecting group, particularly within the tert-butoxycarbonyl (Boc) strategy of solid-phase peptide synthesis (SPPS).[1][2][3]
Key Characteristics:
-
Introduction: The benzyl group is typically introduced to the Nα-protected tyrosine via a Williamson ether synthesis, reacting the phenoxide with benzyl bromide.[4]
-
Stability: The benzyl ether linkage is robust and stable under the moderately acidic conditions used for repeated Nα-Boc deprotection (e.g., ~50% TFA in DCM) and the basic conditions used in the alternative Fmoc strategy.[1][2]
-
Cleavage: Removal of the benzyl group requires strong acidic conditions, such as treatment with anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), which are typically employed for the final cleavage of the peptide from the resin in Boc-SPPS.[2] Catalytic hydrogenation is another effective method for deprotection, though it is less common in SPPS.[4]
Critical Drawback: O-to-C Benzyl Migration
The primary vulnerability of the benzyl protecting group is its susceptibility to an acid-catalyzed rearrangement. During acidolytic deprotection steps, the benzyl group can migrate from the phenolic oxygen to the C3 position of the tyrosine aromatic ring.[5] This side reaction yields a 3-benzyltyrosine impurity that is often difficult to separate from the desired peptide. The risk of this migration increases with repeated exposure to acid, making the Bzl group less ideal for the synthesis of very long peptides via the Boc strategy.[5]
Caption: Benzyl group cleavage vs. side reaction.
Alternative Protecting Groups for Tyrosine
The limitations of the benzyl group have driven the development of numerous alternatives, each with distinct advantages tailored to specific synthetic strategies.
tert-Butyl (tBu)
The tert-butyl (tBu) group is the preferred protecting group for the tyrosine sidechain in modern Fluorenylmethyloxycarbonyl (Fmoc) based SPPS.[6]
-
Rationale: Its key advantage lies in its stability profile. The tBu ether is completely stable to the basic conditions (typically 20% piperidine in DMF) used for the repeated cleavage of the Nα-Fmoc group.[7][8]
-
Cleavage: The tBu group is highly acid-labile and is efficiently removed during the final cleavage of the peptide from the resin using a strong acid cocktail, most commonly based on trifluoroacetic acid (TFA).[6][8]
-
Side Reactions: The primary side reaction is the alkylation of the tyrosine ring by the tert-butyl cation generated during deprotection. This can be effectively suppressed by including scavengers, such as triisopropylsilane (TIS) and water, in the cleavage cocktail.[8]
Caption: Typical workflow for Fmoc-SPPS using Tyr(tBu).
Substituted Benzyl Ethers (2,6-Dichlorobenzyl)
To mitigate the acid-lability and migration issues of the standard benzyl group, electron-withdrawing substituents can be added to the benzyl ring. The 2,6-Dichlorobenzyl (2,6-Cl₂Bzl) group is a prime example.
-
Rationale: The two chlorine atoms inductively withdraw electron density, destabilizing the benzyl cation intermediate that forms during acid-catalyzed cleavage. This makes the 2,6-Cl₂Bzl group significantly more stable to acid than the unsubstituted Bzl group.[6]
-
Application: This enhanced stability makes it a superior choice for lengthy syntheses in Boc-SPPS, where the tyrosine residue will be exposed to many cycles of Nα-deprotection.[6]
-
Cleavage: Like the Bzl group, it requires a very strong acid like HF for efficient removal.[6]
Orthogonal Protecting Groups (Alloc)
In complex syntheses, such as the preparation of cyclic peptides or molecules requiring on-resin side-chain modification, it is necessary to use a protecting group that can be removed without affecting any other protected functionalities. This principle is known as orthogonality.[9]
-
Allyloxycarbonyl (Alloc): The Alloc group is a truly orthogonal protecting group for tyrosine. It is stable to both the acidic conditions of Boc-SPPS and the basic conditions of Fmoc-SPPS.[8]
-
Cleavage: The Alloc group is selectively removed under very mild conditions using a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger.[8] This allows the researcher to unmask the tyrosine side chain at any point in the synthesis to perform a specific chemical modification.
Performance Comparison of Tyrosine Protecting Groups
The selection of a protecting group is fundamentally linked to the overall synthetic strategy. The following table provides a direct comparison of the key performance characteristics.
| Protecting Group | Abbreviation | Primary Strategy | Stability | Cleavage Conditions | Advantages & Disadvantages |
| Benzyl | Bzl | Boc | Stable to mild acid and base.[1] | Strong acid (HF, TFMSA); Catalytic Hydrogenation.[2][4] | Pro: Well-established, economical. Con: Prone to acid-catalyzed O-to-C migration.[5] |
| tert-Butyl | tBu | Fmoc | Stable to base (piperidine).[8] | Strong acid (TFA).[6] | Pro: Standard for Fmoc chemistry; cleavage occurs with resin release. Con: Risk of t-butylation without scavengers.[8] |
| 2,6-Dichlorobenzyl | 2,6-Cl₂Bzl | Boc | Increased acid stability compared to Bzl.[6] | Strong acid (HF).[6] | Pro: Reduced risk of premature cleavage and side reactions in long Boc syntheses. Con: Requires harsh cleavage conditions. |
| 2-Bromobenzyloxycarbonyl | 2-BrZ | Boc | Stable to repeated TFA treatments.[6] | Strong acid (HF); Piperidine.[6] | Pro: Good acid stability. Con: Lability to piperidine limits its use in standard Fmoc-SPPS.[6] |
| Allyloxycarbonyl | Alloc | Orthogonal | Stable to both acid (TFA) and base (piperidine).[8] | Pd(0) catalyst + scavenger.[8] | Pro: Fully orthogonal, enabling on-resin modifications. Con: Requires a separate, metal-catalyzed deprotection step. |
Experimental Methodologies
Accurate and reproducible outcomes rely on well-defined protocols. This section provides detailed methodologies for key protection and deprotection workflows.
Protocol 1: Synthesis of N-Boc-O-Benzyl-L-Tyrosine
This protocol describes the benzylation of the phenolic hydroxyl group of N-Boc-protected tyrosine, a common precursor for Boc-SPPS.
Materials:
-
N-Boc-L-Tyrosine
-
Benzyl bromide (Bzl-Br)
-
Sodium bicarbonate (NaHCO₃) or Sodium methoxide[10]
-
N,N-Dimethylformamide (DMF)
-
Dioxane[8]
-
Ethyl acetate
-
Brine & Water
Procedure:
-
Dissolve N-Boc-L-Tyrosine (1 equivalent) in a 1:1 mixture of dioxane and DMF.[8]
-
Add sodium bicarbonate (1 equivalent) and benzyl bromide (1 equivalent) to the solution.[8]
-
Stir the reaction mixture at an elevated temperature (e.g., 90°C) overnight.[8] The reaction progress can be monitored by TLC or HPLC.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Dissolve the crude residue in ethyl acetate and wash sequentially with water and brine to remove inorganic salts and residual DMF.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the product by recrystallization or column chromatography as needed to obtain pure N-Boc-O-Benzyl-L-Tyrosine.
Caption: Workflow for the synthesis of N-Boc-O-Benzyl-L-Tyrosine.
Protocol 2: Deprotection of Fmoc-Tyr(tBu)-Peptide in SPPS
This protocol outlines the standard procedure for the cleavage of the tBu group from a tyrosine residue during the final cleavage of a peptide from the resin in Fmoc-SPPS.
Materials:
-
Fmoc-Tyr(tBu)-peptide-resin (dried)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (scavenger)
-
Water (scavenger)
-
Cold diethyl ether
Procedure:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Prepare a fresh cleavage cocktail. A standard mixture is 95% TFA, 2.5% TIS, and 2.5% water.[8] Note: The scavenger combination may be adjusted based on other sensitive residues in the peptide sequence.
-
Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and allow it to react at room temperature for 2-4 hours with occasional swirling.[11]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small additional volume of TFA to ensure complete recovery.
-
Precipitate the crude peptide by adding the TFA filtrate dropwise into a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation, discard the ether, and wash the peptide pellet several times with cold ether to remove scavengers and dissolved organic byproducts.
-
Dry the final peptide product under vacuum.
Conclusion
The choice of a protecting group for tyrosine is a critical decision in peptide synthesis that directly impacts the efficiency, purity, and success of the synthetic endeavor. While This compound remains a viable and economical option for Boc-based synthesis of shorter peptides, its propensity for acid-catalyzed rearrangement necessitates careful consideration. For Fmoc-based strategies, the tert-butyl (tBu) group is the undisputed standard, offering excellent stability and clean, concomitant deprotection during final cleavage. For more demanding syntheses, such as long peptides in the Boc-scheme or those requiring on-resin modification, advanced protecting groups like 2,6-Dichlorobenzyl and orthogonal groups like Alloc provide the necessary stability and selective reactivity, respectively. A thorough understanding of the chemical properties and compatibilities of these groups, as outlined in this guide, empowers researchers to design more robust and successful synthetic routes.
References
-
Eriksson, B., et al. (1978). Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid. International Journal of Peptide and Protein Research, 12(2), 57-68. Available at: [Link]
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. (General principles covered in numerous sources, e.g., AAPPTec, BenchChem).
-
AAPPTec. (n.d.). A Practical Guide to Solid Phase Peptide Chemistry. Available at: [Link]
-
Kudryavtsev, K. V., et al. (2019). Synthesis of N-Benzoyl-4-O-(1H-Tetrazol-5-yl)-L-Tyrosine Ethyl Ester: A Functionalized Tyrosine Derivative. Molbank, 2019(4), M1094. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of N-benzyloxycarbonyl-N-methyl-O-benzyl-L-tyrosine. Available at: [Link]
- Ouchi, H., et al. (2006). Production method of O-substituted tyrosine compound. U.S. Patent No. 7,217,835 B2.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Understanding the Chemical Properties of Boc-O-benzyl-L-tyrosine for Advanced Synthesis. Available at: [Link]
-
Poudel, T. R., et al. (2024). A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential Antimicrobial Agents. Molecules, 29(17), 4059. Available at: [Link]
-
Niederhafner, P., et al. (2022). Cleavage of benzyl group from tyrosine or nitrotyrosine in synthetic peptides. Amino Acids, 54(5), 785-797. Available at: [Link]
-
Li, X., & Li, X. (2019). Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. Organic & Biomolecular Chemistry, 17(33), 7636-7647. Available at: [Link]
-
Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504. (General principles covered in numerous sources, e.g., PubMed). Available at: [Link]
-
Martínez-Montero, L., et al. (2015). Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Green Chemistry, 17, 3766-3770. Available at: [Link]
- Geigy, J. R. (1970). Protective groups for the hydroxyl group of tyrosine during peptide synthesis. U.S. Patent No. 3,538,070.
-
Isidro-Llobet, A., & Alvarez, M. (2009). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Current Protein & Peptide Science, 10(1), 25-37. Available at: [Link]
-
Yamashiro, D., & Li, C. H. (1973). Protection of Tyrosine in Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 38(3), 591-592. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information for "Photoremovable Protecting Groups for Carboxylic Acids". Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Available at: [Link]
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- 2. peptide.com [peptide.com]
- 3. biosynth.com [biosynth.com]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US7217835B2 - Production method of O-substituted tyrosine compound - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of N-(2-Benzoylphenyl)-L-tyrosine Analogs as PPARγ Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a potent class of peroxisome proliferator-activated receptor gamma (PPARγ) agonists derived from the N-(2-Benzoylphenyl)-L-tyrosine scaffold. As a senior application scientist, my goal is to synthesize the available experimental data into a logical, insightful narrative that not only presents the "what" but explains the "why" behind the medicinal chemistry strategies employed in the optimization of these compounds. The insights herein are grounded in authoritative studies that have successfully identified orally active antihyperglycemic and antihyperlipidemic agents from this chemical series.
Introduction: A Novel Scaffold for PPARγ Modulation
The N-(2-Benzoylphenyl)-L-tyrosine scaffold represents a significant discovery in the search for novel, potent, and selective PPARγ agonists.[1][2] PPARγ is a nuclear receptor that is a critical regulator of glucose and lipid metabolism, making it a well-established therapeutic target for type 2 diabetes. The compounds in this class, developed from L-tyrosine, have demonstrated potent in vitro affinity and functional activity, which has translated to significant antihyperglycemic and antihyperlipidemic effects in rodent models of type 2 diabetes.[1][2]
This guide will dissect the key structural components of this scaffold, providing a comparative analysis of analog performance based on peer-reviewed experimental data. We will explore how modifications to three primary regions of the molecule—the N-aryl substituent, the L-tyrosine core, and the phenyl alkyl ether tail—influence binding affinity, functional potency, selectivity, and physicochemical properties such as solubility.
The Core Molecular Architecture
The N-(2-Benzoylphenyl)-L-tyrosine scaffold is comprised of three key domains that are crucial for its interaction with the PPARγ ligand-binding pocket. Understanding the role of each domain is fundamental to interpreting the SAR data.
-
The "Head" Group: The acidic L-tyrosine carboxylic acid, which forms critical hydrogen bonds with residues in the receptor's binding site.
-
The "Central" Core: The rigid N-(2-benzoylphenyl) moiety, which provides a key structural anchor.
-
The "Tail" Group: The variable phenyl alkyl ether moiety, which extends into a more solvent-exposed region of the binding pocket and can be modified to fine-tune potency and solubility.
Caption: A typical in vitro workflow for characterizing new N-(2-Benzoylphenyl)-L-tyrosine analogs.
Protocol 1: PPARγ Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known high-affinity radioligand from the PPARγ ligand-binding domain (LBD).
Objective: To quantify the direct interaction between the analog and the PPARγ protein.
Step-by-Step Methodology:
-
Protein Preparation: Use purified, recombinant human PPARγ-LBD.
-
Reaction Mixture: In a 96-well plate, combine the PPARγ-LBD, a fixed concentration of a high-affinity radioligand (e.g., [³H]-Rosiglitazone), and varying concentrations of the test compound in a suitable assay buffer.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient time (e.g., 4-6 hours) to reach binding equilibrium.
-
Separation: Separate the protein-bound radioligand from the unbound radioligand. A common method is rapid filtration through a glass fiber filter mat, which retains the protein complex.
-
Quantification: Wash the filters to remove non-specific binding, and then measure the radioactivity retained on each filter using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displaced versus the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol 2: In Vivo Antihyperglycemic Activity in Zucker Diabetic Fatty (ZDF) Rats
This protocol assesses the ability of a lead compound to lower blood glucose levels in a well-established genetic model of type 2 diabetes and obesity.
Objective: To validate the in vitro functional potency in a relevant disease model.
Step-by-Step Methodology:
-
Animal Model: Use male Zucker Diabetic Fatty (ZDF) rats, which are hyperglycemic. Acclimate the animals and monitor their baseline blood glucose levels.
-
Compound Formulation: Prepare the test compound in a suitable vehicle for oral administration (e.g., a suspension in 0.5% methylcellulose).
-
Dosing: Administer the test compound or vehicle control to the rats via oral gavage. Dosing is typically performed once or twice daily (e.g., 3 mg/kg, bid) for a set period (e.g., 4-7 days).
-
Blood Glucose Monitoring: Collect blood samples from the tail vein at regular intervals (e.g., daily, pre-dose) to monitor non-fasting plasma glucose levels.
-
Data Analysis: Compare the plasma glucose levels of the treated group to the vehicle-treated control group. A statistically significant reduction in glycemia indicates in vivo efficacy. The results can be expressed as the percentage reduction in glucose compared to the control group.
Concluding Synthesis and Future Outlook
The N-(2-benzoylphenyl)-L-tyrosine scaffold has proven to be a remarkably fertile ground for the development of potent PPARγ agonists. The comprehensive SAR studies have illuminated a clear path for optimization.
Caption: A summary of the key structure-activity relationships for the scaffold.
Key Takeaways:
-
The L-tyrosine core and its stereochemistry are essential for activity.
-
The central N-(2-benzoylphenyl) group is highly optimized, with little room for modification beyond careful bioisosteric replacements.
-
The phenyl alkyl ether tail is the primary site for tuning potency and physicochemical properties, allowing for significant improvements in both efficacy and drug-likeness.
Future research on this scaffold could focus on exploring its potential as a partial PPARγ agonist to mitigate side effects associated with full agonism, or on developing analogs with dual activity on other metabolic targets to achieve synergistic therapeutic effects. The detailed SAR data presented here provides a robust foundation for such future drug discovery efforts.
References
-
Collins, J. L., et al. (1998). N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists. 2. Structure-activity relationship and optimization of the phenyl alkyl ether moiety. Journal of Medicinal Chemistry, 41(25), 5037-54. [Link] [3]2. Henke, B. R., et al. (1998). N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists. 1. Discovery of a novel series of potent antihyperglycemic and antihyperlipidemic agents. Journal of Medicinal Chemistry, 41(25), 5020-36. [Link] [1]3. Cobb, J. E., et al. (1998). N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists. 3. Structure-activity relationship and optimization of the N-aryl substituent. ChEMBL Document CHEMBL1131297. [Link] [4]4. Cobb, J. E., et al. (1998). N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists. 3. Structure-activity relationship and optimization of the N-aryl substituent. Journal of Medicinal Chemistry, 41(25), 5055-69. [Link] [5]5. Collins, J. L., et al. (1998). N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists. 2. Structure-activity relationship and optimization of the phenyl alkyl ether moiety. Semantic Scholar. [Link] [6]6. Henke, B. R., et al. (1998). N-(2-Benzoylphenyl)-l-tyrosine PPARγ Agonists. 1. Discovery of a Novel Series of Potent Antihyperglycemic and Antihyperlipidemic Agents. Journal of Medicinal Chemistry, 41(25), 5020-5036. [Link] [2]7. Collins, J. L., et al. (1998). N-(2-Benzoylphenyl)-l-tyrosine PPARγ Agonists. 2. Structure−Activity Relationship and Optimization of the Phenyl Alkyl Ether Moiety. Journal of Medicinal Chemistry, 41(25), 5037-5054. [Link] [7]8. Henke, B. R., et al. (1998). N-(2-benzoylphenyl)-L-tyrosine PPARγ agonists. 1. Discovery of a novel series of potent antihyperglycemic and antihyperlipidemic agents. University of Texas Southwestern Medical Center. [Link]
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- 3. N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists. 2. Structure-activity relationship and optimization of the phenyl alkyl ether moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Document: N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists. 3. Structure-activity relationship and optimization of the N-aryl substituent. (CHEMBL11... - ChEMBL [ebi.ac.uk]
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A Senior Application Scientist's Guide to the Spectroscopic Validation of N-Benzyl-L-tyrosine Synthesis
For researchers and professionals in drug development, the unambiguous structural confirmation of synthesized molecules is paramount. N-Benzyl-L-tyrosine, a key chiral building block in the synthesis of pharmaceutically active compounds, is no exception. Its proper synthesis and purification are critical for downstream applications, where impurities or structural ambiguities can compromise biological activity and lead to misleading results.
This guide provides an in-depth, technically-grounded comparison of the primary spectroscopic techniques used to validate the synthesis of this compound. Moving beyond mere procedural steps, we will explore the causal reasoning behind experimental choices, ensuring that the validation workflow itself is a self-verifying system. Our focus will be on a common and efficient synthetic route—reductive amination—and its validation through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
The Synthetic Pathway: Reductive Amination
While several methods exist for the N-alkylation of amino acids, such as direct alkylation with alkyl halides or borrowing hydrogen catalysis, reductive amination of L-tyrosine with benzaldehyde stands out for its high selectivity and the use of readily available, cost-effective reagents.[1][2] This pathway involves two key stages: the formation of a Schiff base intermediate followed by its in-situ reduction.
The causality for this choice is rooted in control. Direct alkylation can risk over-alkylation (dibenzylation) and requires careful control of stoichiometry and base strength. In contrast, reductive amination provides a more directed route to the desired mono-benzylated product. Sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) are common reducing agents for this transformation, chosen for their mildness and selectivity, which helps preserve the chiral integrity of the α-carbon.
Caption: Workflow for this compound synthesis via reductive amination.
Part 1: ¹H and ¹³C NMR Spectroscopy - The Structural Blueprint
NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry. It provides detailed information about the carbon-hydrogen framework of a molecule, making it indispensable for confirming the formation of the new N-benzyl bond and verifying the integrity of the parent tyrosine structure.
Expertise & Rationale
Why NMR first? Because it provides the most comprehensive initial picture. It not only confirms the presence of all expected structural motifs but also allows for their relative quantification through integration (in ¹H NMR). For the synthesis of this compound, we are looking for specific evidence:
-
Appearance of Benzyl Protons: The most direct evidence of successful benzylation is the appearance of signals corresponding to the benzylic methylene (-CH₂-) protons and the new phenyl group.
-
Disappearance of Aldehyde Proton: The characteristic aldehyde proton signal from benzaldehyde (around 9-10 ppm) must be absent in the final product spectrum.
-
Shift in α-Proton Signal: The chemical environment of the α-proton on the tyrosine backbone changes upon N-alkylation, leading to a predictable shift in its resonance.
Experimental Protocol: NMR Sample Preparation
-
Sample Preparation: Accurately weigh 5-10 mg of the dried, purified product.
-
Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) with a small amount of DCl or NaOD to aid dissolution, or DMSO-d₆. D₂O is often preferred as it will exchange with labile protons (-OH, -NH, -COOH), simplifying the spectrum by causing those peaks to disappear.
-
Internal Standard: Add a small amount of an internal standard (e.g., TMS or TSPA) if precise chemical shift calibration is required.
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C spectra on a spectrometer (e.g., 400 MHz or higher for better resolution).
Data Interpretation: A Comparative Analysis
A trustworthy validation compares the product spectrum against those of the starting materials.
Table 1: Comparative ¹H NMR Data (Typical Shifts in D₂O)
| Proton Environment | L-Tyrosine (Starting Material) | This compound (Product) | Rationale for Change |
| Aromatic (Tyrosine) | ~7.2 ppm (d), ~6.9 ppm (d) | ~7.1 ppm (d), ~6.8 ppm (d) | Minor shifts due to change in electronic environment of the amino group. |
| α-CH | ~3.9 ppm (t) | ~3.7 ppm (t) | Upfield shift upon conversion of primary amine to secondary amine. |
| β-CH₂ | ~3.1 ppm (dd), ~2.9 ppm (dd) | ~3.0 ppm (dd), ~2.8 ppm (dd) | Minor shifts due to proximity to the modified α-carbon. |
| Aromatic (Benzyl) | N/A | ~7.3-7.4 ppm (m) | Key Indicator: Appearance of 5 new aromatic protons from the benzyl group. |
| Benzylic CH₂ | N/A | ~4.1 ppm (s or AB quartet) | Key Indicator: Appearance of a singlet or AB quartet for the new CH₂ bridge. |
Table 2: Comparative ¹³C NMR Data (Typical Shifts in D₂O)
| Carbon Environment | L-Tyrosine (Starting Material)[3] | This compound (Product) | Rationale for Change |
| Carboxyl C=O | ~175 ppm | ~174 ppm | Minimal change expected. |
| Aromatic C-O | ~156 ppm | ~156 ppm | Unaffected by the reaction at the amino group. |
| Aromatic C (Tyr) | ~116-131 ppm | ~116-131 ppm | Minor shifts in aromatic carbons. |
| α-C | ~57 ppm | ~62 ppm | Key Indicator: Downfield shift due to attachment of the benzyl group. |
| β-C | ~38 ppm | ~37 ppm | Minor change. |
| Benzylic CH₂ | N/A | ~55 ppm | Key Indicator: Appearance of the new benzylic carbon signal. |
| Aromatic C (Benzyl) | N/A | ~128-135 ppm | Key Indicator: Appearance of new signals for the benzyl aromatic ring. |
Part 2: Infrared (IR) Spectroscopy - The Functional Group Fingerprint
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. While NMR maps the skeleton, IR confirms the presence of key bonds (C=O, O-H, N-H, C-O), acting as a crucial cross-validation step.
Expertise & Rationale
For this synthesis, IR spectroscopy serves as a quick check to confirm the conversion of functional groups. We are specifically looking for:
-
Persistence of Key Groups: The carboxylic acid O-H and C=O stretches, and the phenolic O-H stretch from the tyrosine moiety should remain.
-
Change in the N-H Region: A primary amine (in L-tyrosine) typically shows two N-H stretching bands, whereas a secondary amine (in the product) shows only one. This change is a direct indicator of successful mono-alkylation.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: Place a small amount (a few milligrams) of the dry, solid product directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Background Scan: Run a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Acquire the spectrum of the sample, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. The typical range is 4000-600 cm⁻¹.
Data Interpretation: Characteristic Vibrational Bands
Table 3: Comparative IR Absorption Data
| Functional Group | Wavenumber (cm⁻¹) | Expected in L-Tyrosine | Expected in this compound | Rationale for Change/Presence |
| Phenolic O-H | 3200-3500 (broad) | Yes | Yes | This group is unaffected by the reaction and should persist. |
| Carboxylic Acid O-H | 2500-3300 (very broad) | Yes | Yes | The carboxylic acid remains intact. This often overlaps with other O-H and C-H stretches. |
| N-H Stretch | 3200-3400 | Yes (typically 2 bands) | Yes (typically 1 band) | Key Indicator: Change from a primary amine (R-NH₂) to a secondary amine (R₂-NH) results in the loss of one N-H stretch. |
| Aromatic C-H | 3000-3100 | Yes | Yes | Presence of two aromatic rings in the product may lead to a more complex signal in this region. |
| Aliphatic C-H | 2850-3000 | Yes | Yes | Includes β-CH₂ and the new benzylic CH₂. |
| Carboxylic Acid C=O | 1700-1725 | Yes | Yes | The carbonyl stretch should be present and strong. |
| Aromatic C=C | 1450-1600 | Yes | Yes | Multiple sharp bands are expected, confirming the presence of the aromatic rings. |
Part 3: Mass Spectrometry (MS) - The Molecular Weight Verdict
Mass spectrometry provides the definitive measure of a molecule's mass, offering final confirmation that the target compound has been formed. High-resolution mass spectrometry (HRMS) can determine the molecular formula with very high accuracy.
Expertise & Rationale
The primary goal of MS is to confirm the molecular weight of this compound (C₁₆H₁₇NO₃, Molecular Weight: 271.31 g/mol ).[4] Using a soft ionization technique like Electrospray Ionization (ESI), we expect to see the protonated molecule [M+H]⁺.
-
Confirmation of Mass: The observed m/z value must match the calculated value for the target molecule.
-
Absence of Starting Materials: Signals corresponding to the starting materials (L-tyrosine [M+H]⁺ at m/z 182.08) should be absent or present only in trace amounts.
-
Fragmentation Analysis (MS/MS): Tandem MS can be used to fragment the parent ion. The fragmentation pattern provides further structural proof. For this compound, characteristic losses would include the loss of the carboxyl group (-COOH, 45 Da) and fragmentation at the benzylic C-N bond.[5][6]
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or an acetonitrile/water mixture, often with 0.1% formic acid to promote protonation.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. Scan a mass range that comfortably includes the expected m/z of the product (e.g., m/z 100-500).
-
HRMS (Optional but Recommended): If available, acquire data on a high-resolution instrument (e.g., TOF or Orbitrap) to confirm the elemental composition.
Data Interpretation: Expected Ions
Table 4: ESI-MS Data for Validation
| Ion Description | Calculated m/z | Expected in Product Spectrum | Significance |
| [M+H]⁺ (Product) | 272.13 | Yes (major peak) | Primary Confirmation: Confirms the molecular weight of this compound.[7] |
| [M+Na]⁺ (Product) | 294.11 | Yes (minor peak) | Common sodium adduct, further supports the molecular weight.[7] |
| [M+H]⁺ (L-Tyrosine) | 182.08 | No (or trace) | Confirms consumption of the starting material. |
| [M-COOH+H]⁺ Fragment | 227.14 | Yes (in MS/MS) | A common fragmentation pathway for amino acids, confirming the presence of the carboxyl group. |
Integrated Validation Strategy
Caption: An integrated workflow for the spectroscopic validation of this compound.
Conclusion
The validation of this compound synthesis is a multi-faceted process that demands more than just running samples. It requires a deep understanding of what each spectroscopic technique reveals and how the data collectively builds a case for the product's identity and purity. By integrating NMR, IR, and MS, researchers can create a self-validating system that moves from confirming functional groups (IR) to mapping the full atomic framework (NMR) and finally, verifying the exact molecular weight (MS). This rigorous, evidence-based approach ensures the integrity of the molecule, providing a solid and trustworthy foundation for subsequent research and development.
References
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ResearchGate. Methods for mono‐selective N‐alkylation of amines using alcohols as... Available from: [Link]
-
Pawan, K., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701933. Available from: [Link]
-
Monash University. Synthesis of N-Alkyl Amino Acids. Available from: [Link]
-
Taylor & Francis Online. Synthesis of N-Benzoyl-4-O-(1H-Tetrazol-5-yl)-L-Tyrosine Ethyl Ester. Available from: [Link]
-
PrepChem.com. Synthesis of N-benzyloxycarbonyl-N-methyl-O-benzyl-L-tyrosine. Available from: [Link]
- Google Patents. Production method of O-substituted tyrosine compound.
-
Digital Commons @ Michigan Tech. A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential. Available from: [Link]
-
ResearchGate. Synthesis of functionalized N‐alkyl amino esters and amides via.... Available from: [Link]
-
ACS Publications. Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. Available from: [Link]
-
PubChem. o-Benzyl-DL-tyrosine. Available from: [Link]
-
PubChem. O-benzyl-L-tyrosine. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
YouTube. Alkylation of Amines, Part 5: Alternative Strategies. Available from: [Link]
-
ScienceDirect. The MS/MS spectra and proposed fragmentation for tyrosine in positive ion mode. Available from: [Link]
-
RSC Publishing. The product of NH3 loss from gas phase protonated tyrosine. Available from: [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000158). Available from: [Link]
-
PubChemLite. This compound (C16H17NO3). Available from: [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000158). Available from: [Link]
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A Comparative Guide to N-Boc and N-Fmoc Protection of O-benzyl-L-tyrosine: A Senior Application Scientist's Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide synthesis, the judicious selection of protecting groups is a critical determinant of success, directly influencing yield, purity, and the viability of the overall synthetic strategy. O-benzyl-L-tyrosine, a frequently utilized building block, presents a specific set of considerations for the protection of its α-amino group. This guide provides an in-depth comparative analysis of the two most prominent N-terminal protecting groups, tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), as applied to O-benzyl-L-tyrosine. Drawing upon established chemical principles and experimental data, this document aims to equip researchers with the necessary insights to make informed decisions for their synthetic endeavors.
The Principle of Orthogonality: A Strategic Imperative
Modern peptide synthesis hinges on the principle of orthogonality, wherein multiple protecting groups can be selectively removed under distinct chemical conditions without affecting one another.[1] This allows for the precise and sequential construction of complex peptide chains. The N-Boc/O-benzyl and N-Fmoc/O-benzyl protection schemes for tyrosine represent two distinct, yet widely employed, orthogonal strategies. The Boc group is acid-labile, typically removed with acids like trifluoroacetic acid (TFA), while the Fmoc group is base-labile, cleaved with secondary amines such as piperidine.[2] The benzyl ether protecting the phenolic hydroxyl group of tyrosine is generally stable to both the acidic conditions used for Boc removal and the basic conditions for Fmoc removal, but can be cleaved under stronger acidic conditions or by catalytic hydrogenation.[3][4]
N-Boc Protection of O-benzyl-L-tyrosine: The Classic Approach
The N-Boc protecting group has long been a stalwart in peptide synthesis, valued for its robustness and well-established protocols. The protection of O-benzyl-L-tyrosine with a Boc group is a straightforward and high-yielding process.
Experimental Protocol: Synthesis of N-Boc-O-benzyl-L-tyrosine
Materials:
-
O-benzyl-L-tyrosine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH) or triethylamine (TEA)
-
Dioxane and water or an appropriate organic solvent like tetrahydrofuran (THF)
-
Hydrochloric acid (HCl) or citric acid for workup
-
Ethyl acetate (EtOAc) for extraction
Procedure:
-
Dissolve O-benzyl-L-tyrosine in a suitable solvent system, such as a 1:1 mixture of dioxane and water containing NaOH or TEA to create a basic environment.
-
To this solution, add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise while stirring at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Upon completion, remove the organic solvent under reduced pressure.
-
Acidify the aqueous residue with a dilute acid (e.g., 1 M HCl or 5% citric acid solution) to a pH of approximately 3-4 to precipitate the product.[5]
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
The crude N-Boc-O-benzyl-L-tyrosine can be further purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield a white to off-white powder.[5]
Expected Yield: Yields for the N-Boc protection of amino acids are generally high, often exceeding 90%.[6]
Deprotection of N-Boc-O-benzyl-L-tyrosine
The removal of the Boc group is achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA).
Experimental Protocol: TFA-Mediated Deprotection
Materials:
-
N-Boc-O-benzyl-L-tyrosine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavengers (e.g., anisole, thioanisole, or triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Dissolve the N-Boc-O-benzyl-L-tyrosine in DCM.
-
Add a scavenger to the solution. This is crucial to trap the reactive tert-butyl cation generated during deprotection, which can otherwise lead to side reactions.[1]
-
Add an equal volume of TFA to the solution (typically a 50% TFA/DCM mixture).[3]
-
Stir the reaction at room temperature for 30-60 minutes.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
Precipitate the deprotected product by adding cold diethyl ether.
-
Collect the precipitate by filtration and wash with cold diethyl ether to obtain the TFA salt of O-benzyl-L-tyrosine.
Potential Side Reactions with N-Boc Protection
The primary concern during the TFA-mediated deprotection of N-Boc-O-benzyl-L-tyrosine is the acid-catalyzed migration of the benzyl group from the phenolic oxygen to the aromatic ring, resulting in the formation of 3-benzyltyrosine.[1][7] The use of scavengers and carefully controlled reaction times can help to minimize this side reaction.
N-Fmoc Protection of O-benzyl-L-tyrosine: The Milder Alternative
The Fmoc protecting group has gained widespread popularity due to its removal under mild basic conditions, which is compatible with a broader range of sensitive functional groups.
Experimental Protocol: Synthesis of N-Fmoc-O-benzyl-L-tyrosine
Materials:
-
O-benzyl-L-tyrosine
-
9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)
-
Sodium carbonate (Na₂CO₃) or another suitable base
-
Dioxane and water
-
Diethyl ether for washing
Procedure:
-
Dissolve O-benzyl-L-tyrosine in an aqueous solution of sodium carbonate to form the sodium salt.
-
To this solution, add a solution of Fmoc-Cl or Fmoc-OSu in dioxane dropwise while maintaining the basic pH.
-
Stir the reaction mixture at room temperature for several hours or overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc reagent and byproducts.
-
Acidify the aqueous layer with dilute HCl to precipitate the N-Fmoc-O-benzyl-L-tyrosine.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum to yield the product.
Expected Yield: The synthesis of Fmoc-protected amino acids generally proceeds with high efficiency, with yields often in the range of 85-95%.
Deprotection of N-Fmoc-O-benzyl-L-tyrosine
The Fmoc group is readily cleaved by treatment with a secondary amine, most commonly piperidine.
Experimental Protocol: Piperidine-Mediated Deprotection
Materials:
-
N-Fmoc-O-benzyl-L-tyrosine
-
Piperidine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the N-Fmoc-O-benzyl-L-tyrosine in DMF.
-
Add piperidine to the solution to a final concentration of 20% (v/v).[8]
-
Stir the reaction at room temperature. The deprotection is typically rapid, often complete within 10-20 minutes.[9]
-
The progress of the deprotection can be monitored by observing the disappearance of the starting material by TLC or by the appearance of the dibenzofulvene-piperidine adduct, which has a characteristic UV absorbance.[9]
-
The deprotected O-benzyl-L-tyrosine can be isolated after an appropriate workup.
Potential Side Reactions with N-Fmoc Protection
The basic conditions used for Fmoc deprotection are generally mild and less prone to causing side reactions on the O-benzyl-L-tyrosine moiety compared to the acidic deprotection of the Boc group. However, potential issues can arise, such as the formation of diketopiperazines if the deprotected amino acid is at the N-terminus of a dipeptide, although this is less of a concern for the free amino acid.
Comparative Analysis: N-Boc vs. N-Fmoc for O-benzyl-L-tyrosine
| Feature | N-Boc Protection | N-Fmoc Protection |
| Protecting Group Lability | Acid-labile (TFA) | Base-labile (Piperidine) |
| Orthogonality | Orthogonal to base-labile groups | Orthogonal to acid-labile groups |
| Deprotection Conditions | Harsh (strong acid) | Mild (secondary amine) |
| Typical Yield (Protection) | >90%[6] | 85-95% |
| Purity of Protected Amino Acid | High, but purification may be needed to remove byproducts. | Generally high, with straightforward purification. |
| Key Side Reaction | Benzyl group migration during TFA deprotection.[1][7] | Minimal for the O-benzyl-L-tyrosine moiety. |
| Solubility of Protected AA | Generally soluble in a range of organic solvents.[4] | Good solubility in polar aprotic solvents like DMF.[10] |
| Cost | Reagents are generally less expensive. | Reagents can be more expensive. |
Visualization of Synthetic Workflows
Caption: N-Boc protection and deprotection workflow for O-benzyl-L-tyrosine.
Caption: N-Fmoc protection and deprotection workflow for O-benzyl-L-tyrosine.
Conclusion and Recommendations
The choice between N-Boc and N-Fmoc protection for O-benzyl-L-tyrosine is contingent upon the specific requirements of the synthetic strategy.
-
N-Boc protection remains a robust and cost-effective option, particularly for routine syntheses where the potential for benzyl group migration can be mitigated through careful control of deprotection conditions and the use of appropriate scavengers.
-
N-Fmoc protection offers the significant advantage of milder deprotection conditions, making it the preferred choice for the synthesis of sensitive peptides or when working with substrates that are incompatible with strong acids. While the reagents may be more expensive, the higher purity of the crude product and the reduced risk of side reactions can offset this cost in the long run.
For complex, multi-step syntheses or for peptides containing acid-sensitive residues, the N-Fmoc strategy is generally the superior choice. For simpler, more robust applications where cost is a primary consideration, the N-Boc strategy remains a viable and effective alternative. Ultimately, a thorough understanding of the chemistry of both protecting groups, coupled with careful experimental design, will enable the successful incorporation of O-benzyl-L-tyrosine into any peptide sequence.
References
-
Aapptec. N-Terminal Deprotection - Fmoc removal. [Link]
-
Aapptec. Boc-Tyr(Bzl)-OH [2130-96-3]. [Link]
-
ResearchGate. HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. [Link]
-
J-Stage. A New Deprotecting Procedure for Peptide Synthesis with Trifluoroacetic Acid. [Link]
-
Sunresin. Boc / Bzl Solid Phase Synthesis. [Link]
-
P3 BioSystems. Fmoc-Tyr(Bzl)-OH. [Link]
-
Aapptec. Fmoc-Tyr(Bzl)-OH [71989-40-7]. [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Phenomenex. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. [Link]
-
Phenomenex. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux™ Polysaccharide-Based Chiral Stationary Phases. [Link]
-
Springer Nature Experiments. Methods for Removing the Fmoc Group. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Properties of Boc-O-benzyl-L-tyrosine for Advanced Synthesis. [Link]
- Google Patents. CN104447415A - Method for preparing Boc-L-tyrosine by using (Boc)2O.
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
ResearchGate. Comprehensive Solubility Analysis of Fmoc- l -Tyrosine in 12 Monosolvents: Integrating Solvent Effects, Thermodynamic Modeling, and Advanced Molecular Insights via IGMH Analysis. [Link]
-
PubChem. O-Benzyl-N-(((9H-fluoren-9-yl)methoxy)carbonyl)-L-tyrosine. [Link]
Sources
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- 10. chemimpex.com [chemimpex.com]
A Comparative Guide to Assessing the Biological Activity of Synthesized N-Benzyl-L-tyrosine Derivatives
This guide provides an in-depth, objective comparison of methodologies for assessing the biological activity of novel N-Benzyl-L-tyrosine derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural lists to explain the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for generating robust and reproducible data.
The unique structure of this compound, which combines the features of the amino acid L-tyrosine with a benzyl group, makes its derivatives promising candidates for a range of therapeutic applications.[1][2] L-tyrosine is a precursor for several key neurotransmitters and hormones and plays a role in various signaling pathways. The addition of a benzyl moiety can modulate the molecule's lipophilicity, stability, and interaction with biological targets.[1][3] Consequently, these derivatives are frequently investigated for anticancer, antioxidant, and enzyme-inhibiting properties.[4][5]
This guide will detail the core assays required to build a comprehensive biological activity profile for a newly synthesized this compound derivative, enabling a direct comparison of its performance against established standards and alternative compounds.
Section 1: Assessment of Anticancer Activity via Cytotoxicity Screening
A primary focus in the development of novel tyrosine derivatives is their potential to act as targeted anticancer agents.[4] Many cellular signaling pathways crucial for cancer cell proliferation and survival rely on tyrosine kinases. By designing derivatives that can interfere with these pathways, it is possible to induce selective cancer cell death.
The foundational step in this assessment is the in vitro cytotoxicity assay, which measures the dose-dependent effect of a compound on cancer cell viability. The MTT assay is a widely adopted, reliable, and cost-effective colorimetric method for this purpose.[6][7]
Causality of Method: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay's principle lies in the metabolic activity of living cells.[6][7] NAD(P)H-dependent cellular oxidoreductase enzymes, located primarily in the mitochondria, reduce the yellow, water-soluble MTT salt to a purple, insoluble formazan.[6][8] The quantity of formazan produced is directly proportional to the number of metabolically active (i.e., viable) cells.[6][9] This conversion provides a robust proxy for cell viability and allows for the quantification of a compound's cytotoxic effect.[7]
Experimental Workflow: General Logic
The overall workflow for screening a new derivative involves synthesis and purification, followed by a series of biological assays to determine its efficacy and mechanism.
Detailed Protocol: DPPH Radical Scavenging Assay
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Synthesized derivatives
-
Positive Control: Ascorbic Acid or Trolox [10]* 96-well microplate
Procedure:
-
Reagent Preparation:
-
Assay Procedure:
-
In a 96-well plate, add 30 µL of each sample dilution to respective wells. [11] * Self-Validation: Prepare a control well containing 30 µL of methanol instead of a sample. This represents 0% inhibition.
-
Add 175 µL of the DPPH solution to all wells and mix gently. [11] * Incubate the plate in the dark at room temperature for 30 minutes. [12]
-
-
Data Acquisition:
-
Measure the absorbance of each well at 517 nm. [10] Data Analysis & Comparison: The percentage of DPPH radical scavenging activity is calculated as follows: % Inhibition = [(A_control - A_sample) / A_control] * 100 [10]Where A_control is the absorbance of the control well and A_sample is the absorbance of the well with the derivative.
-
From a plot of % inhibition versus concentration, the IC₅₀ value (concentration required to scavenge 50% of DPPH radicals) is determined.
| Compound | Derivative Substituent | Antioxidant IC₅₀ (µg/mL) |
| Derivative D | 4-Hydroxy-benzyl | 22.5 ± 2.1 |
| Derivative E | 4-Nitro-benzyl | 150.3 ± 11.5 |
| Derivative F | Unsubstituted Benzyl | > 200 |
| Ascorbic Acid | (Positive Control) | 8.9 ± 0.7 |
Table 2: Example comparative antioxidant activity of this compound derivatives.
Section 3: Enzyme Inhibition Screening: Tyrosinase
Tyrosinase is a key copper-containing enzyme that catalyzes the initial and rate-limiting steps of melanin biosynthesis. [13]Inhibitors of tyrosinase are of great interest in the cosmetics industry for skin whitening and in medicine for treating hyperpigmentation disorders. [13]Given that L-tyrosine is the natural substrate for this enzyme, its derivatives are logical candidates for inhibitors.
Causality of Method: Tyrosinase Inhibition Assay
This colorimetric assay measures the activity of tyrosinase by monitoring the oxidation of L-DOPA to dopaquinone, which then undergoes a series of reactions to form dopachrome, a colored product with an absorbance maximum around 475-510 nm. [13][14]In the presence of an inhibitor, the rate of dopachrome formation is reduced. The assay quantifies the inhibitor's potency by comparing the rate of the reaction with and without the test compound.
Signaling Pathway: Melanin Synthesis Inhibition
The diagram below illustrates the central role of tyrosinase in the melanin synthesis pathway and the point of inhibition by a potential drug candidate.
Detailed Protocol: In Vitro Tyrosinase Inhibition Assay
Materials:
-
Mushroom Tyrosinase
-
L-DOPA (substrate)
-
Sodium Phosphate Buffer (e.g., 0.1 M, pH 6.8)
-
Synthesized derivatives
Procedure:
-
Reaction Mixture Preparation:
-
In a 96-well plate, prepare the reaction mixtures. For each sample, this will include:
-
20 µL of the test compound (dissolved in a suitable solvent like DMSO, then diluted in buffer). [15] * 50 µL of Tyrosinase Enzyme Solution. [13][15] * Self-Validation:
-
Enzyme Control (EC): 20 µL buffer (no inhibitor) + 50 µL enzyme.
-
Inhibitor Control (IC): 20 µL Kojic Acid + 50 µL enzyme.
-
Blank: Buffer only.
-
-
-
Pre-incubation:
-
Initiation of Reaction & Measurement:
-
Initiate the reaction by adding 30 µL of L-DOPA substrate solution to each well. [13][15] * Immediately place the plate in a microplate reader and measure the absorbance at 510 nm in kinetic mode. [13][14][15]Take readings every 2-3 minutes for at least 30 minutes. [14] Data Analysis & Comparison: The rate of reaction (slope of the absorbance vs. time graph) is determined for each concentration. The percent inhibition is calculated as: % Inhibition = [(Slope_EC - Slope_Sample) / Slope_EC] * 100 [13] The IC₅₀ value is determined by plotting % inhibition against the inhibitor concentration.
-
| Compound | Derivative Substituent | Tyrosinase Inhibition IC₅₀ (µM) |
| Derivative G | 4-Hydroxy-benzyl | 38.1 ± 3.5 [5] |
| Derivative H | 2,4-Dihydroxy-benzyl | 27.5 ± 2.9 [5] |
| Derivative I | Unsubstituted Benzyl | 95.2 ± 8.1 |
| Kojic Acid | (Positive Control) | 19.2 ± 1.6 [5] |
Table 3: Example comparative tyrosinase inhibition data for this compound derivatives.
Conclusion and Forward Look
This guide outlines the foundational assays for characterizing the biological activity of novel this compound derivatives. By systematically applying these validated protocols for cytotoxicity, antioxidant capacity, and enzyme inhibition, researchers can generate a robust, comparative dataset. This data is crucial for establishing structure-activity relationships (SAR), identifying lead compounds for further development, and elucidating the mechanisms of action that drive their biological effects. The consistent use of positive and negative controls within each assay ensures the trustworthiness and scientific integrity of the findings, paving the way for successful drug discovery and development.
References
- CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- Bio-protocol. (n.d.). Tyrosinase inhibition assay.
- Abcam. (n.d.). MTT assay protocol.
- ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- BroadPharm. (2022). Protocol for Cell Viability Assays.
- BenchChem. (2025). Application Note and Protocol: DPPH Radical Scavenging Assay for 13-Dehydroxyindaconitine.
- National Center for Biotechnology Information. (2021). Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods.
- Abcam. (n.d.). Tyrosinase-Inhibitor-assay-protocol-book-v2a-ab204715.docx.
- G-Biosciences. (n.d.). DPPH Antioxidant Assay.
- Bio-protocol. (n.d.). DPPH∙ Radical Scavenging Assay.
- Marine Biology. (n.d.). DPPH radical scavenging activity.
- Active Concepts. (2023). Tyrosinase Inhibition Assay.
- Taylor & Francis Online. (2025). Synthesis of N-Benzoyl-4-O-(1H-Tetrazol-5-yl)-L-Tyrosine Ethyl Ester.
- Sigma-Aldrich. (n.d.). Tyrosinase Inhibitor Screening Kit (Colorimetric) (MAK257) - Technical Bulletin.
- Digital Commons @ Michigan Tech. (2024). A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential.
- Taylor & Francis Online. (2025). Synthesis of N-Benzoyl-4-O-(1H-Tetrazol-5-yl)-L-Tyrosine Ethyl Ester.
- Chem-Impex. (n.d.). O-Benzyl-L-tyrosine.
- Brieflands. (2014). Synthesis, Docking and Cytotoxicity Evaluation of N-(5-(Benzyl- Thio)-1,3,4-Thiadiazol-2-yl)-2-(3-Methoxyphenyl)Acetamide Derivatives as Tyrosine Kinase Inhibitors With Potential Anticancer Activity.
- Benchchem. (n.d.). This compound.
- MDPI. (n.d.). Design, Synthesis, and Anti-Tyrosinase, Anti-Melanogenic, and Antioxidant Activities of Novel (Z)-3-Benzyl-5-Benzylidene-2-Thioxothiazolidin-4-One Analogs.
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- 6. clyte.tech [clyte.tech]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
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A Senior Application Scientist's Guide to Orthogonal Protection Strategies in Tyrosine Derivative Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
The synthesis of complex peptides and tyrosine-derived molecules for therapeutic or research purposes is a task of precision. Tyrosine, with its trifunctional nature—possessing an α-amino group, an α-carboxyl group, and a phenolic hydroxyl side chain—presents a distinct synthetic challenge. The simultaneous presence of these reactive sites necessitates a sophisticated and robust protection strategy to prevent unwanted side reactions and ensure the selective formation of the desired product. This guide provides an in-depth comparison of orthogonal protection strategies, moving beyond a simple recitation of protocols to explain the causal logic behind strategic choices in the synthesis of tyrosine derivatives.
The principle of orthogonality is the cornerstone of modern peptide synthesis. It involves the use of multiple protecting groups that can be removed under distinct, non-interfering chemical conditions.[1] This allows for the selective deprotection and modification of one functional group while others remain shielded, a critical capability for constructing complex molecules like phosphorylated, glycosylated, or branched peptides.[1][2]
Chapter 1: The Chemist's Toolbox: A Comparative Analysis of Protecting Groups for Tyrosine
The success of any synthesis involving a trifunctional amino acid like tyrosine hinges on the judicious selection of protecting groups for its three key reactive sites. The choice is dictated by the overall synthetic scheme, particularly the conditions that will be used for peptide bond formation and, most importantly, for the sequential deprotection steps. Here, we compare the most common protecting groups, categorized by the functional group they protect and their cleavage conditions.
α-Amino Group Protection: The Temporary Shield
The α-amino group is the site of peptide chain elongation, and its protection is temporary, removed at each cycle of solid-phase peptide synthesis (SPPS). The two dominant strategies are the Fmoc/tBu and Boc/Bzl approaches.[1][3]
| Protecting Group | Abbreviation | Deprotection Condition | Key Advantages & Causality | Potential Issues |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base-labile (e.g., 20% piperidine in DMF)[4] | True Orthogonality: Its base lability is completely orthogonal to the acid-labile side-chain protecting groups (like tBu), making it the preferred choice for synthesizing sensitive peptides such as phosphopeptides.[1][5] The milder final cleavage conditions (TFA-based) are a significant advantage.[6] | Can promote aggregation in long or hydrophobic sequences. The dibenzofulvene byproduct of deprotection must be efficiently scavenged. |
| tert-Butoxycarbonyl | Boc | Acid-labile (e.g., neat TFA or ~50% TFA in DCM)[7] | Robustness: A well-established method effective for long or hydrophobic peptides where aggregation can be an issue with Fmoc chemistry.[1] | Quasi-Orthogonal: Not truly orthogonal to benzyl-type side-chain protection, relying on differential acid lability.[5] Requires very strong, hazardous acids (e.g., HF) for final cleavage, which can degrade sensitive residues.[1] |
| Benzyloxycarbonyl | Cbz (or Z) | Catalytic Hydrogenolysis (e.g., H₂/Pd-C)[4] | Orthogonal to Acid/Base: Useful in solution-phase synthesis where orthogonality to both acid- and base-labile groups is required. | Not suitable for SPPS due to the difficulty of performing catalytic hydrogenation on a solid support. Can be incompatible with sulfur-containing amino acids.[4] |
| Allyloxycarbonyl | Alloc | Pd(0)-catalyzed removal (e.g., Pd(PPh₃)₄ and a scavenger)[8][9] | Highly Orthogonal: Stable to both the acidic conditions used for Boc removal and the basic conditions for Fmoc removal, making it ideal for on-resin side-chain modification or cyclization.[9] | Requires careful removal of palladium catalyst residues. The reagents can be expensive and air-sensitive. |
α-Carboxyl Group Protection: The Anchor
In SPPS, the C-terminal carboxyl group is typically anchored to the solid support via a linker (e.g., Wang or 2-chlorotrityl resin), which acts as the protecting group. In solution-phase synthesis, common ester protecting groups are used.
| Protecting Group | Abbreviation | Deprotection Condition | Key Advantages & Causality |
| Methyl/Ethyl Ester | Me / Et | Saponification (e.g., NaOH) | Simple to introduce. Its base-lability makes it orthogonal to acid-labile groups. |
| Benzyl Ester | Bzl | Hydrogenolysis (e.g., H₂/Pd-C) or strong acid (HF, HBr)[10] | Stable to the mild acid and base used in Boc and Fmoc strategies, respectively. It is the classic choice for the Boc/Bzl strategy. |
| tert-Butyl Ester | tBu | Acid-labile (e.g., TFA)[10] | Its acid lability is perfectly matched with the tBu-based side-chain protecting groups in the Fmoc/tBu strategy, allowing for simultaneous deprotection during final cleavage. |
Phenolic Hydroxyl (Side-Chain) Protection: The Enduring Guardian
The nucleophilic character of tyrosine's phenolic hydroxyl group necessitates robust protection to prevent side reactions like O-acylation during peptide coupling.[11] This protecting group must remain intact throughout the entire synthesis until the final global deprotection step, unless selective side-chain modification is desired.
| Protecting Group | Abbreviation | Deprotection Condition | Common Paired Strategy (Nα-group) | Key Advantages & Causality | Common Side Reactions |
| tert-Butyl ether | tBu | Strong Acid (e.g., TFA)[12] | Fmoc | Gold Standard for Fmoc SPPS: High stability to the basic conditions used for Fmoc removal.[13] Cleavage occurs concurrently with resin cleavage in standard Fmoc protocols, simplifying the workflow.[3] | Alkylation of the tyrosine ring by the released tert-butyl cation to form 3-tert-butyltyrosine. This is minimized by using scavengers like triisopropylsilane (TIPS) and water in the cleavage cocktail.[14][15] |
| Benzyl ether | Bzl | Strong Acid (HF, TFMSA) or Hydrogenolysis[13] | Boc | Classic for Boc SPPS: Stable to the moderate acid (TFA) used for repeated Boc deprotection cycles. | Partially labile to TFA, which can lead to premature deprotection in long syntheses.[13] |
| 2-Bromobenzyloxycarbonyl | Z(2-Br) | Strong Acid (HF) or UV light | Boc | Increased acid stability compared to Bzl, preventing premature deprotection during Boc removal cycles.[12] | Can be partially removed by the piperidine used in Fmoc chemistry, limiting its utility in that strategy.[13] |
| 2,6-Dichlorobenzyl ether | Bzl(2,6-Cl₂) | Very Strong Acid (HF) | Boc / Fmoc (for fragments) | Exceptionally stable to acid, making it suitable for complex syntheses and the preparation of fully protected peptide fragments for segment condensation.[13] | Requires harsh final cleavage conditions. |
| Trimethylsilylethyl ether | TMSE | Fluoride source (TBAF) or TFA[16] | Fmoc/Boc | A silicon-based protecting group that is stable to mild acid and base. It offers an additional layer of orthogonality. It is more stable than tBu to dilute TFA but is readily removed by neat TFA.[16] | Requires a separate deprotection step if fluoride is used. |
Chapter 2: Designing Orthogonal Strategies: Two Case Studies in Phosphotyrosine Synthesis
The synthesis of phosphotyrosine-containing peptides is a formidable challenge that perfectly illustrates the necessity of a robust orthogonal strategy. The phosphate moiety is sensitive to harsh conditions, particularly the strong acids used in traditional Boc/Bzl SPPS.[17] Here, we compare two distinct strategies for synthesizing a model phosphopeptide.
Target Molecule: A short peptide containing a phosphotyrosine residue, Ac-Ala-Phe-Tyr(PO₃H₂)-Asn-NH₂.
Strategy A: The "Building Block" Approach with Fmoc/tBu Chemistry
This is the most common and efficient method, relying on the direct incorporation of a pre-phosphorylated and protected tyrosine derivative.[17][18]
Causality Behind Experimental Choices:
-
Nα-Fmoc: Chosen for its base lability, which is orthogonal to all other protecting groups used. It allows for iterative deprotection without affecting the acid-labile side-chain groups or the protected phosphate.[5]
-
Side-Chain-Trt (Asn): The trityl group is highly acid-labile and is cleanly removed by the final TFA cleavage cocktail.
-
Phosphate-Bzl: The benzyl groups protecting the phosphate are stable to the piperidine used for Fmoc removal. While they can be removed by strong acid, a cleaner and milder method is catalytic hydrogenolysis after the peptide has been cleaved from the resin. Some modern phosphate protecting groups, however, are designed to be cleaved by the TFA cocktail.[19]
-
Final Cleavage: A standard TFA "cocktail" containing scavengers like water and TIPS is used. This simultaneously cleaves the peptide from the resin and removes the acid-labile side-chain protecting groups.[20]
Experimental Protocol: Strategy A
-
Resin Swelling: Swell Rink Amide resin (0.1 mmol scale) in N,N-dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF for 2 minutes, drain, and repeat with a 5-minute treatment. Wash the resin thoroughly with DMF (5x) and DCM (3x).[7]
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (4 equivalents), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF.
-
Add N,N-diisopropylethylamine (DIEA) (8 eq.) and allow the mixture to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.[3]
-
Monitor coupling completion with a Kaiser test. Wash the resin as in step 2.
-
-
Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the sequence: Fmoc-Asn(Trt)-OH, Fmoc-Tyr(P(OBzl)₂)-OH, Fmoc-Phe-OH, and Fmoc-Ala-OH.
-
N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride (10 eq.) and DIEA (10 eq.) in DMF for 30 minutes. Wash the resin.
-
Cleavage and Deprotection (Side Chains):
-
Dry the resin under vacuum.
-
Add 10 mL of the cleavage cocktail: 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIPS).
-
Stir for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate. Precipitate the crude peptide in cold diethyl ether.
-
-
Deprotection (Phosphate):
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% aq. acetic acid).
-
Add Pd-C catalyst (10% by weight).
-
Stir under a hydrogen atmosphere (balloon) for 4-6 hours.
-
Filter through Celite to remove the catalyst and lyophilize to obtain the final peptide.
-
Strategy B: "Post-Synthetic Modification" with Alloc Orthogonality
An alternative, though less common, strategy involves incorporating a tyrosine residue with a uniquely protected side chain that can be deprotected on-resin, followed by phosphorylation. The Alloc protecting group is ideal for this "three-dimensional" orthogonal scheme.[21]
Causality Behind Experimental Choices:
-
Tyr(Alloc): The Alloc group is stable to both piperidine (for Fmoc removal) and TFA (for final cleavage). Its selective removal by a Pd(0) catalyst frees the tyrosine hydroxyl group for modification while the rest of the peptide remains fully protected and anchored to the resin.[9]
-
On-Resin Phosphorylation: Performing the phosphorylation on the solid support simplifies purification, as excess reagents can be washed away easily. The phosphoramidite method is a common choice for this step.[19]
-
Final Cleavage: The same TFA cocktail as in Strategy A is used for the final release and deprotection of all remaining acid-labile groups.
Performance Comparison: Strategy A vs. Strategy B
| Parameter | Strategy A: "Building Block" | Strategy B: "Post-Synthetic Modification" | Rationale |
| Overall Yield | Generally Higher | Often Lower | The "building block" approach involves well-optimized, standard coupling reactions. On-resin phosphorylation can be incomplete and require optimization, leading to lower overall yields of the desired product. |
| Purity of Crude Product | Higher | Lower | Strategy A produces a more homogenous crude product. Strategy B can result in side products from incomplete phosphorylation or side reactions during the multi-step on-resin modification. |
| Cost & Complexity | Lower | Higher | Protected phosphotyrosine building blocks are commercially available. Strategy B requires more steps, specialized reagents (Pd catalyst, phosphoramidites), and more extensive optimization.[19] |
| Flexibility | Lower | Higher | Strategy B is advantageous when synthesizing multiple derivatives from a common peptide precursor (e.g., phosphorylated, sulfated, and unmodified versions), as the modification is the divergent step. |
| Recommendation | Preferred for routine synthesis. | Specialized applications requiring late-stage diversification. | For the synthesis of a single, defined phosphopeptide, the "building block" approach is more efficient and reliable.[17] |
Conclusion: A Strategic Imperative
The synthesis of complex tyrosine derivatives is not merely a matter of following a recipe; it is a strategic exercise in chemical selectivity. The choice of an orthogonal protection scheme is the most critical decision in this process. For most applications, particularly in the synthesis of peptides with standard post-translational modifications like phosphorylation, the Fmoc/tBu strategy combined with the use of pre-modified "building block" amino acids offers the most reliable, efficient, and highest-yielding pathway.[3][17]
However, as the demand for more complex, synthetically challenging molecules grows, the value of higher-order orthogonal schemes using protecting groups like Alloc or photolabile groups becomes increasingly apparent.[9][22] These strategies provide the flexibility needed for on-resin modifications and the synthesis of branched or cyclic peptides. Ultimately, a deep understanding of the causality—why a certain protecting group is chosen for its specific lability and compatibility—is what empowers the researcher to move beyond standard protocols and design innovative solutions for the synthesis of next-generation therapeutics and research tools.
References
-
ResearchGate. (n.d.). Orthogonal and safety-catch protecting group strategies in solid-phase...Link
-
Albericio, F. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed. Link
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Link
-
BenchChem. (2025). A Researcher's Guide to Orthogonal Protecting Groups in Peptide Synthesis. Link
-
BenchChem. (2025). A Comparative Guide to Protected Tyrosine Derivatives in Automated Peptide Synthesis. Link
-
Boc Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
-
ACS Publications. (2022). Solid-Phase Peptide Synthesis Using a Four-Dimensional (Safety-Catch) Protecting Group Scheme. The Journal of Organic Chemistry. Link
-
Wikipedia. (n.d.). Protecting group. Link
-
Medicilon. (n.d.). Introduction and removal of alkyl protecting groups of several common amino groups. Link
-
National Library of Medicine. (n.d.). Novel class of silicon-based protective groups for the side chain of tyrosine. PubMed. Link
-
BenchChem. (2025). A Comparative Analysis of Tyrosine Protecting Groups for Peptide Synthesis and Drug Development. Link
-
Royal Society of Chemistry. (2020). Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues. Link
-
ACS Publications. (n.d.). Tyrosine protecting groups: minimization of rearrangement to 3-alkyltyrosine during acidolysis. Journal of the American Chemical Society. Link
-
SciSpace. (n.d.). Amino Acid-Protecting Groups. Link
-
UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Link
-
BenchChem. (2025). A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz. Link
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Link
-
University of Minnesota. (1993). Synthesis of Phosphotyrosine-Containing Peptides and Their Use as Substrates for Protein Tyrosine Phosphatases. Link
-
AAPPTec. (n.d.). N-Terminal Deprotection - Fmoc removal. Link
-
National Library of Medicine. (n.d.). Site-specific incorporation of phosphotyrosine using an expanded genetic code. Link
-
BenchChem. (2025). Application Notes and Protocols: Synthesis of Tyrosine-Phosphorylated Peptides for Research and Drug Development. Link
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Link
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Solid Phase Peptide Synthesis: The Critical Role of Tyrosine Protection. Link
-
ThaiScience. (n.d.). A solid-phase synthetic strategy for the preparation of peptide-based affinity labels: synthesis of dynorphin A. Link
-
National Library of Medicine. (n.d.). Customized synthesis of phosphoprotein bearing phosphoserine or its nonhydrolyzable analog. Link
-
Biosynth. (n.d.). Protecting Groups in Peptide Synthesis. Link
Sources
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- 19. Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00272K [pubs.rsc.org]
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- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
confirming the enantiomeric purity of N-Benzyl-L-tyrosine
An In-Depth Technical Guide to Confirming the Enantiomeric Purity of N-Benzyl-L-tyrosine
A Senior Application Scientist's Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the stereochemical integrity of starting materials is not merely a matter of quality control; it is fundamental to the success of a synthesis and the ultimate safety and efficacy of a therapeutic. This compound, a key building block in peptide synthesis and medicinal chemistry, is no exception. The presence of its D-enantiomer can introduce undesired peptide diastereomers, complicating purification and potentially altering biological activity.
This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric purity of this compound. We will move beyond simple protocols to explore the causality behind methodological choices, ensuring that the selected approach is not only accurate but also self-validating and fit for purpose.
The Analytical Decision Matrix: Choosing Your Method
The first step in any analytical challenge is selecting the right tool. The choice of method for determining enantiomeric purity depends on the specific requirements of the analysis, such as the need for high accuracy, sample availability, required throughput, and whether the sample can be consumed in the process.
Caption: High-level decision workflow for selecting an enantiomeric purity method.
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard
For quantitative, high-accuracy determination of enantiomeric excess (% ee), chiral HPLC is the undisputed industry standard.[1] Its power lies in its ability to physically separate enantiomers, allowing for precise quantification of each. Two primary strategies are employed: direct separation on a Chiral Stationary Phase (CSP) and indirect separation following derivatization.
The Principle of Separation: Creating a Chiral Environment
Enantiomers have identical physical properties in an achiral environment. To separate them, one must introduce another chiral entity to form transient, diastereomeric complexes.[2] These diastereomers have different energies and stabilities, allowing them to be separated. HPLC achieves this either through a chiral column (direct) or a chiral derivatizing agent (indirect).
Method A: Direct Separation with Chiral Stationary Phases (CSPs)
This is the most straightforward approach. The sample is injected directly onto a column where the stationary phase itself is chiral.
-
Causality & Expertise: The choice of CSP is critical and depends on the analyte's structure. For N-protected amino acids like this compound, several CSP types are highly effective:
-
Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives): These are broadly applicable and often the first choice for screening due to their versatile chiral recognition mechanisms, including hydrogen bonding, dipole-dipole, and π-π interactions.[3]
-
Macrocyclic Glycopeptide CSPs (e.g., CHIROBIOTIC phases): These are particularly effective for amino acids and peptides, offering excellent selectivity through a combination of hydrogen bonding, ionic interactions, and inclusion complexing within their basket-like structures.[4]
-
Cyclodextrin-based CSPs: These separate enantiomers based on how well they fit into the chiral cavity of the cyclodextrin molecule, a process known as inclusion complexing.[5]
-
-
Trustworthiness: A well-developed direct HPLC method is self-validating. A baseline-resolved separation of the two enantiomers, confirmed by spiking the sample with a small amount of the racemate or the minor enantiomer, provides unequivocal proof of identity and purity.
-
Column Selection: Begin screening with a polysaccharide-based column (e.g., tris(3,5-dimethylphenyl)carbamoyl cellulose) and a macrocyclic glycopeptide column (e.g., CHIROBIOTIC T2).
-
Sample Preparation: Dissolve this compound in the initial mobile phase to a concentration of ~0.5-1.0 mg/mL.
-
Mobile Phase Screening:
-
Normal Phase: Start with a mobile phase of Hexane/Isopropanol/Trifluoroacetic acid (TFA) (e.g., 80:20:0.1 v/v/v). The alcohol provides a polar interacting site, while the acidic modifier ensures the carboxyl group is protonated.
-
Reversed Phase: Use a mobile phase of Acetonitrile/Water with an acidic or buffered modifier (e.g., 0.1% Formic Acid or a phosphate buffer at pH 3.0).
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min for a 4.6 mm ID column.
-
Temperature: 25 °C (can be varied to optimize selectivity).
-
Detection: UV at 254 nm or 280 nm.
-
-
Optimization: If separation is observed, adjust the ratio of the strong solvent (e.g., Isopropanol) to fine-tune the retention and resolution.
Method B: Indirect Separation via Chiral Derivatization (Marfey's Method)
This powerful technique involves reacting the amino acid with an enantiomerically pure chiral derivatizing agent to form a pair of diastereomers. These diastereomers can then be easily separated on a standard, achiral reversed-phase column (e.g., C18). The most common agent for this purpose is Marfey's Reagent, Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA).
-
Causality & Expertise: When L-FDAA reacts with a racemic mixture of N-Benzyl-tyrosine, it forms two products: L-FDAA-N-Benzyl-L-tyrosine (an L,L diastereomer) and L-FDAA-N-Benzyl-D-tyrosine (an L,D diastereomer). Because these molecules are no longer mirror images, they have different physical properties and interact differently with the C18 stationary phase, allowing for separation. The L,D diastereomer is typically retained longer.[6] This method is exceptionally trustworthy because the derivatizing agent is consumed, and the resulting chromatogram provides a clear, quantifiable result.
Caption: Workflow for indirect chiral analysis via derivatization.
-
Sample Preparation: Dissolve ~1 mg of this compound in 100 µL of 1 M NaHCO₃.
-
Derivatization:
-
Prepare a 1% (w/v) solution of L-FDAA (Marfey's Reagent) in acetone.
-
Add 200 µL of the L-FDAA solution to the amino acid solution.
-
Incubate the mixture at 40 °C for 1 hour in a heating block or water bath.
-
-
Quenching: After incubation, cool the reaction mixture to room temperature and neutralize by adding 100 µL of 1 M HCl.
-
Dilution: Dilute the final mixture with the mobile phase (e.g., 1:1 with 50% Acetonitrile/Water) to a final volume of 1 mL.
-
HPLC Analysis:
-
Column: Standard C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% TFA or Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.
-
Gradient: A linear gradient from ~20% B to 70% B over 30 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 340 nm (the characteristic absorbance of the DNP group).[6]
-
-
Quantification: Integrate the peak areas of the L,L and L,D diastereomers. Calculate the enantiomeric excess as: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
NMR Spectroscopy: A Non-Destructive Alternative
Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful method for determining enantiomeric purity without physical separation, making it ideal for precious samples.[7] The principle is similar to that of HPLC: create a diastereomeric environment to make the enantiomers distinguishable.
Method: Chiral Solvating Agents (CSAs)
This is the most common NMR approach. A chiral solvating agent is added directly to the NMR tube containing the analyte. The CSA forms rapid, reversible, non-covalent diastereomeric complexes with each enantiomer of the analyte.
-
Causality & Expertise: In the presence of the CSA, the L- and D-enantiomers of this compound exist in different average magnetic environments. This difference is sufficient to cause key proton signals (typically the α-proton or protons on the benzyl group) to appear at slightly different chemical shifts (a phenomenon called chemical shift non-equivalence, ΔΔδ).[8] The ratio of the integrals of these now-split signals directly reflects the enantiomeric ratio of the sample. The choice of CSA is crucial; agents capable of hydrogen bonding and π-stacking, such as those based on thiourea or binaphthyl derivatives, are often effective for N-protected amino acids.[3][9]
-
Trustworthiness: This method is highly reliable. The direct observation of two distinct signals for the same proton in a single spectrum is strong evidence of a chiral mixture. Quantification is performed by direct integration, a fundamental and robust feature of NMR.
-
Sample Preparation:
-
Accurately weigh ~5-10 mg of this compound into an NMR tube.
-
Dissolve it in ~0.6 mL of an appropriate deuterated solvent (e.g., CDCl₃ or CD₃CN).
-
Acquire a standard ¹H NMR spectrum of the analyte alone.
-
-
CSA Addition:
-
Add 1.0 to 1.5 molar equivalents of a suitable CSA (e.g., (R,R)-1,2-diphenylethylenediamine-derived bis-thiourea) to the NMR tube.
-
Gently shake the tube to ensure complete dissolution and complex formation.
-
-
NMR Acquisition:
-
Acquire a new ¹H NMR spectrum of the mixture. Ensure a sufficient relaxation delay (d1) to allow for accurate integration (e.g., 5 seconds).
-
Look for splitting of a well-resolved singlet or doublet, often the α-proton or aromatic protons.
-
-
Quantification:
-
Carefully integrate the signals corresponding to the major and minor enantiomers.
-
Calculate the enantiomeric excess using the same formula as for HPLC, substituting peak areas with integral values.
-
Optical Polarimetry: A Rapid Screening Tool
Polarimetry is the oldest and simplest method for assessing chirality. It measures the rotation of plane-polarized light as it passes through a solution of a chiral compound.
-
Causality & Expertise: This technique relies on Biot's Law, which states that the observed rotation (α) is proportional to the concentration (c), the path length (l), and the specific rotation ([α]), a fundamental property of the pure chiral substance. A pure L-enantiomer will rotate light by a specific amount in one direction, while the pure D-enantiomer will rotate it by the exact same amount in the opposite direction. A racemic mixture will have zero rotation.
-
Trustworthiness & Limitations: While non-destructive and very fast, polarimetry's trustworthiness for determining high enantiomeric purity is limited. The calculation of % ee is entirely dependent on having an accurate reference value for the specific rotation of the 100% pure enantiomer. Crucially, a reliable, published value for the specific rotation of this compound could not be located in authoritative databases.
Furthermore, the method is less sensitive at the extremes. For a sample that is 99.5% ee, the observed rotation will be only slightly different from a sample that is 100% ee, an error that can be smaller than the instrument's measurement uncertainty.
Disclaimer: The following calculation uses the specific rotation of O-Benzyl-L-tyrosine ([α]²⁰/D = -9.5°) for illustrative purposes only, as a value for the N-Benzyl isomer is not available.[10] This should not be used for actual sample analysis without first experimentally determining the specific rotation of pure this compound.
-
Sample Preparation: Prepare a solution of this compound with a precisely known concentration (c) in a specified solvent (e.g., 1.00 g/100 mL in 80% acetic acid).
-
Measurement:
-
Use a calibrated polarimeter with a cell of known path length (l), typically 1 dm.
-
Measure the observed optical rotation (α_obs). Let's assume the observed rotation is -9.2°.
-
-
Calculation:
-
First, calculate the specific rotation of your sample: [α]_sample = α_obs / (c * l) = -9.2° / (1.00 g/100mL * 1 dm) = -9.2°
-
Calculate the Optical Purity (which is often equivalent to % ee): % ee = ( [α]_sample / [α]_pure ) * 100 % ee = ( -9.2° / -9.5° ) * 100 = 96.8%
-
Comparison Summary and Recommendations
| Feature | Chiral HPLC (Indirect/Direct) | NMR with Chiral Solvating Agent | Optical Polarimetry |
| Principle | Physical separation of enantiomers or their diastereomeric derivatives | Chemical shift non-equivalence in a chiral environment | Measurement of bulk optical rotation |
| Accuracy | Excellent (Gold Standard) | Very Good to Excellent | Moderate to Low (especially at high ee) |
| Sensitivity (LOQ) | High (can detect <0.1% impurity) | Moderate (typically can detect >0.5-1% impurity) | Low (unreliable for >98% ee) |
| Sample Requirement | Small (µg to low mg) | Moderate (5-10 mg) | Large (mg to g for accuracy) |
| Analysis Type | Destructive (sample is consumed) | Non-destructive (sample is recoverable) | Non-destructive (sample is recoverable) |
| Throughput | Moderate (20-40 min per sample) | High (5-10 min per sample) | Very High (<1 min per sample) |
| Primary Use Case | Validated release testing, impurity profiling, accurate quantification | Rapid analysis of synthetic intermediates, structural confirmation, precious samples | Quick identity check of raw materials, monitoring reactions |
Senior Application Scientist's Recommendation
-
For final product release and regulatory submission, where accuracy and validation are paramount, Chiral HPLC is the only acceptable method. The indirect Marfey's Method is particularly robust, widely published, and uses standard equipment, making it a highly reliable choice.
-
For in-process controls, reaction monitoring, or when working with limited material, NMR with a Chiral Solvating Agent is the superior choice. It is fast, non-destructive, and provides simultaneous structural confirmation.
-
Optical Polarimetry should be reserved for rapid, qualitative identity checks of incoming raw materials. It can confirm that a sample is the L-enantiomer and not racemic, but it should not be used to certify a specific enantiomeric excess above ~98% without extensive validation and an established reference standard.
By understanding the fundamental principles and practical limitations of each technique, researchers can confidently select and implement the most appropriate method to verify the enantiomeric purity of this compound, ensuring the integrity of their scientific endeavors.
References
-
Fujii, K., et al. (2016). C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products. Journal of Natural Products. [Link]
-
Di Pietro, S., et al. (2024). A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. Molecules. [Link]
-
Cefalì, F., et al. (2024). Isohexide-Based Tunable Chiral Platforms as Amide- and Thiourea-Chiral Solvating Agents for the NMR Enantiodiscrimination of Derivatized Amino Acids. Molecules. [Link]
-
Satinder, A. (2005). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Phenomenex Inc. Chiral HPLC Separations Guide. Phenomenex Website. [Link]
-
Šatínský, D., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]
-
Ilisz, I., et al. chiral separation for enantiomeric determination in the pharmaceutical industry. IAPC-OBP Website. [Link]
-
Jung, M.E., & Rohloff, J.C. (1985). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. The Journal of Organic Chemistry. [Link]
-
Reineri, F., et al. (2023). NMR Discrimination of d- and l-α-Amino Acids at Submicromolar Concentration via Parahydrogen-Induced Hyperpolarization. Journal of the American Chemical Society. [Link]
Sources
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. iapc-obp.com [iapc-obp.com]
- 3. csfarmacie.cz [csfarmacie.cz]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. N-BENZOYL-L-TYROSINE(2566-23-6) 1H NMR spectrum [chemicalbook.com]
- 8. Boc-O-benzyl-L-tyrosine(2130-96-3) 13C NMR spectrum [chemicalbook.com]
- 9. O-Benzyl- L -tyrosine = 99.0 NT 16652-64-5 [sigmaaldrich.com]
- 10. chemimpex.com [chemimpex.com]
Evaluating the Efficacy of N-Benzyl-L-tyrosine Derivatives as Research Probes: A Comparative Guide for Halide and pH Sensing
For researchers, scientists, and drug development professionals, the selection of an appropriate molecular probe is a critical decision that dictates the accuracy and reliability of experimental outcomes. This guide provides an in-depth technical evaluation of N-Benzyl-L-tyrosine-derived fluorescent probes, specifically focusing on their application in the detection of halide ions and changes in pH. We will objectively compare their performance with established alternative probes, supported by experimental data, and provide detailed protocols to ensure scientific integrity and reproducibility.
Introduction: The Rise of Multi-Functional Tyrosine-Based Probes
L-tyrosine, with its phenolic side chain, serves as a versatile scaffold for the design of molecular probes. The introduction of a nitrobenzyl group to the amino acid core, as seen in (S)-3-(4-hydroxyphenyl)-2-((4-nitrobenzyl)amino)propanoic acid (H₂Tyr-4-nitro), creates a multifunctional probe capable of acting as both a halide sensor and a pH indicator.[1] This dual functionality presents an attractive proposition for researchers looking to streamline their experimental workflows and reduce costs.[1] However, the efficacy of any research probe must be rigorously evaluated against existing, well-characterized alternatives. This guide will delve into the mechanistic underpinnings of these this compound derivatives and compare their performance metrics with commercially available and widely used probes for halide and pH sensing.
Mechanism of Action: A Tale of Two Sensing Modalities
The utility of H₂Tyr-4-nitro as a dual-functional probe stems from distinct chemical interactions that govern its fluorescent response to halides and pH.
Halide Sensing: A Solvent-Mediated Differential Response
The detection of iodide and fluoride ions by H₂Tyr-4-nitro is a fascinating example of solvent-dependent differential sensing.[1] In aqueous methanol, the probe exhibits selectivity for iodide ions, while in aqueous dimethyl sulfoxide (DMSO), it preferentially detects fluoride ions.[1] The sensing mechanism is predicated on the interaction of the halide ions with both the nitrobenzyl and phenolic moieties of the probe.[1] This interaction perturbs the electronic structure of the fluorophore, leading to a measurable change in its fluorescence emission.
DOT Script for Halide Sensing Mechanism
Caption: Solvent-dependent halide sensing mechanism of H₂Tyr-4-nitro.
pH Indication: A Reversible Chromogenic Shift
In DMSO, H₂Tyr-4-nitro also functions as a reversible chromogenic pH indicator.[1] The mechanism is based on the protonation and deprotonation of the amino and phenolic groups of the tyrosine scaffold.[1] In acidic conditions (pH < 2), the amino group is protonated, resulting in a yellow color. Conversely, in basic conditions, deprotonation leads to a pink color. This visible color change provides a straightforward qualitative assessment of pH.
DOT Script for pH Sensing Mechanism
Caption: Reversible pH-dependent chromogenic shift of H₂Tyr-4-nitro.
Comparative Performance Analysis
An objective evaluation of a research probe necessitates a direct comparison of its performance metrics with established alternatives.
Halide Sensing: H₂Tyr-4-nitro vs. YFP-based and Quinolone-based Probes
| Feature | H₂Tyr-4-nitro[1] | Premo™ Halide Sensor (YFP-based)[2] | Quinolone-based Dyes (e.g., MQAE) |
| Sensing Principle | Solvent-dependent interaction with nitrobenzyl and phenolic groups. | Collisional quenching of Yellow Fluorescent Protein (YFP) by halide ions. | Collisional quenching of fluorescence by halide ions. |
| Detected Halides | Iodide (in aq. MeOH), Fluoride (in aq. DMSO). | Chloride, Bromide, Iodide. | Chloride, Bromide, Iodide. |
| Quantum Yield | Not explicitly reported. | High (Venus YFP is very bright).[2] | Varies by derivative. |
| Advantages | Single molecule for dual-ion detection; cost-effective synthesis from L-tyrosine. | Genetically encoded, allowing for targeted expression in cells; high signal-to-noise ratio.[2] | Small molecules, good for extracellular and some intracellular applications. |
| Limitations | Solvent dependency can be complex to manage in biological systems; potential for interference from other ions not fully characterized. | Requires transfection and protein expression; potential for cellular toxicity with long-term expression. | Susceptible to photobleaching; calibration can be complex. |
pH Sensing: H₂Tyr-4-nitro vs. SNARF-1, BCECF, and HPTS
| Feature | H₂Tyr-4-nitro[1] | SNARF-1[3] | BCECF[3] | HPTS (Pyranine)[3] |
| Sensing Principle | Reversible protonation/deprotonation of amino and phenolic groups. | Dual-emission ratiometric dye. | Dual-excitation ratiometric dye. | Dual-excitation ratiometric dye. |
| pKa | Not explicitly reported for ratiometric use; pKa of L-tyrosine groups are 2.20 (carboxyl), 9.11 (amino), and 10.11 (phenolic).[1] | ~7.5 | ~7.0 | ~7.3 |
| Optimal pH Range | Chromogenic shift observed at pH < 2 and in basic conditions. | 6.0 - 8.0 | 6.5 - 7.5 | 6.5 - 8.0 |
| Quantum Yield | Not reported for fluorescent application. | High. | Moderate. | High. |
| Advantages | Simple, visible color change for qualitative assessment. | Ratiometric measurement minimizes effects of dye concentration and photobleaching; suitable for confocal microscopy.[4] | Widely used and well-characterized. | Excellent for acidic organelles and endo-lysosomal pathway studies.[3] |
| Limitations | Primarily chromogenic, not ideal for quantitative fluorescence imaging; limited to DMSO. | Requires specific filter sets for dual-emission detection. | Susceptible to photobleaching.[3] | Requires UV excitation, which can cause phototoxicity. |
Experimental Protocols
To ensure the trustworthiness and reproducibility of research findings, detailed and validated protocols are essential.
Synthesis of (S)-3-(4-hydroxyphenyl)-2-((4-nitrobenzyl)amino)propanoic acid (H₂Tyr-4-nitro)
This protocol is adapted from the synthesis described by S. K. Manna et al. (2021).[1]
Materials:
-
L-tyrosine
-
4-Nitrobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dimethyl sulfoxide (DMSO)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography).
Procedure:
-
Schiff Base Formation:
-
Dissolve L-tyrosine (1 equivalent) in a suitable solvent (e.g., methanol).
-
Add 4-nitrobenzaldehyde (1 equivalent) to the solution.
-
Stir the reaction mixture at room temperature for the time specified in the source literature to form the Schiff base intermediate.
-
-
Reduction:
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium borohydride (a reducing agent) in portions.
-
Continue stirring at a low temperature and then allow the reaction to warm to room temperature.
-
-
Work-up and Purification:
-
Quench the reaction by adding water or a mild acid.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the pure H₂Tyr-4-nitro.
-
-
Characterization:
-
Confirm the structure and purity of the synthesized probe using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
DOT Script for Synthesis Workflow
Caption: Workflow for the synthesis of H₂Tyr-4-nitro.
General Protocol for Intracellular pH Measurement using a Fluorescent Probe (e.g., BCECF-AM)
This protocol provides a general framework for measuring intracellular pH using a commercially available probe and can be adapted for other similar dyes.
Materials:
-
Cells of interest cultured on glass-bottom dishes or coverslips.
-
BCECF-AM (2',7'-Bis-(2-Carboxyethyl)-5-(and-6-)-Carboxyfluorescein, Acetoxymethyl Ester).
-
Dimethyl sulfoxide (DMSO).
-
Earle's Balanced Salt Solution (EBSS) or other suitable buffer.
-
Calibration buffers of known pH containing nigericin.
-
Fluorescence microscope with appropriate filter sets for ratiometric imaging.
-
Image analysis software.
Procedure:
-
Probe Loading:
-
Prepare a stock solution of BCECF-AM in DMSO.
-
Wash the cultured cells with EBSS to remove any residual media.
-
Dilute the BCECF-AM stock solution in EBSS to the final working concentration.
-
Incubate the cells with the BCECF-AM solution at 37°C for 25-30 minutes to allow for dye loading and intracellular de-esterification.
-
-
Imaging:
-
Wash the cells with fresh EBSS to remove extracellular dye.
-
Mount the dish or coverslip on the fluorescence microscope.
-
Acquire fluorescence images at two different excitation wavelengths (e.g., 495 nm and 440 nm) while measuring emission at a single wavelength (e.g., 535 nm).
-
-
Calibration:
-
After acquiring experimental images, perfuse the cells with a series of calibration buffers of known pH (e.g., ranging from pH 5.5 to 8.5). Each calibration buffer should contain nigericin, an ionophore that equilibrates the intracellular and extracellular pH.
-
Acquire images at each pH point using the same imaging parameters as the experiment.
-
-
Data Analysis:
-
For each cell or region of interest, calculate the ratio of the fluorescence intensities obtained at the two excitation wavelengths (e.g., F₄₉₅ / F₄₄₀).
-
Plot the fluorescence ratio against the corresponding pH of the calibration buffers to generate a calibration curve.
-
Use the calibration curve to convert the fluorescence ratios from the experimental images into intracellular pH values.
-
DOT Script for Intracellular pH Measurement Workflow
Caption: General workflow for intracellular pH measurement using a fluorescent probe.
Conclusion and Future Perspectives
This compound derivatives, such as H₂Tyr-4-nitro, represent a promising class of multi-functional research probes.[1] Their straightforward synthesis from readily available starting materials and their dual-sensing capabilities for both halides and pH make them an attractive tool for chemical biology and drug discovery.[1] However, for quantitative and sensitive applications, particularly within complex biological systems, established probes like YFP-based sensors for halides and ratiometric dyes like SNARF-1 for pH currently offer more robust and well-characterized solutions.
The key limitations of the this compound derivative in its current form are its solvent-dependent halide selectivity, which may be challenging to control in a cellular environment, and its primarily chromogenic response to pH, which is less amenable to precise quantification than ratiometric fluorescence.
Future development in this area could focus on modifying the tyrosine scaffold to:
-
Enhance the quantum yield for more sensitive fluorescence detection.
-
Incorporate ratiometric sensing capabilities for both halide and pH measurements.
-
Improve selectivity and reduce solvent dependency for halide detection.
By addressing these limitations, this compound-based probes could evolve from a novel research tool into a mainstream solution for multiplexed sensing in cellular and in vivo studies. As with any research probe, the choice ultimately depends on the specific experimental question, the required sensitivity and quantification, and the biological context. This guide provides the foundational knowledge and comparative data to enable researchers to make an informed decision.
References
-
Manna, S. K., et al. (2021). L-Tyrosine derived fluorescent molecular probes as solvent mediated flip-flop halide (iodide/fluoride) sensors and reversible chromogenic pH indicators. RSC Advances, 11(5), 2845-2852. [Link]
Sources
- 1. l -Tyrosine derived fluorescent molecular probes as solvent mediated flip-flop halide (iodide/fluoride) sensors and reversible chromogenic pH indicat ... - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00589D [pubs.rsc.org]
- 2. Premo™ Halide Sensor | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Overview of pH Indicators—Section 20.1 | Thermo Fisher Scientific - TW [thermofisher.com]
Safety Operating Guide
A Guide to the Safe Disposal of N-Benzyl-L-tyrosine for Laboratory Professionals
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of N-Benzyl-L-tyrosine (CAS RN: 75768-66-0). Adherence to these procedures is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment. The information herein is synthesized from established safety protocols and chemical hazard data to ensure a self-validating system of laboratory safety.
Understanding the Hazard Profile of this compound
Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is a substituted amino acid derivative with a specific hazard profile that dictates its handling and disposal requirements.
According to its Globally Harmonized System (GHS) classification, this compound presents the following hazards[1][2]:
-
Acute Toxicity (Oral): Toxic if swallowed.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Eye Damage/Irritation: Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
-
Hazardous to the Aquatic Environment: Very toxic to aquatic life.
The environmental toxicity of this compound necessitates stringent disposal protocols to prevent its release into sewer systems or waterways.
Key Chemical and Physical Properties
A summary of the relevant properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₇NO₃ | PubChem[1] |
| Molecular Weight | 271.31 g/mol | PubChem[1] |
| Appearance | Solid | - |
| Hazards | Toxic if swallowed, skin/eye irritant, respiratory irritant, very toxic to aquatic life | PubChem[1][2] |
Personal Protective Equipment (PPE) and Engineering Controls
To mitigate the risks associated with handling this compound, the following personal protective equipment and engineering controls are mandatory.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are required to prevent eye contact.
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile) to prevent skin contact.
-
Skin and Body Protection: A lab coat or chemical-resistant apron must be worn.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.
Engineering Controls
-
Ventilation: All handling of this compound that may generate dust or aerosols should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Eyewash and Safety Shower: An operational eyewash station and safety shower must be readily accessible in the immediate work area.
Spill Management and Cleanup Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
Small Spills
-
Evacuate and Ventilate: If safe to do so, restrict access to the spill area and ensure adequate ventilation.
-
Don PPE: Wear the appropriate PPE as outlined in Section 2.
-
Containment: Carefully sweep up the solid material, avoiding dust generation.
-
Collection: Place the spilled material into a clearly labeled, sealed container for hazardous waste disposal.
-
Decontamination: Clean the spill area with a suitable solvent or detergent and water. Collect all cleaning materials for disposal as hazardous waste.
Large Spills
For large spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
This compound Disposal Workflow
The proper disposal of this compound is a multi-step process that ensures compliance with federal, state, and local regulations. The following workflow provides a logical progression from waste generation to final disposal.
Sources
Navigating the Safe Handling of N-Benzyl-L-tyrosine: A Guide to Personal Protective Equipment
The integrity of your research and the safety of your laboratory personnel are paramount. This guide provides an in-depth, experience-driven framework for the safe handling of N-Benzyl-L-tyrosine, focusing on the critical role of Personal Protective Equipment (PPE). As a derivative of the amino acid L-tyrosine, this compound is a fine organic powder that requires meticulous handling to mitigate inherent risks. This document moves beyond a simple checklist, offering a procedural and logical approach to PPE selection, use, and disposal, ensuring a self-validating system of safety within your laboratory.
Immediate Hazard Assessment: Understanding the Risks
Before handling any chemical, a thorough understanding of its hazard profile is essential. This compound presents several key risks as identified by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1][2][3]
-
Respiratory Irritation (H335): May cause respiratory irritation.[1][2][3]
Given that this compound is a powdered solid, the primary routes of exposure are inhalation of airborne particles and direct contact with skin and eyes.[4][5] Ingestion is a secondary but significant risk, often resulting from poor hygiene practices after handling.
The Core Principle: PPE as a System
Effective protection from chemical hazards relies on viewing PPE not as individual items, but as an integrated system.[4] This system creates a necessary barrier between the researcher and the chemical, and its effectiveness is contingent on correct selection, fit, and consistent use.[6] The choice of PPE must align with the specific task and the physical state of the chemical.[4]
Selecting the Appropriate PPE for this compound
Based on the identified hazards, the following PPE is mandatory for handling this compound in its solid, powdered form.
Eye and Face Protection
Requirement: Chemical splash goggles are the minimum requirement. For tasks with a higher risk of aerosolization, such as weighing or transferring large quantities, a full face shield worn over chemical splash goggles is recommended.
Causality: this compound is a serious eye irritant.[1][3] Standard safety glasses with side shields do not provide an adequate seal against fine airborne dust. Chemical splash goggles are essential to prevent particulate matter from entering the eyes.[4]
Skin and Body Protection
Requirement:
-
Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a common and effective choice for handling chemical powders. Always inspect gloves for tears or punctures before use.[7][8]
-
Lab Coat: A full-length laboratory coat, buttoned completely, is required to protect against skin contact.[9]
-
Clothing: Long pants and closed-toe shoes must be worn to ensure no skin is exposed.[9]
Causality: As a known skin irritant, direct contact with this compound must be avoided.[1][3] A lab coat and proper attire provide a barrier against accidental spills or contamination from airborne dust.[9] Contaminated clothing should be removed immediately and washed before reuse.[3]
Respiratory Protection
Requirement: A NIOSH-approved respirator is necessary when handling this compound powder, especially outside of a certified chemical fume hood or ventilated enclosure. A filtering facepiece respirator (such as an N95) or a half-mask respirator with P100 cartridges is appropriate.
Causality: The fine particulate nature of this compound presents a significant inhalation hazard, capable of causing respiratory tract irritation.[1][3][5] Standard surgical masks are not designed to protect against fine chemical dust and offer no protection.[4] A NIOSH-approved respirator with the correct particulate filter is engineered to create a seal against the face and filter these contaminants from the air you breathe.[4][7]
PPE Summary for Handling this compound Powder
| Task Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transferring Powder | Chemical Splash Goggles & Face Shield | Nitrile Gloves | Full-Length Lab Coat | NIOSH-Approved Respirator (e.g., N95) |
| Preparing Solutions | Chemical Splash Goggles | Nitrile Gloves | Full-Length Lab Coat | Required if not in a fume hood |
| General Handling in Lab | Chemical Splash Goggles | Nitrile Gloves | Full-Length Lab Coat | Recommended if dust is present |
Operational Plan: A Step-by-Step Handling Protocol
-
Preparation: Before handling, designate a specific area for working with this compound. Ensure an eyewash station and safety shower are accessible.
-
Donning PPE: Put on all required PPE in the correct order: lab coat, respirator, eye protection, and finally, gloves.
-
Handling:
-
Whenever possible, handle the solid powder within a chemical fume hood or other ventilated enclosure to minimize the generation of airborne dust.[5]
-
Use appropriate tools (spatulas, weigh boats) to handle the powder. Avoid actions that could create dust clouds, such as dropping or vigorous scooping.
-
Keep the container of this compound tightly closed when not in use.[3][7]
-
-
Decontamination:
-
After handling, wipe down the work surface and any equipment with a damp cloth to collect residual powder.
-
To remove PPE, first take off gloves, avoiding contact with the outside of the glove.
-
Remove the lab coat, followed by eye and respiratory protection.
-
Wash hands thoroughly with soap and water after removing all PPE.[3]
-
Disposal Plan: Managing Contaminated Materials
-
Chemical Waste: All excess this compound and any grossly contaminated materials must be disposed of as hazardous chemical waste. Consult your institution's environmental health and safety (EHS) office for specific procedures. Do not pour this chemical down the drain.[3]
-
Contaminated PPE: Used gloves, weigh boats, and cleaning materials should be placed in a sealed bag and disposed of in the appropriate solid hazardous waste stream.
Visualizing the PPE Decision Process
The following diagram illustrates the logical workflow for selecting the correct level of PPE when working with this compound.
Caption: Decision workflow for selecting PPE for this compound.
Conclusion
By treating Personal Protective Equipment as an integral part of a comprehensive safety system, researchers can confidently handle this compound while minimizing exposure risks. This guide provides the necessary framework, but it is incumbent upon each scientist to apply these principles diligently. Always consult your institution's specific safety protocols and the most current Safety Data Sheet (SDS) before commencing work.
References
-
PubChem. This compound | C16H17NO3 | CID 24209771. National Center for Biotechnology Information. [Link]
-
ACS Material. PPE and Safety for Chemical Handling. (2020-07-14). [Link]
-
NextSDS. Your Guide to Personal Protective Equipment for Chemicals. (2026-01-08). [Link]
-
SafetyQuip. PPE for Chemical Handling: Simple Safety Guide for Workplaces. (2025-12-24). [Link]
-
Thermo Fisher Scientific. SAFETY DATA SHEET - N-Benzyloxycarbonyl-L-tyrosine. (2025-09-16). [Link]
-
CHEMM. Personal Protective Equipment (PPE). U.S. Department of Health & Human Services. [Link]
-
NSP Coating. Powder Coating Personal Protective Equipment (PPE) Requirements. [Link]
-
Fisher Scientific. SAFETY DATA SHEET - N-Benzyloxycarbonyl-O-benzyl-L-tyrosine. (2024-03-13). [Link]
-
Chemical Label. chemical label this compound. [Link]
-
ScienceLab.com. Material Safety Data Sheet - L-tyrosine. (2005-10-10). [Link]
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- 1. This compound | C16H17NO3 | CID 24209771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemical-label.com [chemical-label.com]
- 3. aksci.com [aksci.com]
- 4. nextsds.com [nextsds.com]
- 5. hmdb.ca [hmdb.ca]
- 6. PPE and Safety for Chemical Handling [acsmaterial.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.es [fishersci.es]
- 9. nspcoatings.co.uk [nspcoatings.co.uk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
